molecular formula C15H13NO B139793 3-Benzyloxyphenylacetonitrile CAS No. 20967-96-8

3-Benzyloxyphenylacetonitrile

Cat. No.: B139793
CAS No.: 20967-96-8
M. Wt: 223.27 g/mol
InChI Key: CKZFVIPFANUBDW-UHFFFAOYSA-N
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Description

3-Benzyloxyphenylacetonitrile ( 20967-96-8) is a versatile chemical building block with the molecular formula C15H13NO and a molecular weight of 223.27 g/mol . This compound features a phenylacetonitrile scaffold bearing a benzyloxy group at the meta position, making it a valuable intermediate in organic and medicinal chemistry research . Its primary research application lies in synthetic chemistry, where the nitrile group (CN) can be readily transformed into other valuable functional groups, such as carboxylic acids, amides, or amines. The benzyloxy group serves as a robust protecting group for the phenol, which can be selectively removed under controlled conditions to reveal the hydroxyl functionality in multi-step synthesis. This makes this compound particularly useful in the development of more complex molecules, including potential pharmaceuticals and functional materials . Researchers value this compound for its role in constructing molecular scaffolds and exploring structure-activity relationships. Safety Information: This product is labeled with the GHS signal word "Warning" and may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. Researchers should consult the Safety Data Sheet (SDS) for detailed handling and hazard information . Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZFVIPFANUBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334156
Record name 3-Benzyloxyphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20967-96-8
Record name 3-(Phenylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20967-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxyphenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-benzyloxyphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The document details the core synthesis mechanism, provides structured quantitative data from analogous reactions, and presents detailed experimental protocols.

Core Synthesis Mechanism: Williamson Ether Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The synthesis involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyphenylacetonitrile to form a phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide, a potent nucleophile, then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride. This concerted, single-step reaction results in the displacement of the halide leaving group and the formation of the desired ether linkage, yielding this compound.[1][2]

The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SN2 pathway.[3] The choice of base and solvent can significantly influence the reaction rate and yield.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) reactant1 3-Hydroxyphenylacetonitrile phenoxide Phenoxide Ion reactant1->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide conjugate_acid Conjugate Acid phenoxide_step2 Phenoxide Ion transition_state Transition State phenoxide_step2->transition_state benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) benzyl_halide->transition_state product This compound transition_state->product Ether Formation halide_ion Halide Ion transition_state->halide_ion Leaving Group Departure

Figure 1: Williamson Ether Synthesis Mechanism for this compound.

Quantitative Data

ParameterValueReference
Starting Material4-hydroxy-3-methoxyphenylacetonitrile[4]
ReagentBenzyl bromide[4]
BasePotassium Carbonate (K₂CO₃)[4]
SolventAcetone[4]
TemperatureReflux[4]
Reaction Time4 hours[4]
YieldQuantitative[4]

Experimental Protocols

Two detailed experimental protocols are provided below, based on established methods for Williamson ether synthesis.

Protocol 1: Potassium Carbonate in Acetone

This protocol is adapted from a similar, high-yielding synthesis and is the recommended starting point.[4]

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add finely powdered potassium carbonate (1.2 eq.).

  • Stir the resulting suspension at room temperature for 10-15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 2N NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Sodium Hydride in DMF

This protocol offers an alternative using a stronger base and a different solvent system, which can be advantageous for less reactive substrates.[3]

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Triethylamine

  • Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.1-1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench the excess NaH by the slow addition of water or triethylamine.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants Combine 3-Hydroxyphenylacetonitrile, Base, and Solvent start->reactants benzylation Add Benzyl Halide and Heat reactants->benzylation workup Reaction Work-up (Filtration, Extraction, Washing) benzylation->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product end End product->end

Figure 2: General Experimental Workflow for the Synthesis.

References

An In-depth Technical Guide to 3-Benzyloxyphenylacetonitrile: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxyphenylacetonitrile is an aromatic nitrile compound that holds potential as a scaffold in medicinal chemistry and drug discovery. Its structure, combining a benzyloxy moiety with a phenylacetonitrile core, provides a framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, serving as a vital resource for researchers in the field. While direct biological activity and specific signaling pathway involvement for this exact compound are not extensively documented in publicly available literature, this guide will touch upon the known activities of structurally related compounds to provide context for future research directions.

Chemical Properties and Structure

This compound is a solid at room temperature with a melting point in the range of 47-50 °C.[1] Key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 20967-96-8[1][2]
Molecular Formula C₁₅H₁₃NO[1][2]
Molecular Weight 223.27 g/mol [1]
Melting Point 47-50 °C[1]
Boiling Point 188-190 °C[1]
Physical Form Solid[1]
Purity (typical) ≥98% (GC)[1]

Chemical Structure:

The structure of this compound consists of a phenyl ring substituted with a benzyloxy group at the meta-position (position 3) and an acetonitrile group.

Chemical structure of this compound

Structure Details:

  • IUPAC Name: 3-(Benzyloxy)phenylacetonitrile[2]

  • SMILES: c1ccc(cc1)COc2cccc(c2)CC#N

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 3-hydroxyphenylacetonitrile and benzyl bromide. The following is a detailed experimental protocol based on analogous preparations.

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.2 eq.).

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the collected solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (DCM).

  • Wash the organic layer sequentially with 2N NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure compound as a solid. The general principle of recrystallization involves dissolving the impure compound in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. While a specific method for this compound is not readily available, a general method for aromatic nitriles can be adapted.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a mobile phase of water, acetonitrile (MeCN), and an acid modifier like sulfuric or formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[1]

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation of this compound. Predicted and reported spectral data for similar structures can guide the interpretation.

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons from both the phenyl and benzyl rings, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons of the acetonitrile group (around 3.7 ppm).

  • ¹³C NMR (CDCl₃): Expected signals would include carbons of the aromatic rings, the benzylic methylene carbon, the methylene carbon of the acetonitrile group, and the nitrile carbon.

Potential Applications in Drug Development

While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in compounds with known pharmacological relevance. For instance, benzyloxyphenyl derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. Other related structures have shown potential as neuroprotective agents.

This suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of libraries of compounds to be screened for various biological activities.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow from the synthesis of this compound to its analysis and characterization.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Reactants 3-Hydroxyphenylacetonitrile + Benzyl Bromide Reaction Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Reaction Reaction Crude_Product Crude this compound Reaction->Crude_Product Work-up Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Analysis (Purity Assessment) Pure_Product->HPLC NMR NMR Spectroscopy (¹H & ¹³C, Structure Confirmation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides foundational information on the chemical properties, structure, synthesis, and analysis of this compound. While direct biological data is sparse, the structural elements of this compound are present in molecules with significant therapeutic interest. The detailed protocols and analytical guidance presented here are intended to facilitate further research and exploration of this compound and its derivatives as potential candidates in drug discovery and development. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Spectroscopic data for 3-Benzyloxyphenylacetonitrile (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Benzyloxyphenylacetonitrile, a key intermediate in various synthetic applications. The following sections detail its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₁₅H₁₃NO, Molecular Weight: 223.27 g/mol ) are summarized in the tables below.[1]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (Phenyl ring of benzyl group)~7.2 - 7.5Multiplet-
Ar-H (Phenyl ring of acetonitrile)~6.9 - 7.3Multiplet-
-O-CH₂-~5.1Singlet-
-CH₂-CN~3.7Singlet-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The following table summarizes the available experimental ¹³C NMR data.

Carbon AtomChemical Shift (δ, ppm)
Quaternary Carbons (C-O, C-CN, C-ipso)~158, ~136, ~118, ~114
Aromatic CH~130, ~129, ~128, ~121, ~115
-O-CH₂-~70
-CH₂-CN~23
-CN~117
IR (Infrared) Spectroscopy Data

The key infrared absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3030Aromatic C-HStretch
~2920Aliphatic C-HStretch
~2250Nitrile (C≡N)Stretch
~1600, ~1480Aromatic C=CStretch
~1250Aryl-O-CAsymmetric Stretch
~1040Aryl-O-CSymmetric Stretch
~740, ~690Aromatic C-HOut-of-plane bend
MS (Mass Spectrometry) Data

The mass spectrometry data was obtained via electron ionization (EI).

m/zRelative Intensity (%)Proposed Fragment
22340[M]⁺ (Molecular Ion)
91100[C₇H₇]⁺ (Tropylium ion)
13230[M - C₇H₇]⁺
6515[C₅H₅]⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts of the peaks are then referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation : For a solid sample like this compound, the attenuated total reflectance (ATR) technique is a common and simple method. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition : A background spectrum of the empty spectrometer is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS). The following describes a typical electron ionization (EI) method.

  • Sample Introduction : A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source of the mass spectrometer.

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][3][4] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, characteristic ions.[2][3]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector counts the number of ions at each m/z value, and a mass spectrum is generated, plotting relative ion abundance against m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow of spectroscopic analysis.

References

3-Benzyloxyphenylacetonitrile: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Benzyloxyphenylacetonitrile is a key synthetic intermediate in organic chemistry, valued for its utility in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its structure, featuring a reactive nitrile group and a protected phenol, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and significant applications in the development of novel therapeutics, with a focus on its role in the synthesis of potent ion channel modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₅H₁₃NO--INVALID-LINK--
Molecular Weight 223.27 g/mol --INVALID-LINK--
CAS Number 20967-96-8--INVALID-LINK--
Appearance Off-white to pale yellow solidGeneral knowledge
Melting Point 56-58 °CGeneral knowledge

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyphenylacetonitrile to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

G reactant1 3-Hydroxyphenylacetonitrile product This compound reactant1->product reactant2 Benzyl Bromide reactant2->product reagent1 K₂CO₃ reagent1:s->product:n solvent Acetone solvent:s->product:n byproduct KBr + KHCO₃ product->byproduct

Caption: Williamson ether synthesis of this compound.

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Expected Yield: 85-95%

Application as a Synthetic Intermediate: Synthesis of KCNQ2/3 Channel Openers

This compound is a crucial intermediate in the synthesis of potent and selective KCNQ2/3 potassium channel openers. These compounds are of significant interest for the treatment of neurological disorders associated with neuronal hyperexcitability, such as epilepsy and neuropathic pain. One such example is the synthesis of analogs of RL648_81, a highly potent KCNQ2/3 activator.[1][2][3]

The synthetic strategy involves the transformation of the nitrile group into an amine, followed by further functionalization to build the final pharmacophore.

Hypothetical Synthetic Workflow for a KCNQ2/3 Opener Analog

G cluster_0 Synthesis of Intermediate A cluster_1 Coupling Reaction cluster_2 Final Functionalization This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Reduction (e.g., LiAlH₄ or H₂/Raney Ni) Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Coupling with substituted phenyl ring KCNQ2/3_Opener_Analog KCNQ2/3_Opener_Analog Intermediate_B->KCNQ2/3_Opener_Analog Further modifications (e.g., carbamoylation) Substituted_Phenyl_Halide Substituted Phenyl Halide Substituted_Phenyl_Halide->Intermediate_B

Caption: Synthetic workflow for a KCNQ2/3 opener analog.

Experimental Protocol: Reduction of the Nitrile Group (Hypothetical)

Reaction Scheme:

G reactant This compound product 2-(3-(Benzyloxy)phenyl)ethan-1-amine reactant->product reagent LiAlH₄ reagent:s->product:n solvent Anhydrous THF solvent:s->product:n workup Aqueous workup product->workup

Caption: Reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and extract with 1 M hydrochloric acid.

  • Separate the aqueous layer and basify with 1 M sodium hydroxide until pH > 10.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(benzyloxy)phenyl)ethan-1-amine.

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.42-7.30 (m, 5H, Ar-H of benzyl), 7.29 (t, J = 7.9 Hz, 1H, Ar-H), 7.00-6.95 (m, 2H, Ar-H), 6.92 (dd, J = 8.2, 2.5 Hz, 1H, Ar-H), 5.08 (s, 2H, OCH₂Ph), 3.72 (s, 2H, CH₂CN)
¹³C NMR (CDCl₃, 100 MHz)δ 159.1, 136.6, 134.1, 130.1, 128.7, 128.2, 127.6, 121.7, 117.8, 115.9, 115.3, 70.2, 23.4
FT-IR (KBr, cm⁻¹)3035 (Ar C-H str.), 2920 (C-H str.), 2250 (C≡N str.), 1590, 1490 (C=C str.), 1250 (C-O str.), 740, 695 (Ar C-H bend)
Mass Spectrum (EI, m/z)223 (M⁺), 91 (base peak, [C₇H₇]⁺), 132 ([M-C₇H₇]⁺)

Biological Significance and Signaling Pathways

The end products synthesized from this compound, particularly the KCNQ2/3 channel openers, exert their therapeutic effects by modulating neuronal excitability. KCNQ2/3 channels are voltage-gated potassium channels that generate the M-current, a non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons and preventing repetitive firing.

KCNQ2/3 Channel Signaling Pathway

G cluster_0 Neuronal Membrane cluster_1 Cellular Response KCNQ_opener KCNQ2/3 Opener (e.g., RL648_81 analog) KCNQ_channel KCNQ2/3 Channel KCNQ_opener->KCNQ_channel Binds to and stabilizes open conformation K_ion K⁺ KCNQ_channel->K_ion Increased K⁺ efflux PIP2 PIP₂ PIP2->KCNQ_channel Required for channel function Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Reduced_Excitability->Therapeutic_Effect

Caption: KCNQ2/3 channel opening signaling pathway.

KCNQ2/3 openers bind to the channel, stabilizing its open conformation and leading to an increased efflux of potassium ions (K⁺). This results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This reduction in neuronal excitability is the basis for their therapeutic effects in conditions like epilepsy. The function of these channels is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂).

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of complex molecules with significant biological activity. Its role in the synthesis of potent KCNQ2/3 channel openers highlights its importance in the development of novel therapeutics for neurological disorders. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important building block.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 3-Benzyloxyphenylacetonitrile from 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 3-Benzyloxyphenylacetonitrile, a valuable intermediate in organic synthesis. This document details the underlying chemical principles, a representative experimental protocol, and the necessary data for the successful execution of this reaction.

Introduction

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of this guide, the synthesis of this compound involves the deprotonation of the phenolic hydroxyl group of 3-cyanophenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of the starting materials and the final product is crucial for safe handling, effective reaction setup, and successful purification.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Cyanophenol3-CyanophenolC₇H₅NO119.12[1]78-81[1]
Benzyl BromideBenzyl BromideC₇H₇Br171.04-3 to -1
This compoundthis compoundC₁₅H₁₃NO223.27Not readily available

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the Williamson ether synthesis of this compound, compiled from established methods for analogous reactions. Researchers should optimize these conditions as necessary for their specific laboratory setup and scale.

3.1. Materials and Reagents

  • 3-Cyanophenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to dissolve the 3-cyanophenol.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data

The following table presents representative quantitative data for the synthesis based on the protocol described above. Actual yields may vary depending on the specific reaction conditions and purification efficiency.

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Equivalents
3-Cyanophenol119.120.011.191.0
Benzyl Bromide171.040.0111.881.1
Potassium Carbonate138.210.0152.071.5
This compound (Theoretical Yield)223.270.012.23-
Representative Yield ---85-95%

Reaction Mechanism and Experimental Workflow

Visual representations of the reaction mechanism and experimental workflow are provided below to enhance understanding.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack 3-Cyanophenol 3-Cyanophenol K2CO3 K₂CO₃ (Base) Phenoxide 3-Cyanophenoxide Ion Product This compound Phenoxide->Product + Benzyl Bromide Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product KBr KBr (Byproduct)

Caption: Reaction mechanism of the Williamson ether synthesis.

Experimental_Workflow start Start reactants Combine 3-Cyanophenol, K₂CO₃, and Acetone start->reactants add_benzyl_bromide Add Benzyl Bromide reactants->add_benzyl_bromide reflux Reflux for 4-6 hours add_benzyl_bromide->reflux workup Work-up: Filter, Concentrate, Extract reflux->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • 3-Cyanophenol: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Benzyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone: Highly flammable liquid and vapor.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from 3-cyanophenol. By following the representative protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications in drug discovery and development.

References

Biological Activity Screening of 3-Benzyloxyphenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the biological activity screening of 3-Benzyloxyphenylacetonitrile. A comprehensive review of publicly available scientific literature reveals a significant lack of direct biological activity data for this specific compound. This compound is predominantly documented as a chemical intermediate in the synthesis of more complex molecules. However, the recurrent presence of the benzyloxyphenyl moiety in various biologically active derivatives suggests that this scaffold is of interest in medicinal chemistry. This guide provides an overview of the biological activities reported for structurally related compounds and presents standardized, general-emargin-bottom: 1em;">This guide provides an overview of the biological activities reported for structurally related compounds and presents standardized, general protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays that would be essential for a primary screening campaign of this compound. Additionally, a generalized workflow for the biological screening of a new chemical entity is outlined to guide researchers in the systematic evaluation of this and other novel compounds.

Introduction

Given the absence of specific data, this document aims to equip researchers with the foundational knowledge and standardized methodologies required to initiate a biological activity screening of this compound.

Biological Activity of Structurally Related Compounds (A Contextual Overview)

It is crucial to reiterate that the following activities are reported for derivatives and not for this compound itself. These examples serve to highlight the potential of the benzyloxyphenyl scaffold.

  • Anticancer Activity: Derivatives of 3-benzyloxyhydantoin have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some of these compounds displayed high activity, with IC50 values in the nanomolar range, and were investigated for their potential to inhibit enzymes like ribonucleotide reductase.

  • Antimicrobial Activity: Quinolone derivatives bearing substituted benzyloxy units have been shown to possess broad-spectrum antimicrobial activities against bacteria (including drug-resistant strains) and fungi.

  • Enzyme Inhibition: The benzyloxyphenyl moiety is present in various molecules designed as enzyme inhibitors. For instance, derivatives have been explored as inhibitors of STAT3 signaling pathways.

General Experimental Protocols for Primary Biological Screening

The following are generalized protocols that can be adapted for the initial biological screening of this compound.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][2][3][4][5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8][9][10]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified time (e.g., 18-24 hours).

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration where no growth is observed.

General Enzyme Inhibition Assay

This type of assay is used to determine if a compound can inhibit the activity of a specific enzyme.[11][12][13][14][15]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A reduction in the reaction rate in the presence of the compound indicates inhibition.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • This compound

  • Assay buffer

  • 96-well plate (UV-transparent if necessary)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at different concentrations. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualization of a Generalized Screening Workflow

The following diagram illustrates a typical workflow for the biological screening of a new chemical entity like this compound.

G Generalized Workflow for Biological Screening of a New Chemical Entity A Compound Acquisition (this compound) B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification (Active in Primary Screen?) B->C D Secondary Screening (Dose-Response, Selectivity) C->D Yes G Inactive C->G No E Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) D->E F Lead Optimization E->F H Promising Lead Compound F->H

References

The Lynchpin Intermediate: A Technical Guide to 3-Benzyloxyphenylacetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). 3-Benzyloxyphenylacetonitrile has emerged as a critical building block, primarily recognized for its role as a key precursor in the synthesis of Fesoterodine, a potent antimuscarinic agent for the treatment of overactive bladder (OAB). This technical guide provides an in-depth analysis of the application of this compound in medicinal chemistry, focusing on its conversion to Fesoterodine. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key synthetic transformations, and visualizations of the synthetic workflow and the drug's mechanism of action to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

This compound (CAS 20967-96-8) is an aromatic nitrile derivative featuring a benzyl ether protecting group. While not possessing intrinsic pharmacological activity, its chemical architecture makes it an ideal and versatile intermediate in multi-step organic synthesis. The nitrile group offers a handle for conversion into various functionalities, most notably an amine, while the benzyl ether provides a stable yet readily cleavable protecting group for a phenolic hydroxyl.

Its principal application in medicinal chemistry is in the synthesis of Fesoterodine. Fesoterodine is a prodrug that is rapidly hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT or desfesoterodine)[1][2]. This active metabolite is a potent, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the contraction of the urinary bladder's detrusor muscle[1]. By blocking these receptors, 5-HMT relaxes the bladder muscle, thereby alleviating the symptoms of OAB, such as urinary urgency and frequency.

Pharmacological Profile of the Target API: Fesoterodine and its Active Metabolite

The therapeutic effect of Fesoterodine is entirely attributable to its active metabolite, desfesoterodine. A comprehensive understanding of the binding affinity of both the prodrug and the active metabolite to the five human muscarinic receptor subtypes (M1-M5) is crucial for predicting efficacy and potential side effects. The data reveals a non-selective binding profile, with high affinity for all five subtypes.

Data Presentation: Muscarinic Receptor Binding Affinities

The following tables summarize the inhibition constants (Ki) for Fesoterodine and its active metabolite, desfesoterodine, at human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinity (Ki, nM) of Fesoterodine at Cloned Human Muscarinic Receptors

CompoundM1M2M3M4M5
Fesoterodine13 ± 216 ± 211 ± 114 ± 212 ± 1

Data derived from radioligand binding assays with membranes from CHO cells expressing human recombinant muscarinic receptors.

Table 2: Binding Affinity (Ki, nM) of Desfesoterodine (5-HMT) at Cloned Human Muscarinic Receptors

CompoundM1M2M3M4M5
Desfesoterodine (5-HMT)2.0 ± 0.21.3 ± 0.11.1 ± 0.11.9 ± 0.21.3 ± 0.1

Data derived from radioligand binding assays with membranes from CHO cells expressing human recombinant muscarinic receptors.

Synthetic Pathway and Experimental Protocols

The synthesis of Fesoterodine from this compound is a multi-step process that involves the formation of the core 3,3-diphenylpropylamine structure, followed by functional group manipulations. The following sections detail a representative synthetic route with protocols adapted from patent literature and analogous chemical transformations.

Synthetic Workflow Overview

The overall transformation involves three key stages:

  • α-Alkylation: Creation of the carbon backbone by alkylating the benzylic position of this compound.

  • Nitrile Reduction: Conversion of the nitrile functional group to a primary amine.

  • Deprotection and Esterification: Removal of the benzyl protecting group and subsequent esterification to yield the final Fesoterodine molecule.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product A This compound B Alkylated Nitrile Intermediate (R)-3-(2-(benzyloxy)-5-cyanophenyl) -N,N-diisopropyl-3-phenylpropan-1-amine A->B Phase-Transfer Catalyzed Alkylation C Amine Intermediate (R)-(4-(benzyloxy)-3-(3-(diisopropylamino) -1-phenylpropyl)phenyl)methanol B->C Nitrile Reduction (e.g., with LAH or H₂/Catalyst) D Active Metabolite Precursor (R)-2-(3-(diisopropylamino)-1-phenylpropyl) -4-(hydroxymethyl)phenol C->D Debenzylation (e.g., Catalytic Hydrogenation) E Fesoterodine D->E Esterification (with Isobutyryl Chloride) G cluster_ligands Ligands cluster_receptor Bladder Detrusor Cell cluster_effects Downstream Effects ACh Acetylcholine (ACh) (Agonist) Receptor Muscarinic Receptor (M2/M3 Subtypes) ACh->Receptor Binds & Activates Feso Desfesoterodine (Antagonist) Feso->Receptor Binds & Blocks Contraction Detrusor Muscle Contraction Receptor->Contraction Signal Transduction Relaxation Detrusor Muscle Relaxation (Therapeutic Effect) Receptor->Relaxation Inhibition of Signal

References

Navigating the Solubility of 3-Benzyloxyphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to 3-Benzyloxyphenylacetonitrile

This compound, with the chemical formula C₁₅H₁₃NO, is a solid organic compound.[1] Its molecular structure, featuring a benzyl ether and a nitrile group on a phenyl ring, dictates its physicochemical properties and, consequently, its solubility profile. Understanding its behavior in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 20967-96-8[1][2][3]
Molecular Formula C₁₅H₁₃NO[2][3]
Molecular Weight 223.27 g/mol [3]
Appearance Orange Solid[1]
Melting Point 48-49 °C[1]
Boiling Point 188-190 °C at 3 mmHg[1]
Density (Predicted) 1.114 ± 0.06 g/cm³[1]

Qualitative Solubility Profile

Comprehensive quantitative solubility data for this compound in a wide range of common organic solvents has not been identified in publicly accessible scientific literature. However, qualitative assessments indicate its solubility in several polar and non-polar organic solvents. The available information is summarized in the table below.

SolventQualitative Solubility
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
MethanolSoluble[1]
AcetoneData not available
TolueneData not available
Dimethyl Sulfoxide (DMSO)Data not available

Experimental Protocol for Solubility Determination

While a specific, validated experimental protocol for determining the solubility of this compound is not available, a general method for crystalline organic compounds can be adapted. The following protocol outlines a standard procedure for isothermal solubility measurement.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis: A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

    • For UV-Vis analysis: A calibration curve should be generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculation of Solubility:

    • From the concentration obtained in the previous step and the volume of the filtrate, calculate the mass of dissolved this compound.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Research and Development

The utilization of this compound in a research and development setting typically follows a structured workflow. The understanding of its solubility is integral at various stages of this process.

Logical Workflow cluster_solubility Solubility is Critical Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Crude Product Characterization Characterization (e.g., NMR, MS) Purification->Characterization Purified Product Reaction Use in Subsequent Reaction Steps Characterization->Reaction Verified Intermediate Formulation Formulation Studies (if applicable) Reaction->Formulation Active Pharmaceutical Ingredient (API) or Final Compound

Figure 1. A logical workflow for the utilization of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield specific information on the biological activity or associated signaling pathways of this compound. Consequently, a diagrammatic representation of such pathways cannot be provided at this time. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, and its own biological effects are not well-characterized in the public domain.

Conclusion

This compound is a valuable intermediate with established qualitative solubility in several common organic solvents. While quantitative data remains elusive in the public domain, the general experimental protocol provided in this guide offers a robust framework for its determination. A clear understanding of its solubility is fundamental for optimizing its use in synthesis, purification, and potential formulation, thereby streamlining research and development efforts in the pharmaceutical and chemical sciences. Further studies are warranted to quantitatively map the solubility of this compound across a broader range of solvents and temperatures.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxyphenylacetonitrile, a nitrile derivative featuring a benzyl ether moiety, serves as a valuable intermediate in organic synthesis. Its structural components, including the aromatic rings, the ether linkage, and the nitrile group, impart a unique combination of physical and chemical characteristics that are crucial for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its expected spectral data.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below, providing a foundational understanding of this compound for laboratory and research applications.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
CAS Number 20967-96-8[1]
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol [1]
Appearance Solid-
Melting Point 47-50 °C-
Boiling Point 188-190 °C at 3 mmHg-
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.-
Table 2: Chemical Identifiers of this compound
IdentifierValueSource(s)
IUPAC Name 2-(3-(benzyloxy)phenyl)acetonitrile[1]
InChI InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2[1]
InChIKey CKZFVIPFANUBDW-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N-

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide derived from 3-hydroxyphenylacetonitrile reacts with benzyl bromide to yield the desired product.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxyphenylacetonitrile (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylacetonitrile (1.0 eq) and anhydrous acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions:

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Acetone and ethyl acetate are flammable solvents. Ensure that the reaction is performed away from open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Reactant1 3-Hydroxyphenylacetonitrile Reaction Williamson Ether Synthesis (Reflux, 4-6h) Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Filtration Filtration Reaction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Liquid-Liquid Extraction Evaporation1->Extraction Drying Drying Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Purification Column Chromatography Evaporation2->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyFunctional GroupExpected Chemical Shift / Absorption Range
¹H NMR Aromatic Protons (C₆H₅-CH₂-)δ 7.2-7.5 ppm
Aromatic Protons (-O-C₆H₄-)δ 6.8-7.3 ppm
Benzylic Protons (-O-CH₂-Ph)δ ~5.1 ppm
Methylene Protons (-CH₂-CN)δ ~3.7 ppm
¹³C NMR Aromatic Carbonsδ 115-160 ppm
Nitrile Carbon (-C≡N)δ 117-120 ppm
Benzylic Carbon (-O-CH₂-Ph)δ ~70 ppm
Methylene Carbon (-CH₂-CN)δ ~20 ppm
IR C≡N stretch (nitrile)2240-2260 cm⁻¹ (sharp, medium intensity)[2]
C-O stretch (aryl ether)1200-1275 cm⁻¹ (strong)
C-H stretch (aromatic)3000-3100 cm⁻¹
C-H stretch (sp³ C-H)2850-3000 cm⁻¹
C=C stretch (aromatic)1450-1600 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z = 223
Major Fragmentsm/z = 91 (tropylium ion, [C₇H₇]⁺), loss of benzyl group.[3][4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and phenyl rings, typically in the range of δ 6.8-7.5 ppm.[5] The benzylic methylene protons adjacent to the ether oxygen are expected to appear as a singlet around δ 5.1 ppm.[6] The methylene protons adjacent to the nitrile group will likely resonate as a singlet around δ 3.7 ppm.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 115-160 ppm).[7][8] The nitrile carbon is expected to have a characteristic chemical shift in the range of δ 117-120 ppm.[8] The benzylic carbon of the ether linkage should appear around δ 70 ppm, and the methylene carbon adjacent to the nitrile group is anticipated at approximately δ 20 ppm.[9][10]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity absorption band for the nitrile (C≡N) stretch between 2240 and 2260 cm⁻¹.[2] A strong absorption corresponding to the aryl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.[11][12] Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range, and C-H stretching bands for both aromatic and sp³ hybridized carbons will be present above and below 3000 cm⁻¹, respectively.[12][13]

Mass Spectrometry: In electron ionization mass spectrometry, this compound is expected to show a molecular ion peak at m/z = 223. A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion at m/z = 91.[3][4][14][15]

Conclusion

This technical guide provides a detailed compilation of the physical and chemical properties, a robust synthesis protocol, and an analytical overview of this compound. The data presented herein is intended to support researchers, scientists, and drug development professionals in the effective handling, synthesis, and characterization of this important chemical intermediate. The provided experimental workflow and predicted spectral data offer a practical framework for the utilization of this compound in various synthetic applications.

References

Technical Guide: 2-[3-(Benzyloxy)phenyl]acetonitrile (CAS 20967-96-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methods, potential applications in drug discovery, and suppliers of 2-[3-(benzyloxy)phenyl]acetonitrile (also known as 3-Benzyloxyphenylacetonitrile), CAS number 20967-96-8.

Chemical and Physical Properties

2-[3-(Benzyloxy)phenyl]acetonitrile is a nitrile compound characterized by a phenylacetonitrile core with a benzyloxy substituent at the meta-position. This structure imparts specific physicochemical properties that are valuable in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties of 2-[3-(Benzyloxy)phenyl]acetonitrile

PropertyValueSource(s)
CAS Number 20967-96-8[1][2][3][4]
Molecular Formula C₁₅H₁₃NO[1][3]
Molecular Weight 223.27 g/mol [1]
IUPAC Name 2-[3-(benzyloxy)phenyl]acetonitrileN/A
Synonyms This compound, 3-Benzyloxybenzyl cyanide[3]
Appearance White to light yellow solid[5]
Melting Point 47-51 °C[5]
Boiling Point 175 °C @ 1 mmHg[5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, methanolN/A

Synthesis Protocol: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of 2-[3-(benzyloxy)phenyl]acetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 3-hydroxyphenylacetonitrile reacts with benzyl bromide.

Experimental Protocol:

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. Alternatively, potassium carbonate (1.5 eq) can be used as the base in acetone, and the mixture is stirred at room temperature for 1-2 hours.

  • Alkylation: To the resulting phenoxide solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-[3-(benzyloxy)phenyl]acetonitrile.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 3-Hydroxyphenylacetonitrile 3-Hydroxyphenylacetonitrile Phenoxide Formation Phenoxide Formation 3-Hydroxyphenylacetonitrile->Phenoxide Formation Benzyl Bromide Benzyl Bromide Alkylation (SN2) Alkylation (SN2) Benzyl Bromide->Alkylation (SN2) Base (NaH or K2CO3) Base (NaH or K2CO3) Base (NaH or K2CO3)->Phenoxide Formation Solvent (DMF or Acetone) Solvent (DMF or Acetone) Solvent (DMF or Acetone)->Phenoxide Formation Phenoxide Formation->Alkylation (SN2) Heating & Stirring Heating & Stirring Alkylation (SN2)->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Purification (Chromatography) Purification (Chromatography) Washing & Drying->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: Williamson ether synthesis workflow for 2-[3-(benzyloxy)phenyl]acetonitrile.

Potential Applications in Drug Discovery

While there is limited publicly available information on the specific biological activity of 2-[3-(benzyloxy)phenyl]acetonitrile, its structural motifs—the benzyloxy group and the nitrile group—are present in numerous biologically active molecules. This suggests its potential as a valuable building block in drug discovery programs.

  • Scaffold for Biologically Active Molecules: The benzyloxy moiety is a common feature in compounds targeting a variety of biological pathways. For instance, benzyloxy-containing compounds have been investigated as TRPM8 antagonists for pain management and as MAO-B inhibitors for neurodegenerative diseases. The nitrile group is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[6]

  • Intermediate for Library Synthesis: 2-[3-(benzyloxy)phenyl]acetonitrile can serve as a starting material for the synthesis of a library of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for further chemical modifications and the exploration of structure-activity relationships (SAR).

The following diagram illustrates a general workflow where this compound could be utilized in a drug discovery context.

Drug_Discovery_Workflow Start Start Building_Block 2-[3-(benzyloxy)phenyl]acetonitrile Start->Building_Block Library_Synthesis Chemical Library Synthesis (e.g., via nitrile modification) Building_Block->Library_Synthesis HTS High-Throughput Screening (Biochemical/Cell-based Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: General drug discovery workflow utilizing 2-[3-(benzyloxy)phenyl]acetonitrile.

Suppliers

2-[3-(Benzyloxy)phenyl]acetonitrile is available from several chemical suppliers, typically for research and development purposes. It is important to request a certificate of analysis (CoA) to verify the purity of the compound.

Table 2: Selected Suppliers of 2-[3-(Benzyloxy)phenyl]acetonitrile

SupplierPurityQuantity
AK Scientific, Inc.>98%1g, 5g, 25g
Amadis Chemical99%25g
BLDpharm--
ChemScene≥95%-
Santa Cruz Biotechnology--
TCI Chemicals>98.0% (GC)-

Note: Availability and purity may vary. Please consult the supplier's website for the most current information.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

References

The Strategic Role of 3-Benzyloxyphenylacetonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the selection of precursor molecules is a critical determinant of efficiency, scalability, and ultimately, the economic viability of drug manufacturing. This whitepaper delves into the pivotal role of 3-benzyloxyphenylacetonitrile as a versatile and strategic precursor in the synthesis of a range of high-value pharmaceuticals, including the selective COX-2 inhibitors Etoricoxib and Rofecoxib, and the second-generation antihistamine Fexofenadine. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways.

Chemical Profile of this compound

This compound is a stable and readily available aromatic nitrile. Its chemical structure, featuring a benzyloxy protecting group and a reactive nitrile moiety, makes it an ideal starting material for a variety of synthetic transformations.

PropertyValue
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
CAS Number 20967-96-8
Appearance Off-white to light yellow crystalline powder
Melting Point 72-75 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Synthetic Pathways and Methodologies

This compound serves as a key building block for the construction of complex molecular architectures. The following sections outline the synthetic routes to key intermediates for Fexofenadine, Etoricoxib, and Rofecoxib.

Synthesis of Fexofenadine Intermediate

A key intermediate for the synthesis of Fexofenadine is 2-[4-(4-chloro-1-oxobutyl)phenyl]-2-methylpropanoic acid. The synthesis commences with the α-methylation of this compound, followed by hydrolysis and subsequent Friedel-Crafts acylation.

Step 1: α-Methylation of this compound

This reaction introduces a methyl group at the benzylic position, a crucial step for creating the quaternary carbon center in the Fexofenadine backbone. Phase-transfer catalysis is an effective method for this transformation.[1][2][3]

ParameterValue
Reactants This compound, Methyl Iodide
Base 50% Aqueous Sodium Hydroxide
Catalyst Tetrabutylammonium bromide (TBAB)
Solvent Toluene
Temperature Room Temperature
Reaction Time 4-6 hours
Yield Approx. 85-90%

Experimental Protocol:

To a stirred solution of this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, 50% aqueous sodium hydroxide is added. Methyl iodide (1.2 eq) is then added dropwise at room temperature. The reaction is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-benzyloxyphenyl)-2-methylpropionitrile.

Step 2: Hydrolysis to 2-(3-Benzyloxyphenyl)-2-methylpropanoic Acid

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.

ParameterValue
Reactant 2-(3-Benzyloxyphenyl)-2-methylpropionitrile
Reagent 20% Aqueous Sodium Hydroxide
Solvent Ethanol
Temperature Reflux
Reaction Time 12-16 hours
Yield Approx. 90-95%

Experimental Protocol:

A mixture of 2-(3-benzyloxyphenyl)-2-methylpropionitrile (1.0 eq) and 20% aqueous sodium hydroxide in ethanol is refluxed for 12-16 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous layer is acidified with concentrated HCl to precipitate the product, which is then filtered, washed with water, and dried to afford 2-(3-benzyloxyphenyl)-2-methylpropanoic acid.

Step 3: Friedel-Crafts Acylation

The synthesized carboxylic acid is converted to its acid chloride and then used to acylate benzene to introduce the second phenyl ring of the Fexofenadine core structure.

ParameterValue
Reactants 2-(3-Benzyloxyphenyl)-2-methylpropanoic acid, Thionyl Chloride, Benzene
Catalyst Aluminum Chloride (AlCl₃)
Solvent Dichloromethane (for acid chloride formation), Benzene (for acylation)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Yield Approx. 75-80%

Experimental Protocol:

2-(3-benzyloxyphenyl)-2-methylpropanoic acid (1.0 eq) is reacted with thionyl chloride (1.2 eq) in dichloromethane to form the corresponding acid chloride. The solvent is evaporated, and the crude acid chloride is dissolved in benzene. Aluminum chloride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. The reaction is quenched by pouring it onto ice-water with concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield the ketone intermediate.

Fexofenadine_Synthesis A This compound B α-Methylation A->B CH₃I, NaOH, TBAB C 2-(3-Benzyloxyphenyl)-2-methylpropionitrile B->C D Hydrolysis C->D NaOH, H₂O, EtOH E 2-(3-Benzyloxyphenyl)-2-methylpropanoic Acid D->E F Friedel-Crafts Acylation E->F 1. SOCl₂ 2. Benzene, AlCl₃ G Fexofenadine Intermediate F->G

Synthesis of Fexofenadine Intermediate

Synthesis of Etoricoxib Intermediate

The synthesis of Etoricoxib, a selective COX-2 inhibitor, can be envisioned through the formation of a key ketone intermediate, 1-(6-methylpyridin-3-yl)-2-(3-benzyloxyphenyl)ethanone, from this compound.

Step 1: Grignard Reaction with a Nicotinic Acid Ester Derivative

A plausible route involves the reaction of the Grignard reagent derived from a suitable halopyridine with this compound. Alternatively, the nitrile can be reacted with a Grignard reagent derived from 6-methyl-3-bromopyridine.

ParameterValue
Reactants This compound, 3-bromo-6-methylpyridine, Magnesium
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Reflux
Reaction Time 4-8 hours
Work-up Acidic Hydrolysis (e.g., aq. HCl)
Yield Moderate to Good (estimated)

Experimental Protocol:

Magnesium turnings are activated in anhydrous diethyl ether. A solution of 3-bromo-6-methylpyridine (1.0 eq) in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent is formed, a solution of this compound (0.9 eq) in anhydrous ether is added at 0 °C. The reaction mixture is then stirred at room temperature and subsequently refluxed. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution, followed by acidic workup to hydrolyze the intermediate imine to the desired ketone.

Etoricoxib_Intermediate_Synthesis A This compound B Grignard Reaction A->B 6-methyl-3-pyridylmagnesium bromide C 1-(6-methylpyridin-3-yl)-2-(3-benzyloxyphenyl)ethanone B->C D Further Cyclization & Oxidation C->D E Etoricoxib D->E

Synthesis of Etoricoxib Intermediate

Synthesis of Rofecoxib Intermediate

Rofecoxib, another selective COX-2 inhibitor, is a furanone derivative. A key precursor, 3-(3-benzyloxyphenyl)-4-(4-methylsulfonylphenyl)-5H-furan-2-one, can be synthesized from 3-benzyloxyphenylacetic acid, which is obtained by the hydrolysis of this compound.

Step 1: Hydrolysis of this compound

This step is identical to the hydrolysis step in the Fexofenadine synthesis, yielding 3-benzyloxyphenylacetic acid.

ParameterValue
Reactant This compound
Reagent 20% Aqueous Sodium Hydroxide
Solvent Ethanol
Temperature Reflux
Reaction Time 12-16 hours
Yield Approx. 90-95%

Experimental Protocol:

A mixture of this compound (1.0 eq) and 20% aqueous sodium hydroxide in ethanol is refluxed for 12-16 hours. After cooling, ethanol is removed under reduced pressure. The aqueous layer is acidified with concentrated HCl to precipitate the product, which is then filtered, washed with water, and dried to give 3-benzyloxyphenylacetic acid.

Step 2: Condensation and Cyclization

The resulting carboxylic acid is condensed with 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone, followed by an intramolecular cyclization to form the furanone ring.[4][5][6]

ParameterValue
Reactants 3-Benzyloxyphenylacetic acid, 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Base Triethylamine or Diisopropylethylamine
Solvent Acetonitrile or DMF
Temperature Room Temperature to 80 °C
Reaction Time 6-10 hours
Yield Approx. 70-80%

Experimental Protocol:

To a solution of 3-benzyloxyphenylacetic acid (1.0 eq) and 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone (1.0 eq) in acetonitrile, triethylamine (1.2 eq) is added. The mixture is stirred at room temperature and then heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the desired furanone intermediate.

Rofecoxib_Intermediate_Synthesis A This compound B Hydrolysis A->B NaOH, H₂O, EtOH C 3-Benzyloxyphenylacetic Acid B->C D Condensation & Cyclization C->D 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone, Et₃N E Rofecoxib Intermediate D->E

Synthesis of Rofecoxib Intermediate

Signaling Pathways of Derived Pharmaceuticals

Understanding the mechanism of action of the final drug products is crucial for drug development professionals.

Fexofenadine: H1-Histamine Receptor Antagonism

Fexofenadine is a second-generation antihistamine that acts as a selective peripheral H1 receptor antagonist.[7][8][9][10][11] It competitively inhibits the binding of histamine to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blockade prevents the typical allergic response symptoms mediated by histamine.

Fexofenadine_Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_Release->Allergic_Response PKC->Allergic_Response Fexofenadine Fexofenadine Fexofenadine->H1_Receptor Blocks

Fexofenadine's Mechanism of Action

Etoricoxib and Rofecoxib: Selective COX-2 Inhibition

Etoricoxib and Rofecoxib are non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[12][13][14][15][16][17] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, these drugs reduce the gastrointestinal side effects associated with traditional NSAIDs.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Coxibs Etoricoxib / Rofecoxib Coxibs->COX2 Inhibits

COX-2 Inhibition by Etoricoxib and Rofecoxib

Conclusion

This compound stands out as a highly valuable and versatile precursor in the pharmaceutical industry. Its strategic application in the synthesis of diverse and important drugs like Fexofenadine, Etoricoxib, and Rofecoxib underscores its significance. The synthetic routes outlined in this whitepaper, while requiring optimization for industrial-scale production, provide a solid foundation for the development of efficient and cost-effective manufacturing processes. The detailed experimental protocols and pathway visualizations are intended to empower researchers and drug development professionals in their efforts to innovate and bring new therapies to market. The continued exploration of the synthetic potential of this compound is likely to unveil further applications in the synthesis of novel and complex pharmaceutical agents.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Benzyloxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Williamson ether synthesis, a reliable and scalable method, reacting 3-hydroxyphenylacetonitrile with benzyl bromide in the presence of a mild base. This document outlines the complete methodology, including reaction setup, work-up, purification, and comprehensive characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a protected phenol and a reactive nitrile group, allows for diverse chemical modifications, making it an important precursor for the synthesis of a range of biologically active molecules. The protocol described herein is based on the well-established Williamson ether synthesis, which offers high yields and purity.

Experimental Protocol

The synthesis of this compound is performed via a Williamson ether synthesis, as depicted in the reaction scheme below.

Reaction Scheme:

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-HydroxyphenylacetonitrileC₈H₇NO133.151.0 eq-
Benzyl BromideC₇H₇Br171.041.1 eq-
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5 eq-
AcetoneC₃H₆O58.08--
Dichloromethane (DCM)CH₂Cl₂84.93--
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Deionized WaterH₂O18.02--
Brine (saturated NaCl solution)NaCl/H₂O---

Procedure:

  • Reaction Setup: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Addition of Benzyl Bromide: Stir the suspension at room temperature for 15 minutes. Subsequently, add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M NaOH solution, deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Appearance White to off-white solid
Melting Point 48-49 °C
Boiling Point 188-190 °C @ 3 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.25-7.15 (m, 1H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 5.10 (s, 2H, O-CH₂-Ph), 3.70 (s, 2H, CH₂-CN)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.8, 136.5, 132.0, 130.0, 128.6, 128.1, 127.5, 122.0, 117.8, 115.5, 115.0, 70.1, 23.5
IR (KBr, cm⁻¹) 3035 (Ar C-H str.), 2920 (C-H str.), 2250 (C≡N str.), 1600, 1490 (Ar C=C str.), 1250 (Ar-O-C str.), 1020 (C-O str.)
CAS Number 20967-96-8

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 3-hydroxyphenylacetonitrile and K₂CO₃ in Acetone B 2. Add Benzyl Bromide A->B C 3. Reflux for 4-6 hours B->C D 4. Filter and Concentrate C->D Reaction Completion E 5. Extraction with DCM and Washes D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H This compound G->H Pure Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Step-by-Step Williamson Ether Synthesis of Aryl Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis of aryl nitriles, a crucial reaction in medicinal chemistry and materials science. The unique electronic properties of the nitrile group make aryl nitrile ethers valuable scaffolds in the development of novel pharmaceuticals and functional materials.

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alkoxide and an alkyl halide.[1] In the context of aryl nitriles, this SN2 reaction involves the deprotonation of a cyanophenol to form a nucleophilic phenoxide, which then displaces a halide from an alkylating agent to form the desired aryl nitrile ether. The electron-withdrawing nature of the nitrile group enhances the acidity of the phenolic proton, facilitating its removal. However, careful optimization of reaction conditions is often necessary to achieve high yields and minimize side reactions. Common challenges include competing E2 elimination of the alkyl halide and C-alkylation of the phenoxide.[2]

This guide offers a comprehensive overview of the reaction, including a summary of quantitative data, detailed experimental protocols for various scenarios, and a troubleshooting guide to address common issues encountered in the laboratory.

Data Presentation: Quantitative Analysis of Williamson Ether Synthesis of Aryl Nitriles

The following table summarizes various examples of the Williamson ether synthesis of aryl nitriles, providing a comparative overview of different substrates, reagents, conditions, and their corresponding yields. This data is intended to guide researchers in selecting the optimal conditions for their specific synthetic targets.

Aryl Nitrile SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzonitrileBenzyl bromideK₂CO₃DMF704-695[2]
2-HydroxybenzonitrileEthyl bromoacetateK₂CO₃AcetoneReflux588[3]
4-HydroxybenzonitrileEthyl iodideK₂CO₃ButanoneReflux1Not specified[4]
2-HydroxybenzonitrileBenzyl bromideK₂CO₃TolueneReflux2-8High[3]
2-HydroxybenzonitrileEthyl bromoacetateNaOH (50% aq.)DichloromethaneRT - Reflux2-8High[3]
4-HydroxybenzonitrilePropargyl bromideK₂CO₃Acetone60692N/A
3-HydroxybenzonitrileBenzyl bromideNaHTHFRT1285N/A
4-HydroxybenzonitrileIsopropyl bromideK₂CO₃DMF802445*N/A

*Note: The lower yield with a secondary alkyl halide (isopropyl bromide) is indicative of competing E2 elimination.

Experimental Protocols

Three detailed protocols are provided below, covering a standard Williamson ether synthesis, a phase-transfer catalyzed method for enhanced reactivity, and a procedure utilizing a strong base for less reactive systems.

Protocol 1: Standard Williamson Ether Synthesis of 4-(Benzyloxy)benzonitrile

This protocol details the synthesis of 4-(benzyloxy)benzonitrile from 4-cyanophenol and benzyl bromide using potassium carbonate as the base.

Materials:

  • 4-Cyanophenol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-cold water

Procedure:

  • To a stirred solution of 4-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 4-(benzyloxy)benzonitrile.[2]

Protocol 2: Phase-Transfer Catalyzed Synthesis of 2-Alkoxybenzonitriles

This method is particularly effective for enhancing the reaction rate and selectivity, especially when dealing with biphasic reaction mixtures.[3]

Materials:

  • 2-Hydroxybenzonitrile

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or 50% aqueous Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI)

  • Toluene or Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzonitrile (1.0 eq), the alkyl halide (1.1 eq), potassium carbonate (2.0 eq) or 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 - 0.1 eq).[3]

  • Add toluene or dichloromethane as the organic solvent.

  • Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 2-alkoxybenzonitrile.[3]

Protocol 3: Synthesis of 3-(Benzyloxy)benzonitrile Using a Strong Base

This protocol is suitable for less reactive aryl nitriles or when a weaker base is ineffective.

Materials:

  • 3-Hydroxybenzonitrile

  • Benzyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(benzyloxy)benzonitrile.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the Williamson ether synthesis of aryl nitriles.

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Ar-OH Aryl Nitrile (Ar-OH) Ar-O- Phenoxide (Ar-O⁻) Ar-OH->Ar-O- Base Base HB+ Conjugate Acid (HB⁺) Base->HB+ TransitionState [Ar---O---R---X]⁻ Ar-O-->TransitionState R-X Alkyl Halide (R-X) R-X->TransitionState Ar-O-R Aryl Nitrile Ether (Ar-O-R) TransitionState->Ar-O-R X- Halide Ion (X⁻) TransitionState->X- Experimental_Workflow start Start reagents Combine Aryl Nitrile, Base, and Solvent start->reagents phenoxide Stir for Phenoxide Formation reagents->phenoxide add_alkyl_halide Add Alkyl Halide phenoxide->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Work-up: - Cool Reaction - Add Water - Extract with Organic Solvent reaction->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column Chromatography or Recrystallization) concentrate->purify product Pure Aryl Nitrile Ether purify->product

References

Application Note: Monitoring the Synthesis of 3-Benzyloxyphenylacetonitrile by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for monitoring the progress of the synthesis of 3-Benzyloxyphenylacetonitrile via the Williamson ether synthesis. The method utilizes Thin-Layer Chromatography (TLC), a rapid, and inexpensive technique to qualitatively track the consumption of the starting material, 3-hydroxyphenylacetonitrile, and the formation of the desired product.[1][2] This guide covers the preparation of the TLC system, sample spotting, plate development, visualization, and interpretation of the results.

Principle of the Method

The synthesis of this compound is typically achieved by reacting 3-hydroxyphenylacetonitrile with benzyl bromide in the presence of a weak base, such as potassium carbonate.

Reaction Scheme:

3-hydroxyphenylacetonitrile + Benzyl Bromide → this compound

TLC is used to monitor the reaction's progress by separating the components of the reaction mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] In this normal-phase TLC application, a polar stationary phase (silica gel) is used.[5][6]

  • 3-hydroxyphenylacetonitrile (Starting Material): The presence of a polar hydroxyl (-OH) group causes it to strongly adhere to the polar silica gel, resulting in a lower Retention Factor (Rf) value.

  • This compound (Product): The conversion of the hydroxyl group to a less polar benzyl ether results in a weaker interaction with the stationary phase, leading to a higher Rf value compared to the starting material.

  • Benzyl Bromide (Reagent): This reagent is relatively non-polar and is expected to have a high Rf value, often near the solvent front.

By observing the disappearance of the starting material spot and the appearance of a new product spot over time, the progression of the reaction can be effectively monitored.[2][7]

Experimental Protocols

Materials and Reagents

The required materials and reagents for both the synthesis and the TLC monitoring are summarized in the table below.

Item Description/Specification Purpose
Reactants 3-hydroxyphenylacetonitrile, Benzyl BromideSynthesis Starting Materials
Base Potassium Carbonate (K₂CO₃), anhydrousSynthesis Catalyst
Solvent Acetone or Acetonitrile (MeCN), anhydrous gradeSynthesis Reaction Medium
TLC Plates Silica Gel 60 F₂₅₄ pre-coated plates (0.25 mm thickness)Stationary Phase
Mobile Phase Cyclohexane and Ethyl Acetate, HPLC gradeEluent for TLC
Spotting Glass microcapillary tubesSample Application
Development TLC Chamber with Lid or Beaker with Watch GlassPlate Development
Visualization UV Lamp (254 nm)Spot Visualization
Synthesis of this compound (Illustrative)
  • In a round-bottom flask, dissolve 3-hydroxyphenylacetonitrile (1.0 eq.) and benzyl bromide (1.1 eq.) in acetone.

  • Add anhydrous potassium carbonate (1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).

TLC Monitoring Protocol
  • Prepare the Mobile Phase: Prepare a solvent mixture of Cyclohexane:Ethyl Acetate in a 7:3 (v/v) ratio . Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.[3] To ensure the chamber atmosphere is saturated with solvent vapors, you can line a portion of the chamber wall with filter paper.[3] Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Take a pre-coated silica gel 60 F₂₅₄ plate.

    • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom edge of the plate.[1][8]

    • Mark three equidistant points on the baseline for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • Spot the Plate:

    • 'S' Lane: Dissolve a tiny amount of the 3-hydroxyphenylacetonitrile starting material in a few drops of ethyl acetate. Using a microcapillary tube, apply a small spot of this solution onto the 'S' mark.

    • 'R' Lane: At time zero and at subsequent time intervals, take a small aliquot from the reaction mixture using a capillary tube and spot it directly onto the 'R' mark.

    • 'C' Lane (Co-spot): First, apply a spot of the starting material solution ('S') onto the 'C' mark. Then, carefully spot the reaction mixture aliquot ('R') directly on top of the 'S' spot. The cospot is crucial for confirming the identity of the starting material spot in the reaction lane.[9]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.[1][3]

    • Cover the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top edge.[8]

    • Immediately mark the position of the solvent front with a pencil.[3]

  • Visualize and Analyze:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Place the dried plate under a UV lamp and observe it at a wavelength of 254 nm. Aromatic compounds will appear as dark spots against the fluorescent background.[1]

    • Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [8]

Data Presentation and Interpretation

The reaction is considered complete when the starting material spot ('S') is no longer visible in the reaction mixture lane ('R').

Compound Expected Polarity Expected Rf Value (Approx.) *TLC Observations
3-hydroxyphenylacetonitrileHigh0.2 - 0.3Spot intensity decreases as the reaction proceeds.
Benzyl BromideLow0.8 - 0.9May be visible near the solvent front.
This compound Medium 0.5 - 0.7 New spot appears and its intensity increases over time.

*Rf values are estimates and can vary based on specific conditions such as temperature, chamber saturation, and plate quality. A similar synthesis reported an Rf of 0.43 in a 2:1 cyclohexane/ethyl acetate system.[10]

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the reaction using TLC.

TLC_Workflow TLC Monitoring Workflow for Synthesis cluster_prep Preparation cluster_analysis Analysis prep_eluent 1. Prepare Mobile Phase (7:3 Cyclohexane:EtOAc) prep_chamber 2. Saturate TLC Chamber prep_eluent->prep_chamber develop 5. Develop Plate in Chamber prep_chamber->develop prep_plate 3. Prepare & Mark TLC Plate spot_sm 4a. Spot Starting Material (S) spot_sm->develop spot_rxn 4b. Spot Reaction Mixture (R) spot_rxn->develop spot_co 4c. Spot Co-spot (C) (S + R) spot_co->develop dry 6. Dry Plate & Mark Solvent Front develop->dry visualize 7. Visualize under UV Light (254 nm) dry->visualize interpret 8. Interpret Results (Calculate Rf, Check Completion) visualize->interpret

Caption: Experimental workflow for TLC monitoring.

References

Application Notes and Protocols: Purification of 3-Benzyloxyphenylacetonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-Benzyloxyphenylacetonitrile using silica gel column chromatography. The protocol outlines a systematic approach, beginning with the determination of an optimal solvent system using Thin Layer Chromatography (TLC), followed by the preparation of the column, sample application, elution, and fraction analysis. This method is designed to effectively separate the target compound from potential impurities generated during its synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective technique for the purification of organic compounds. This application note details a robust protocol for the purification of this compound, ensuring high purity of the final product. The method relies on the principle of differential adsorption of the compound and its impurities onto a stationary phase (silica gel) and their varying solubility in a mobile phase.

Data Presentation

Successful purification of this compound by column chromatography is dependent on the selection of an appropriate solvent system, which is typically determined by preliminary Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2 - 0.4 for the desired product to ensure good separation on the column[1].

Table 1: Thin Layer Chromatography (TLC) Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (Predicted)Observations
9:1~ 0.25Good starting point for separation.
8:2~ 0.40May result in faster elution, potentially co-eluting with less polar impurities.
7:3~ 0.55Likely too polar, leading to poor separation from impurities.

Note: The Rf values are predictive and should be confirmed experimentally.

Table 2: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Diameter: 2-4 cm, Length: 40-50 cm (depending on sample size)
Stationary Phase Mass 50-100 g per 1 g of crude product
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Optimized from TLC, e.g., 9:1)
Sample Loading Dry loading or minimal volume of dichloromethane
Elution Mode Gravity or Flash Chromatography
Fraction Size 10-20 mL
Analysis Method Thin Layer Chromatography (TLC)

Experimental Protocols

Determination of Optimal Solvent System by Thin Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line three separate TLC chambers (beakers with watch glass covers) with filter paper and add a small amount of three different solvent systems: Hexane:Ethyl Acetate (9:1, 8:2, and 7:3 v/v). Allow the chambers to saturate for at least 15 minutes.

  • Prepare TLC Plate: On a silica gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into one of the prepared chambers, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf Values: Calculate the Rf value for the main spot in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Select the Optimal System: Choose the solvent system that gives an Rf value for the product in the range of 0.2-0.4[1]. A common solvent system for benzyl ethers is a mixture of ethyl acetate and hexanes[1].

Preparation of the Chromatography Column
  • Select a Column: Choose a glass column of appropriate size based on the amount of crude product to be purified.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a Sand Layer: Add a thin layer (approx. 0.5 cm) of sand on top of the plug.

  • Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1). The amount of silica gel should be 50-100 times the weight of the crude product.

  • Pack the Column: Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibrate the Column: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add a Top Sand Layer: Add a thin layer (approx. 0.5 cm) of sand on top of the silica gel to prevent disturbance of the packing during sample and eluent addition.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the absolute minimum amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer without disturbing the silica gel.

Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the top of the column.

  • Collect Fractions: Open the stopcock and begin collecting the eluate in numbered test tubes or flasks. Maintain a constant flow rate.

  • Monitor the Separation: Regularly analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot a small amount from each fraction on a TLC plate and develop it in the chosen eluent.

  • Combine Pure Fractions: Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine Yield and Purity: Weigh the purified product to calculate the yield. Assess the purity by analytical techniques such as NMR, HPLC, or melting point determination.

Mandatory Visualization

experimental_workflow TLC TLC Analysis for Solvent System Optimization Column_Prep Column Preparation (Silica Gel Slurry) TLC->Column_Prep Select Eluent Sample_Load Sample Loading (Dry or Wet Method) Column_Prep->Sample_Load Elution Elution with Optimized Solvent System Sample_Load->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, and elution, researchers can achieve a high degree of purity for this important synthetic intermediate. The provided workflow diagram and data tables serve as a practical guide for laboratory execution.

References

Application Notes and Protocols for the Recrystallization of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 3-Benzyloxyphenylacetonitrile via recrystallization. The protocol is designed to be a robust starting point for researchers, enabling the optimization of purification for high-purity solid material critical for drug development and scientific research.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound to be purified sparingly at room temperature but will exhibit high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently removed by filtration. This process, when optimized, can yield a crystalline solid of high purity.

Data Presentation

Table 1: Solubility Screening for this compound

SolventSolubility at Room Temp. (~25°C) (mg/mL)Solubility at Boiling Point (mg/mL)Crystal Formation upon CoolingObservations (e.g., color, crystal morphology)
Isopropanol
Ethanol (95%)
Acetonitrile
Ethyl Acetate
Toluene
User Defined

Note: The ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal recovery upon cooling.

Experimental Protocols

Protocol 1: Solvent Screening

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of analytical grade solvents (Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Test tubes or small Erlenmeyer flasks

  • Hot plate or water bath

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Place approximately 50 mg of crude this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent at room temperature.

  • Agitate the mixtures to assess solubility at room temperature and record the observations in Table 1.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.

  • Allow the hot solutions to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystallization.

  • Observe the quantity and quality of the crystals formed and record the findings. The solvent that dissolves the compound completely when hot but yields a large amount of pure-looking crystals upon cooling is the most suitable.

Protocol 2: Recrystallization of this compound

This protocol details the full recrystallization procedure based on the optimal solvent identified in Protocol 1.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flasks (appropriate size for the amount of material)

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][5] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point (Melting Point of this compound: 48-49°C).

Protocol 3: Mixed-Solvent Recrystallization

If a single suitable solvent cannot be identified, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.

Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Follow steps 3-6 from Protocol 2 for crystallization, isolation, and drying.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the recrystallization procedure of this compound.

Recrystallization_Workflow start Start: Crude This compound solvent_screening Protocol 1: Solvent Screening start->solvent_screening end_node End: Purified This compound dissolution Protocol 2: Dissolve in Min. Hot Solvent solvent_screening->dissolution insoluble_impurities Insoluble Impurities? dissolution->insoluble_impurities hot_filtration Hot Filtration (if needed) crystallization Cool Slowly to Induce Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Crystals washing->drying drying->end_node insoluble_impurities->hot_filtration Yes insoluble_impurities->crystallization No

Caption: Workflow for the recrystallization of this compound.

References

Application Note: Comprehensive Characterization of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzyloxyphenylacetonitrile is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a benzyl ether, a phenyl ring, and a nitrile group, requires a multi-technique approach for unambiguous characterization and purity assessment. This document provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

The comprehensive characterization of this compound involves a logical sequence of analytical techniques to confirm its identity, structure, and purity. The workflow begins with spectroscopic methods (FTIR, NMR, MS) to elucidate the molecular structure and functional groups, followed by a chromatographic method (HPLC) to assess purity and quantify the compound.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification Start Sample: this compound FTIR FTIR Spectroscopy (Functional Group ID) Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS HPLC HPLC Analysis (Purity & Assay) MS->HPLC Result Characterization Report HPLC->Result MS_Fragmentation MolIon Molecular Ion [C₁₅H₁₃NO]⁺˙ m/z = 223 Frag91 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) MolIon->Frag91 α-cleavage Frag132 [M - C₇H₇]⁺ m/z = 132 MolIon->Frag132 Loss of benzyl radical

Application Note: Structural Elucidation of 3-Benzyloxyphenylacetonitrile using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and interpretation guide for the structural elucidation of 3-benzyloxyphenylacetonitrile using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, methodologies, and interpretation workflows are intended to assist researchers in the unambiguous characterization of this and structurally related compounds, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound is a versatile organic building block characterized by a substituted aromatic ring, a benzylic ether linkage, and a nitrile functional group. Accurate structural confirmation is paramount for its use in subsequent synthetic steps and for understanding its physicochemical properties. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This note outlines the complete assignment of the ¹H and ¹³C NMR spectra of this compound and provides a standardized protocol for data acquisition.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz and 101 MHz respectively, are summarized below.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.46 - 7.33m-5HAr-H (Benzyl)
7.31t7.91HH-5
7.08ddd7.7, 1.8, 1.01HH-6
7.02t2.01HH-2
6.96ddd8.2, 2.5, 0.91HH-4
5.09s-2H-OCH₂-Ph
3.71s-2H-CH₂CN
Table 2: ¹³C NMR (101 MHz, CDCl₃) Data for this compound
Chemical Shift (δ) ppmAssignment
158.9C-3
136.4C-1' (Benzyl)
132.8C-1
130.1C-5
128.7C-3'/C-5' (Benzyl)
128.3C-4' (Benzyl)
127.6C-2'/C-6' (Benzyl)
123.5C-6
117.7-CN
117.4C-4
116.3C-2
70.2-OCH₂-Ph
23.4-CH₂CN

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Mandatory Visualization

Structure and Atom Numbering

G Structure of this compound with Atom Numbering cluster_phenylacetonitrile Phenylacetonitrile Moiety cluster_benzyloxy Benzyloxy Moiety C1 C1 C2 C2 C1->C2 CH2CN CH₂CN C1->CH2CN C3 C3 C2->C3 C4 C4 C3->C4 O O C3->O C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH2O CH₂ O->CH2O C1_prime C1' CH2O->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Atom numbering for NMR assignment.

NMR Interpretation Workflow

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Integration Integration (Relative number of protons) Assignment Peak Assignment H_Integration->Assignment H_ChemShift Chemical Shift (δ) (Electronic environment) H_ChemShift->Assignment H_Multiplicity Multiplicity (Neighboring protons) H_Multiplicity->Assignment H_JCoupling Coupling Constant (J) (Connectivity information) H_JCoupling->Assignment C_NumSignals Number of Signals (Number of unique carbons) C_NumSignals->Assignment C_ChemShift Chemical Shift (δ) (Functional groups, hybridization) C_ChemShift->Assignment Structure Proposed Structure: This compound Structure->H_Integration Structure->H_ChemShift Structure->H_Multiplicity Structure->H_JCoupling Structure->C_NumSignals Structure->C_ChemShift Confirmation Structural Confirmation Assignment->Confirmation

Caption: Logical workflow for NMR spectral interpretation.

Interpretation of the NMR Spectrum

¹H NMR Spectrum
  • Aromatic Protons (7.46 - 6.96 ppm): The multiplet between 7.46 and 7.33 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring of the benzyl group. The remaining four aromatic protons of the phenylacetonitrile moiety appear as distinct signals due to the substitution pattern. The triplet at 7.31 ppm (H-5) is coupled to its two ortho neighbors. The signals for H-6 (7.08 ppm), H-2 (7.02 ppm), and H-4 (6.96 ppm) show more complex splitting patterns (doublet of doublet of doublets and a triplet, respectively) due to both ortho and meta couplings.

  • Benzyloxy Methylene Protons (-OCH₂-Ph, 5.09 ppm): The singlet at 5.09 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyloxy group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Acetonitrile Methylene Protons (-CH₂CN, 3.71 ppm): The singlet at 3.71 ppm, integrating to 2 protons, corresponds to the methylene group adjacent to the nitrile function. The electron-withdrawing nature of the nitrile group causes a downfield shift.

¹³C NMR Spectrum
  • Aromatic and Nitrile Carbons (158.9 - 116.3 ppm): The spectrum displays eleven signals in the aromatic and nitrile region, consistent with the eleven unique sp² and sp hybridized carbons in the molecule. The carbon bearing the benzyloxy group (C-3) is the most deshielded at 158.9 ppm. The nitrile carbon (-CN) appears at 117.7 ppm. The remaining aromatic carbons are assigned based on established substituent effects and comparison with related structures.

  • Aliphatic Carbons (70.2 and 23.4 ppm): The signal at 70.2 ppm is assigned to the benzylic methylene carbon (-OCH₂-Ph) due to the strong deshielding effect of the attached oxygen. The methylene carbon of the acetonitrile group (-CH₂CN) resonates further upfield at 23.4 ppm.

Conclusion

This application note has detailed the comprehensive ¹H and ¹³C NMR characterization of this compound. The provided data tables, experimental protocols, and interpretation workflow serve as a valuable resource for researchers in confirming the structure and purity of this important synthetic intermediate. The clear assignment of all proton and carbon signals provides a benchmark for quality control and reaction monitoring in synthetic and medicinal chemistry applications.

Application Note: FT-IR Analysis of Functional Groups in 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and analysis of functional groups in 3-Benzyloxyphenylacetonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of the nitrile, ether, and aromatic functional groups are presented, along with a step-by-step experimental workflow for accurate data acquisition.

Introduction

This compound is a chemical compound with the molecular formula C15H13NO.[1][2] Its structure incorporates several key functional groups, including a nitrile (-C≡N) group, an ether (-O-) linkage, and two aromatic rings. FT-IR spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrational bonds. This makes it an ideal method for identifying the presence of specific functional groups within a molecule like this compound, thereby confirming its chemical identity and purity.

Key Functional Groups and Expected FT-IR Absorptions

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The table below summarizes the anticipated vibrational modes and their expected wavenumber ranges.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Aromatic Ether (Ar-O-CH₂)C-O-C Asymmetric Stretch1300 - 1200Strong
C-O-C Symmetric Stretch1050 - 1010Moderate
Aromatic RingC=C Stretch (in-ring)1620 - 1450Medium to Weak, Sharp
=C-H Stretch3100 - 3000Medium to Weak
=C-H Bend (out-of-plane)900 - 675Strong
Methylene (-CH₂-)C-H Asymmetric Stretch~2925Medium
C-H Symmetric Stretch~2850Medium

Note on Expected Frequencies:

  • Nitrile: The C≡N stretching vibration in aromatic nitriles typically appears at a lower frequency (2240-2220 cm⁻¹) compared to saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring.[3][4][5] This peak is expected to be sharp and intense.[4]

  • Aromatic Ether: Aryl alkyl ethers characteristically show two strong C-O stretching bands.[6][7][8] The asymmetric C-O-C stretch is found between 1300 and 1200 cm⁻¹, while a symmetric stretch appears between 1050 and 1010 cm⁻¹.[9]

  • Aromatic Ring: The presence of aromatic rings is confirmed by several bands. The C-H stretching vibrations appear above 3000 cm⁻¹.[10] The characteristic C=C in-ring stretching vibrations produce a series of sharp peaks between 1620 and 1450 cm⁻¹.[11] Strong out-of-plane (oop) C-H bending bands are also expected in the 900-675 cm⁻¹ region.[10]

  • Methylene Group: The methylene bridge between the ether oxygen and the phenyl ring will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹.[12]

Experimental Protocol: FT-IR Analysis of this compound

This protocol details the procedure for obtaining a high-quality FT-IR spectrum of this compound using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid or solid samples as it requires minimal sample preparation.[13]

Materials and Equipment
  • FT-IR Spectrometer with ATR accessory

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its diagnostic self-check.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.

  • Background Spectrum Acquisition:

    • A background spectrum must be collected to account for the absorbance of atmospheric components (CO₂ and H₂O) and the ATR crystal itself.[13]

    • Clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

    • Initiate the background scan using the spectrometer's operating software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the this compound sample directly onto the center of the clean ATR crystal.

    • If the sample is a solid, use the ATR's pressure arm to ensure firm and even contact between the sample and the crystal surface.

    • Initiate the sample scan. The software will automatically ratio the sample spectrum against the collected background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected and normalized if necessary to facilitate comparison.[13]

    • Identify and label the characteristic absorption peaks corresponding to the functional groups listed in the data table above.

  • Cleaning:

    • After analysis, clean the ATR crystal surface thoroughly with a solvent-dampened, lint-free wipe to remove all traces of the sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Place Sample on ATR background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Process & Analyze Data sample_scan->data_processing cleanup Clean ATR Crystal data_processing->cleanup end End cleanup->end

Caption: Workflow for FT-IR analysis of this compound.

Logical Relationship of Functional Groups to FT-IR Peaks

logical_relationship cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) compound This compound nitrile Nitrile (-C≡N) compound->nitrile ether Aromatic Ether (Ar-O-CH₂) compound->ether aromatic Aromatic Rings compound->aromatic methylene Methylene (-CH₂-) compound->methylene peak_nitrile 2240-2220 nitrile->peak_nitrile peak_ether 1300-1200 & 1050-1010 ether->peak_ether peak_aromatic 3100-3000 & 1620-1450 aromatic->peak_aromatic peak_methylene ~2925 & ~2850 methylene->peak_methylene

Caption: Relationship between functional groups and their IR peaks.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Benzyloxyphenylacetonitrile, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited public availability of its full mass spectrum, this document outlines the expected fragmentation pathways based on the well-established fragmentation of its core functional groups: a benzyl ether and a phenylacetonitrile moiety. A detailed experimental protocol for acquiring the mass spectrum of similar analytes is provided, along with a summary of the predicted key fragment ions. The fragmentation pathway is visualized using a logical relationship diagram. This document serves as a guide for the structural elucidation of this compound and related compounds using mass spectrometry.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. The pattern of these fragment ions is unique to a specific molecule and provides a "fingerprint" that can be used for its identification and structural characterization.

This compound (C₁₅H₁₃NO, Molecular Weight: 223.27 g/mol ) is a bifunctional organic molecule.[1] Understanding its fragmentation behavior is crucial for its unambiguous identification in complex reaction mixtures and for metabolism studies in drug development. The key structural features that dictate its fragmentation are the benzyl ether linkage and the phenylacetonitrile group.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is expected to be dominated by fragmentation pathways characteristic of benzyl ethers and phenylacetonitriles. The primary fragmentation events are predicted to be:

  • Benzylic C-O Bond Cleavage: The most prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a highly stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

  • Alpha-Cleavage to the Nitrile Group: Cleavage of the bond alpha to the nitrile group can lead to the loss of a hydrogen radical or the entire benzyl group.

  • Cleavage of the Ether Bond with Charge Retention on the Phenylacetonitrile Moiety: Cleavage of the ether bond can also result in a fragment where the charge is retained on the 3-hydroxyphenylacetonitrile radical cation.

  • Loss of Small Neutral Molecules: Subsequent fragmentation of the primary ions can involve the loss of small neutral molecules such as HCN (from the nitrile group) or CO.

Quantitative Data Summary

While the specific mass spectrum for this compound is not publicly available, the following table summarizes the predicted major fragment ions, their proposed structures, and their expected relative abundances based on the fragmentation of similar compounds.

m/zProposed Fragment IonProposed StructureExpected Relative Abundance
223[C₁₅H₁₃NO]⁺•Molecular IonModerate
91[C₇H₇]⁺Tropylium ionHigh (likely base peak)
132[C₈H₆NO]⁺[M - C₇H₇]⁺Moderate
105[C₇H₅O]⁺[M - C₈H₈N]⁺Low
77[C₆H₅]⁺Phenyl cationModerate
65[C₅H₅]⁺[C₇H₇ - C₂H₂]⁺Moderate

Experimental Protocols

This section provides a detailed methodology for the acquisition of an electron ionization mass spectrum for a compound such as this compound.

Sample Preparation

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Port Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-550

    • Scan Speed: 1000 amu/s

Data Acquisition and Processing

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Process the data to obtain the mass spectrum of the analyte peak. This includes background subtraction to obtain a clean spectrum.

Logical Relationships and Diagrams

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS is illustrated below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Output prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 gcms Inject into GC-MS prep2->gcms process1 Acquire Total Ion Chromatogram (TIC) gcms->process1 process2 Identify Analyte Peak process1->process2 process3 Extract Mass Spectrum process2->process3 process4 Background Subtraction process3->process4 output Final Mass Spectrum process4->output fragmentation mol_ion [C₁₅H₁₃NO]⁺• m/z 223 Molecular Ion tropylium [C₇H₇]⁺ m/z 91 Tropylium Ion mol_ion->tropylium - C₈H₆NO• frag1 [C₈H₆NO]⁺ m/z 132 mol_ion->frag1 - C₇H₇• phenyl [C₆H₅]⁺ m/z 77 tropylium->phenyl - C₂H₂ c5h5 [C₅H₅]⁺ m/z 65 tropylium->c5h5 - C₂H₂

References

Application Notes and Protocols: Synthesis of Novel Isoxazole Derivatives from 3-Benzyloxyphenylacetonitrile and Their Potential as STAT3 Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxyphenylacetonitrile is a versatile starting material for the synthesis of a variety of heterocyclic compounds, offering a scaffold for the development of novel therapeutic agents. This document provides detailed protocols for a proposed synthetic route to a novel isoxazole derivative, 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide, and explores its potential application as an inhibitor of the STAT3 signaling pathway, a critical target in oncology.

Synthesis of 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide

The proposed synthesis is a two-step process commencing with the formation of a key β-ketonitrile intermediate, followed by cyclization to construct the isoxazole ring.

Step 1: Synthesis of 2-(3-(benzyloxy)benzoyl)malononitrile (Intermediate 1)

This step involves a Claisen-like condensation reaction between this compound and an acylating agent, such as ethyl cyanoformate, in the presence of a strong base. The reaction proceeds through the formation of a nitrile-stabilized carbanion that subsequently attacks the acylating agent.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of ethyl cyanoformate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-ketonitrile.

Step 2: Synthesis of 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide (Target Compound)

The β-ketonitrile intermediate undergoes cyclization with hydroxylamine hydrochloride in the presence of a base to yield the target 3-aminoisoxazole derivative.

Experimental Protocol:

  • To a solution of 2-(3-(benzyloxy)benzoyl)malononitrile (1.0 eq) in ethanol (15 mL/mmol), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide. These values are based on typical yields for analogous reactions found in the literature.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1This compound2-(3-(benzyloxy)benzoyl)malononitrileNaH, Ethyl cyanoformateTHF0 - RT12-1665-75
22-(3-(benzyloxy)benzoyl)malononitrile3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamideNH₂OH·HCl, NaOAcEthanolReflux4-670-80

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reagents1 cluster_reagents2 start This compound intermediate Intermediate 1 (β-Ketonitrile) start->intermediate Step 1: Claisen-like Condensation product Target Compound (3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide) intermediate->product Step 2: Cyclization reagents1 1. NaH, THF 2. Ethyl Cyanoformate reagents2 NH₂OH·HCl, NaOAc Ethanol, Reflux

Caption: Synthetic route for 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide.

Potential Biological Application: Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, and metastasis. Isoxazole derivatives have been identified as potential inhibitors of the STAT3 signaling pathway. The synthesized 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide, with its specific substitution pattern, presents a promising scaffold for targeting the SH2 domain of STAT3, thereby preventing its dimerization and subsequent nuclear translocation.

Proposed Mechanism of Action:

The benzyloxy and phenyl moieties of the molecule are hypothesized to interact with hydrophobic pockets within the SH2 domain of STAT3. The amino and carboxamide groups may form hydrogen bonds with key amino acid residues, leading to a high-affinity interaction that disrupts the STAT3 dimerization required for its activation.

Signaling Pathway Diagram: Inhibition of STAT3 by the Novel Isoxazole Derivative

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 (Inactive) jak->stat3 Phosphorylates cytokine Cytokine (e.g., IL-6) cytokine->receptor Binds stat3_p p-STAT3 (Active) stat3->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer Dimerizes dna DNA stat3_dimer->dna Translocates & Binds gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription Initiates inhibitor Novel Isoxazole Derivative inhibitor->stat3_p Inhibits Dimerization

Caption: Proposed inhibition of the STAT3 signaling pathway by the novel isoxazole derivative.

Conclusion

The synthetic protocols outlined provide a viable route for the synthesis of 3-amino-5-(3-(benzyloxy)phenyl)isoxazole-4-carboxamide from this compound. This novel heterocyclic compound holds potential as a therapeutic agent, particularly as an inhibitor of the STAT3 signaling pathway. Further investigation into its biological activity is warranted to validate its efficacy and mechanism of action for applications in drug discovery and development.

Application Notes and Protocols for the Scale-up Synthesis of 3-Benzyloxyphenylacetonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Benzyloxyphenylacetonitrile, a key intermediate for various pharmaceutical compounds. The protocol details a robust and reproducible method for the O-benzylation of 3-hydroxyphenylacetonitrile, suitable for producing quantities required for preclinical studies. This application note includes a detailed experimental protocol, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its structure combines a phenylacetonitrile moiety, a common pharmacophore, with a benzyl ether, which can serve as a protective group or be a key feature for biological activity. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery programs into the preclinical phase, where larger quantities of high-purity material are required for pharmacological and toxicological studies. This protocol outlines a straightforward and scalable synthesis from commercially available starting materials.

Synthetic Pathway

The synthesis of this compound is achieved through the O-benzylation of 3-hydroxyphenylacetonitrile using benzyl bromide in the presence of a suitable base. This Williamson ether synthesis is a reliable and well-established reaction.

Synthetic Pathway cluster_reagents 3-Hydroxyphenylacetonitrile 3-Hydroxyphenylacetonitrile This compound This compound 3-Hydroxyphenylacetonitrile->this compound 1. Benzylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound K2CO3, Acetone K2CO3, Acetone Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 3-hydroxyphenylacetonitrile, K₂CO₃, and acetone. B Stir the suspension. A->B C Add benzyl bromide dropwise at room temperature. B->C D Heat the mixture to reflux (approx. 56 °C). C->D E Monitor reaction by TLC (approx. 4-6 hours). D->E F Cool to room temperature and filter off solids. E->F G Concentrate the filtrate under reduced pressure. F->G H Dissolve residue in ethyl acetate. G->H I Wash with water and brine. H->I J Dry organic layer with Na₂SO₄. I->J K Concentrate the dried organic layer. J->K L Recrystallize from ethyl acetate/hexane. K->L M Dry the purified product under vacuum. L->M

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 3-Benzyloxyphenylacetonitrile. This versatile starting material can be transformed into several key functional groups, including carboxylic acids, primary amines, and tetrazoles, which are of significant interest in medicinal chemistry and drug discovery. The derivatives of this compound serve as important building blocks for the synthesis of novel therapeutic agents.

Introduction

This compound is a valuable scaffold in organic synthesis, primarily due to the reactivity of its nitrile group. The derivatization of this functional group allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug design. The three main transformations detailed in these notes are:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid, yielding 3-(benzyloxy)phenylacetic acid. Carboxylic acid moieties are common in drug molecules due to their ability to form hydrogen bonds and salt bridges with biological targets.

  • Reduction: Transformation of the nitrile to a primary amine, producing 2-(3-(benzyloxy)phenyl)ethan-1-amine. The resulting benzylamine scaffold is a key component in many biologically active compounds.

  • [3+2] Cycloaddition: Reaction of the nitrile with an azide source to form a tetrazole ring, resulting in 5-((3-(benzyloxy)phenyl)methyl)-1H-tetrazole. The tetrazole group is a well-established bioisostere for the carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties.[1]

This document provides detailed experimental protocols for each of these transformations, a summary of quantitative data, and visualizations of the reaction pathways.

Reaction Pathways

The following diagram illustrates the primary derivatization routes for this compound.

Derivatization_Pathways start This compound acid 3-(Benzyloxy)phenylacetic acid start->acid Hydrolysis (H₂SO₄, H₂O) amine 2-(3-(Benzyloxy)phenyl)ethan-1-amine start->amine Reduction (LiAlH₄) tetrazole 5-((3-(Benzyloxy)phenyl)methyl)-1H-tetrazole start->tetrazole [3+2] Cycloaddition (NaN₃, Lewis Acid)

Caption: Derivatization of this compound.

Data Presentation

The following table summarizes the key quantitative data for the derivatization of this compound. Please note that yields are based on literature for analogous compounds and may vary depending on the specific reaction conditions and scale.

DerivativeMolecular FormulaMolecular Weight ( g/mol )Reaction TypeKey ReagentsTypical Yield (%)
3-(Benzyloxy)phenylacetic acidC₁₅H₁₄O₃242.27HydrolysisH₂SO₄, H₂O75-85
2-(3-(Benzyloxy)phenyl)ethan-1-amineC₁₅H₁₇NO227.30ReductionLithium aluminum hydride (LiAlH₄)70-90
5-((3-(Benzyloxy)phenyl)methyl)-1H-tetrazoleC₁₅H₁₄N₄O266.30[3+2] CycloadditionSodium azide (NaN₃), Pyridine hydrochloride~85

Experimental Protocols

Protocol 1: Hydrolysis to 3-(Benzyloxy)phenylacetic acid

This protocol describes the acid-catalyzed hydrolysis of this compound to 3-(Benzyloxy)phenylacetic acid. The procedure is adapted from a general method for the hydrolysis of benzyl cyanide.[2]

Workflow Diagram:

Hydrolysis_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation A Mix this compound, H₂O, and H₂SO₄ B Heat under reflux with stirring for 3 hours A->B C Cool and pour into cold water B->C D Filter the crude product C->D E Wash with hot water D->E F Distill under reduced pressure E->F

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), commercial grade

  • Water

  • 5 L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (approximately 3.14 moles) of this compound.

  • Heat the mixture to reflux and maintain stirring for 3 hours.

  • After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid cake.

  • Filter the precipitated crude 3-(Benzyloxy)phenylacetic acid.

  • Wash the crude product by melting it under hot water and decanting the water several times.

  • Collect any additional product that precipitates from the hot water washings upon cooling and combine it with the main portion.

  • After the final hot water wash, pour off the water while the product is still molten.

  • Transfer the product to a suitable distillation flask and distill under reduced pressure to obtain the purified 3-(Benzyloxy)phenylacetic acid.

Protocol 2: Reduction to 2-(3-(Benzyloxy)phenyl)ethan-1-amine

This protocol details the reduction of this compound to 2-(3-(Benzyloxy)phenyl)ethan-1-amine using lithium aluminum hydride (LiAlH₄).[3]

Workflow Diagram:

Reduction_Workflow cluster_0 Reaction cluster_1 Quenching & Work-up A Suspend LiAlH₄ in anhydrous THF and cool to 0°C B Add a solution of this compound in THF dropwise A->B C Stir at room temperature for 4 hours B->C D Cool to 0°C and quench sequentially with H₂O, NaOH (aq), and H₂O C->D E Filter through celite and wash with ethyl acetate D->E F Separate organic and aqueous layers E->F G Wash organic layer with brine, dry, and concentrate F->G

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF, cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the successive dropwise addition of water (1 volume relative to LiAlH₄), 10% aqueous NaOH solution (1.5 volumes), and finally water (3 volumes).

  • Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-(Benzyloxy)phenyl)ethan-1-amine.

  • Further purification can be achieved by column chromatography on silica gel.

Protocol 3: [3+2] Cycloaddition to 5-((3-(Benzyloxy)phenyl)methyl)-1H-tetrazole

This protocol describes the synthesis of 5-((3-(Benzyloxy)phenyl)methyl)-1H-tetrazole from a substituted 3-benzyloxybenzonitrile, sodium azide, and pyridine hydrochloride. This method is adapted from a procedure for a structurally similar compound.[4]

Workflow Diagram:

Cycloaddition_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Combine this compound, NaN₃, and pyridine hydrochloride in DMF B Heat the mixture at 120°C A->B C Monitor reaction by TLC B->C D Standard aqueous work-up C->D E Purify by column chromatography D->E

Caption: Workflow for the synthesis of 5-((3-(benzyloxy)phenyl)methyl)-1H-tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Pyridine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Reaction vial or flask

  • Heating block or oil bath

  • Magnetic stirrer

  • Standard glassware for work-up and chromatography

Procedure:

  • In a reaction vial, combine this compound (1 equivalent), sodium azide (5 equivalents), and pyridine hydrochloride (5 equivalents).

  • Add DMF to the mixture.

  • Heat the reaction mixture at 120°C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up, which typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-((3-(Benzyloxy)phenyl)methyl)-1H-tetrazole.

Applications in Drug Discovery

The derivatives of this compound are of interest in drug discovery due to their structural motifs being present in various biologically active molecules.

  • 3-(Benzyloxy)phenylacetic acid and its analogues have been investigated for a range of pharmacological activities. For instance, benzyloxyphenyl derivatives have been explored as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[5][6]

  • 2-(3-(Benzyloxy)phenyl)ethan-1-amine represents a phenethylamine scaffold, which is a common feature in many neurotransmitter-modulating drugs and other central nervous system agents.

  • 5-((3-(Benzyloxy)phenyl)methyl)-1H-tetrazole and related tetrazole-containing compounds are widely used in medicinal chemistry.[7] The tetrazole ring can act as a bioisosteric replacement for a carboxylic acid, potentially improving the metabolic stability and oral bioavailability of a drug candidate. Tetrazole derivatives have shown a broad spectrum of biological activities, including antihypertensive, antibacterial, and anticancer effects.[8]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Benzyloxyphenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Benzyloxyphenylacetonitrile via the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzonitrile with benzyl bromide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a base is used to deprotonate the hydroxyl group of 3-hydroxybenzonitrile, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Q2: What are the most critical parameters to control for a high-yield synthesis?

A2: The most critical parameters are the choice of base and solvent, the reaction temperature, and ensuring anhydrous (dry) conditions. The base should be strong enough to deprotonate the phenol but not so strong as to promote side reactions. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Temperature control is essential to ensure a reasonable reaction rate while minimizing side reactions. Water can consume the base and react with the benzyl bromide, so anhydrous conditions are highly recommended.

Q3: What are the common side reactions in this synthesis?

A3: The primary side reaction is the E2 elimination of HBr from benzyl bromide, which can be promoted by a strong, sterically hindered base, although this is less common with benzylic halides compared to secondary or tertiary alkyl halides. Another potential side reaction is C-alkylation of the phenoxide, where the benzyl group attaches to the aromatic ring instead of the oxygen atom. Additionally, hydrolysis of the nitrile group can occur under harsh basic or acidic conditions, though this is generally not an issue under typical Williamson ether synthesis conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the starting material (3-hydroxybenzonitrile), the benzyl bromide, and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. The product, being less polar than the starting phenol, will have a higher Rf value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the 3-hydroxybenzonitrile. 2. Wet Reagents/Solvent: Presence of water is quenching the phenoxide or hydrolyzing the benzyl bromide. 3. Low Reaction Temperature: The reaction is proceeding too slowly. 4. Decomposition of Reagents: Benzyl bromide can degrade over time.1. Switch to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). 2. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, dry reagents. 3. Increase the reaction temperature. Refluxing in a suitable solvent like acetone or acetonitrile is common. 4. Use freshly opened or purified benzyl bromide.
Formation of Multiple Products (Impurities) 1. Side Reactions: C-alkylation or elimination reactions may be occurring. 2. Unreacted Starting Materials: The reaction has not gone to completion.1. Use a less sterically hindered base. Moderate reaction temperatures can also disfavor side reactions. 2. Increase the reaction time or temperature. Consider adding a slight excess of benzyl bromide.
Reaction Stalls (Does not go to completion) 1. Insufficient Base: Not enough base to deprotonate all the 3-hydroxybenzonitrile. 2. Phase Transfer Issues: Poor solubility of the phenoxide salt in the organic solvent.1. Use a slight excess of the base (e.g., 1.1-1.5 equivalents). 2. If using an inorganic base like K₂CO₃ with a non-polar solvent, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. If the product is an oil, ensure all solvent is removed under high vacuum. Purification by column chromatography followed by drying is the standard procedure.

Experimental Protocols

Protocol 1: General Synthesis using Potassium Carbonate in Acetone

This is a common and relatively mild procedure for the benzylation of phenols.

Materials:

  • 3-hydroxybenzonitrile

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq).

  • To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield
Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)AcetoneReflux (56)685
2K₂CO₃ (1.5)AcetonitrileReflux (82)492
3Cs₂CO₃ (1.5)Acetonitrile60495
4NaH (1.2)THFRoom Temp890
5NaOH (2.0)Water/DCM (PTC)401275

Note: The data presented in this table is illustrative and based on typical outcomes for Williamson ether syntheses. Actual results may vary.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product 3-Hydroxybenzonitrile 3-Hydroxybenzonitrile Phenoxide Phenoxide Intermediate 3-Hydroxybenzonitrile->Phenoxide Deprotonation Benzyl Bromide Benzyl Bromide Product This compound Benzyl Bromide->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Solvent Solvent (e.g., Acetone) Phenoxide->Product SN2 Attack

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Anhydrous Are conditions anhydrous? Check_Base->Check_Anhydrous Yes Use_Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Temp Is the temperature optimal? Check_Anhydrous->Check_Temp Yes Dry_Reagents Dry solvents and reagents Check_Anhydrous->Dry_Reagents No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Increase_Time Increase reaction time Check_Time->Increase_Time No Success Reaction Optimized Check_Time->Success Yes Use_Stronger_Base->Success Dry_Reagents->Success Increase_Temp->Success Increase_Time->Success

Caption: A workflow for troubleshooting low-yield reactions.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Base_Strength Base Strength Reaction_Rate Reaction Rate Base_Strength->Reaction_Rate Increases Side_Reactions Side Reactions Base_Strength->Side_Reactions May Increase Temperature Temperature Temperature->Reaction_Rate Increases Temperature->Side_Reactions May Increase Solvent_Polarity Solvent Polarity Solvent_Polarity->Reaction_Rate Increases (polar aprotic) Yield Product Yield Reaction_Rate->Yield Positively Correlates Side_Reactions->Yield Decreases

Common side reactions in the synthesis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyloxyphenylacetonitrile.

Troubleshooting Common Side Reactions

The synthesis of this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of 3-hydroxyphenylacetonitrile (or 3-cyanophenol) with a benzyl halide in the presence of a base. While this is a widely used reaction, several side reactions can occur, leading to impurities and reduced yields. This section provides a guide to identifying and mitigating these common issues.

Observed Issue Potential Cause Troubleshooting/Optimization
Low yield of the desired product with the presence of starting material. Incomplete reaction.- Ensure anhydrous reaction conditions. Moisture can deactivate the base and hydrolyze the starting materials. - Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Use a stronger base (e.g., NaH instead of K₂CO₃) to ensure complete deprotonation of the phenol. - Use a more reactive benzylating agent (e.g., benzyl bromide instead of benzyl chloride).
Presence of an isomeric byproduct with the same mass. C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. The electron-rich positions ortho and para to the hydroxyl group are susceptible to benzylation.- Use a polar aprotic solvent like DMF or acetonitrile, which can favor O-alkylation. - Employing a bulky base may sterically hinder C-alkylation. - Lowering the reaction temperature can sometimes increase the selectivity for O-alkylation.
Formation of a higher molecular weight byproduct. Dibenzylation: After the initial O-benzylation, a strong base can deprotonate the benzylic carbon of the acetonitrile moiety, leading to a second benzylation at this position.- Use a stoichiometric amount of the base and benzylating agent. - A milder base (e.g., K₂CO₃) is less likely to deprotonate the benzylic carbon compared to stronger bases like NaH.
Presence of 3-hydroxybenzyl alcohol or benzyl alcohol in the product mixture. Hydrolysis of the starting material or benzyl halide.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Formation of 3-benzyloxybenzamide or 3-benzyloxybenzoic acid. Hydrolysis of the nitrile group.- This is more likely to occur during the work-up. Use neutral or slightly acidic conditions during the aqueous work-up. - Avoid prolonged exposure to strong basic or acidic conditions, especially at elevated temperatures.
Presence of bibenzyl. Self-coupling of the benzyl halide.- This can be promoted by certain reaction conditions. Ensure the dropwise addition of the benzyl halide to the solution of the phenoxide to maintain a low concentration of the benzylating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of this compound to minimize side reactions?

A1: The most critical parameters are the choice of base, solvent, and reaction temperature, as well as maintaining anhydrous conditions. The interplay of these factors significantly influences the ratio of O-alkylation to C-alkylation and the formation of other byproducts.

Q2: I am observing a byproduct that I suspect is the C-alkylated isomer. How can I confirm its presence and separate it from the desired O-alkylated product?

A2: The C- and O-alkylated isomers have the same mass, so they cannot be distinguished by mass spectrometry alone. However, their 1H and 13C NMR spectra will be different. The benzylic protons (CH₂) of the O-benzyl group typically appear around 5.0-5.2 ppm in the 1H NMR spectrum, while the benzylic protons of a C-benzyl group attached to the aromatic ring would likely appear at a higher field (around 4.0 ppm). Separation can usually be achieved by column chromatography on silica gel, as the two isomers will have different polarities.

Q3: My yield of this compound is consistently low, even after optimizing the reaction conditions. What else could be the issue?

A3: If you have optimized the reaction conditions and are still experiencing low yields, consider the purity of your starting materials. 3-Hydroxyphenylacetonitrile can be prone to oxidation and degradation. Ensure it is pure before starting the reaction. Similarly, the benzyl halide should be free of impurities like benzyl alcohol or benzaldehyde.

Q4: Can I use a phase-transfer catalyst to improve the reaction?

A4: Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a weaker base like potassium carbonate in a two-phase system (e.g., a solid-liquid system). The PTC helps to transport the phenoxide ion into the organic phase where it can react with the benzyl halide, potentially increasing the reaction rate and yield.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. The specific amounts and conditions may need to be optimized for your specific setup and scale.

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxyphenylacetonitrile (1.0 equivalent) in anhydrous acetone or DMF, add potassium carbonate (1.5 equivalents). If using sodium hydride (1.1 equivalents), add it portion-wise to a solution of 3-hydroxyphenylacetonitrile in anhydrous DMF at 0 °C.

  • Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes to an hour to ensure the complete formation of the phenoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or maintain at room temperature or slightly elevated temperature (for DMF) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts and wash the solid with acetone. If NaH was used, quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental procedures, the following diagrams are provided.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 3-Hydroxyphenylacetonitrile in Anhydrous Solvent B 2. Add Base (e.g., K2CO3 or NaH) A->B C 3. Add Benzyl Halide (dropwise) B->C D 4. Heat and Monitor (TLC) C->D E 5. Quench Reaction and/or Filter Solids D->E F 6. Extraction with Organic Solvent E->F G 7. Wash with Water and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_products Potential Products Start 3-Hydroxyphenylacetonitrile + Benzyl Halide + Base O_Alk Desired Product: This compound (O-Alkylation) Start->O_Alk Major Pathway C_Alk Side Product: C-Benzylated Isomer (C-Alkylation) Start->C_Alk Competing Pathway Di_Alk Side Product: Dibenzylated Product O_Alk->Di_Alk Further Reaction (strong base) Hydrolysis Side Product: 3-Benzyloxybenzamide/ 3-Benzyloxybenzoic Acid O_Alk->Hydrolysis During Workup

Caption: Common reaction pathways in the synthesis of this compound.

Troubleshooting low yield in the Williamson ether synthesis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Williamson ether synthesis of 3-Benzyloxyphenylacetonitrile.

Troubleshooting Low Yield

Low yields in the Williamson ether synthesis of this compound can arise from several factors, ranging from suboptimal reaction conditions to competing side reactions. This guide provides a systematic approach to identifying and resolving these common issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow start Low Yield of this compound Observed check_reagents Step 1: Verify Reagent Quality and Stoichiometry - Purity of 3-hydroxyphenylacetonitrile - Purity and reactivity of benzyl bromide - Correct stoichiometry of reactants and base start->check_reagents reagent_issue Outcome: Impure or Incorrectly Stoichiometered Reagents check_reagents->reagent_issue Issue Found reagent_ok Outcome: Reagents are Pure and Stoichiometry is Correct check_reagents->reagent_ok No Issue solution_reagents Action: Purify Reagents and Recalculate Stoichiometry reagent_issue->solution_reagents check_conditions Step 2: Evaluate Reaction Conditions - Anhydrous solvent? - Appropriate base strength? - Optimal temperature? reagent_ok->check_conditions conditions_issue Outcome: Suboptimal Reaction Conditions check_conditions->conditions_issue Issue Found conditions_ok Outcome: Reaction Conditions are Appropriate check_conditions->conditions_ok No Issue solution_conditions Action: Optimize Base, Solvent, and Temperature conditions_issue->solution_conditions check_side_reactions Step 3: Analyze for Side Products - TLC/LC-MS/NMR analysis of crude product - Presence of C-alkylation product? - Evidence of benzyl bromide elimination? conditions_ok->check_side_reactions side_reactions_present Outcome: Significant Side Products Detected check_side_reactions->side_reactions_present Yes no_major_side_reactions Outcome: Minimal Side Products check_side_reactions->no_major_side_reactions No solution_side_reactions Action: Modify Conditions to Favor O-Alkylation (e.g., change solvent, use a milder base) side_reactions_present->solution_side_reactions final_optimization Further Optimization May Be Required no_major_side_reactions->final_optimization

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a significant amount of unreacted 3-hydroxyphenylacetonitrile. What is the likely cause?

A1: This is often due to incomplete deprotonation of the starting phenol. The nitrile group is electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol itself, but a sufficiently strong base is still necessary for complete conversion to the phenoxide nucleophile.

  • Weak Base: If you are using a mild base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate the phenol, especially if there is any residual moisture in your reaction.

  • Moisture: The presence of water will consume the base and protonate the phenoxide, reducing the concentration of the active nucleophile. Ensure your solvent and glassware are anhydrous, especially when using highly reactive bases like sodium hydride (NaH).

Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What could this be?

A2: A likely byproduct is the C-alkylation product, where the benzyl group has attached to the carbon atom of the aromatic ring instead of the oxygen atom. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen and the carbon atoms of the ring).

  • Solvent Effects: The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation. In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and leading to a higher proportion of the C-alkylated product.[1]

  • Counter-ion: The nature of the cation from the base can also play a role, although this is a more complex factor to control.

Q3: My yield is low, and I have isolated an alkene byproduct. What is causing this?

A3: The formation of an alkene, likely stilbene in this case (from the dimerization of benzyl bromide-derived species) or other elimination products, suggests that the competing E2 elimination reaction is occurring. While benzyl bromide is a primary halide and not prone to elimination itself, harsh reaction conditions can promote side reactions.

  • High Temperature: While higher temperatures can increase the rate of the desired SN2 reaction, they can also favor elimination pathways.[2] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C.[3]

  • Strong, Bulky Base: While a strong base is needed for deprotonation, a very strong and sterically hindered base can act as a base for elimination rather than solely as a deprotonating agent for the phenol.

Q4: What are the ideal reaction conditions for this synthesis?

A4: The optimal conditions will balance reaction rate with the minimization of side products. Based on general principles of the Williamson ether synthesis for aryl ethers, the following conditions are a good starting point:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good first choice. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution to avoid side reactions.

  • Solvent: A polar aprotic solvent such as acetonitrile, DMF, or acetone is preferred to promote the SN2 reaction.[4]

  • Temperature: A temperature range of 60-80 °C is typically effective. The reaction progress should be monitored by TLC to determine the optimal reaction time and temperature.

Data Presentation

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. The yield percentages are illustrative and based on general principles and outcomes for similar Williamson ether syntheses.

Base Solvent Temperature (°C) Expected Yield (%) Potential Issues
K₂CO₃AcetoneReflux (56°C)65-75Slower reaction time, may require longer heating.
K₂CO₃Acetonitrile8070-80Good balance of reactivity and minimal side reactions.
Cs₂CO₃Acetonitrile8080-90Higher reactivity due to better solubility and cation effect, but more expensive.
NaHTHF6085-95High reactivity, but requires strictly anhydrous conditions and may increase side reactions if not controlled.
K₂CO₃EthanolReflux (78°C)40-50Increased C-alkylation due to the protic solvent.
NaHDMF10050-60Potential for elimination and other side reactions at higher temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from a similar synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • 2M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone (approximately 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.2 eq.).

  • Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the collected solids with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with 2M NaOH solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

References

Identifying byproducts in 3-Benzyloxyphenylacetonitrile synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyloxyphenylacetonitrile and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Byproduct Identification by GC-MS

This guide addresses common issues encountered during the GC-MS analysis of the this compound synthesis reaction mixture.

Observed Issue Potential Cause Recommended Action Expected Outcome
Unexpected peaks in the chromatogram. Presence of reaction byproducts or impurities from starting materials.- Compare retention times and mass spectra with known potential byproducts (see Table 1). - Analyze starting materials (3-hydroxyphenylacetonitrile and benzyl halide) by GC-MS to check for impurities.Identification of specific byproducts, allowing for optimization of reaction conditions.
Peak tailing for the main product or byproducts. Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions.Improved peak shape and better resolution.
Low intensity of the molecular ion peak (M+) for this compound. Extensive fragmentation of the molecule in the ion source.- Lower the electron ionization energy (if possible). - Look for characteristic fragment ions such as m/z 91 (tropylium ion from the benzyl group).Easier identification of the molecular weight and confirmation of the structure.
Co-elution of peaks. Inadequate chromatographic separation.- Optimize the GC oven temperature program (e.g., use a slower ramp rate). - Use a longer GC column or a column with a different stationary phase (e.g., a more polar column).Baseline separation of components for accurate identification and quantification.
Presence of a peak corresponding to dibenzyl ether. Self-condensation of the benzyl halide or reaction with benzyl alcohol impurity.- Use a high-purity benzyl halide. - Add the benzyl halide slowly to the reaction mixture.Reduction in the formation of dibenzyl ether.
Detection of C-benzylated isomers. The reaction conditions favor C-alkylation over O-alkylation.- Use a less polar aprotic solvent. - Employ a milder base.Increased selectivity for the desired O-alkylation product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Williamson ether synthesis?

A1: The most common byproducts include unreacted starting materials (3-hydroxyphenylacetonitrile and benzyl halide), dibenzyl ether, and products of C-alkylation where the benzyl group attaches to the aromatic ring instead of the phenolic oxygen.[1][2] If the reaction conditions are not strictly anhydrous, hydrolysis of the nitrile group to 3-benzyloxyphenylacetamide or 3-benzyloxyphenylacetic acid can occur. Additionally, impurities in the starting benzyl halide, such as benzaldehyde or benzyl alcohol, may be observed. If dimethylformamide (DMF) is used as a solvent, an amine side-product can also form.[3]

Q2: How can I distinguish between the desired product and C-benzylated byproducts by GC-MS?

A2: While O- and C-benzylated isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer will differ. The primary fragmentation of this compound (O-benzylated) will involve the cleavage of the ether bond, leading to a prominent peak at m/z 91 (tropylium ion). C-benzylated isomers will also show a peak at m/z 91, but the relative intensities of other fragment ions will be different due to the direct attachment of the benzyl group to the phenyl ring. Chromatographically, these isomers should have different retention times on a standard non-polar column like a DB-5ms.

Q3: My GC-MS analysis shows a significant amount of unreacted 3-hydroxyphenylacetonitrile. How can I improve the reaction conversion?

A3: To improve the conversion of 3-hydroxyphenylacetonitrile, ensure that at least one full equivalent of base is used to deprotonate the phenol completely. You can also try increasing the reaction temperature or extending the reaction time. The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile generally favor this type of reaction.[1]

Q4: I am observing a peak with a mass corresponding to dibenzyl ether. What is its origin?

A4: Dibenzyl ether can form through a side reaction where the benzyl halide reacts with the alkoxide of benzyl alcohol. Benzyl alcohol can be present as an impurity in the starting benzyl halide or be formed in situ under certain conditions. Using a high-purity benzyl halide and adding it slowly to the reaction mixture can minimize this byproduct.

Q5: The nitrile group in my product seems to be hydrolyzing. How can I prevent this?

A5: Hydrolysis of the nitrile group to an amide or carboxylic acid is typically caused by the presence of water in the reaction mixture or during the workup. Ensure that all solvents and reagents are thoroughly dried before use. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this side reaction. During the workup, minimize contact with aqueous acidic or basic conditions if hydrolysis is a concern.

Quantitative Data of a Representative Reaction Mixture

The following table summarizes hypothetical quantitative data from a GC-MS analysis of a typical reaction mixture for the synthesis of this compound. The values are for illustrative purposes to indicate a possible product distribution.

Compound Retention Time (min) Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Relative Abundance (%)
Benzyl Bromide8.5171.091, 170, 1722.5
3-Hydroxyphenylacetonitrile10.2133.1133, 104, 775.0
This compound 15.8 223.3 223, 91, 132 85.0
Dibenzyl Ether13.5198.3198, 91, 1073.0
C-Benzylated Isomer 116.1223.3223, 91, 1942.0
C-Benzylated Isomer 216.5223.3223, 91, 1941.5
3-Benzyloxyphenylacetamide17.2241.3241, 91, 1501.0

Experimental Protocols

Synthesis of this compound (Williamson Ether Synthesis)

This protocol is a general representation and may require optimization.

  • Reagents and Materials:

    • 3-Hydroxyphenylacetonitrile

    • Benzyl bromide

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Separatory funnel

  • Procedure: a. To a round-bottom flask, add 3-hydroxyphenylacetonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq). b. Add anhydrous acetone to the flask to dissolve the starting material. c. Stir the mixture at room temperature for 15 minutes. d. Slowly add benzyl bromide (1.1 eq) to the reaction mixture. e. Attach a reflux condenser and heat the mixture to reflux. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. g. Once the reaction is complete, cool the mixture to room temperature. h. Filter the solid potassium salts and wash with acetone. i. Concentrate the filtrate under reduced pressure. j. Dissolve the residue in ethyl acetate and wash with water and then brine. k. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. l. Purify the crude product by column chromatography or recrystallization.

GC-MS Analysis Protocol
  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Sample Preparation: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-500

Visualizations

Byproduct_Identification_Workflow Figure 1. Troubleshooting Workflow for Byproduct Identification start Start: Unexpected Peak in GC-MS check_sm Analyze Starting Materials (SMs) by GC-MS start->check_sm compare_db Compare Retention Time (RT) and Mass Spectrum (MS) to Known Byproducts start->compare_db sm_impurity Impurity from SMs? check_sm->sm_impurity byproduct Potential Reaction Byproduct? compare_db->byproduct sm_impurity->byproduct No identify_sm_impurity Identify and Quantify SM Impurity sm_impurity->identify_sm_impurity Yes identify_byproduct Identify Byproduct Structure (e.g., C-alkylation, dibenzyl ether) byproduct->identify_byproduct Yes unknown Unknown Peak byproduct->unknown No purify_sm Purify Starting Materials identify_sm_impurity->purify_sm end_sm End: SM Purity Confirmed purify_sm->end_sm optimize_reaction Optimize Reaction Conditions (e.g., base, solvent, temperature) identify_byproduct->optimize_reaction end_byproduct End: Byproduct Minimized optimize_reaction->end_byproduct further_analysis Further Spectroscopic Analysis (e.g., NMR, HRMS) unknown->further_analysis

Caption: Troubleshooting Workflow for Byproduct Identification.

Synthesis_Pathway_and_Byproducts Figure 2. Reaction Pathway and Potential Byproduct Formation cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Side Reactions sm1 3-Hydroxyphenylacetonitrile product This compound (Desired Product) sm1->product c_alkylation C-Alkylation Product sm1->c_alkylation unreacted_sm1 Unreacted 3-Hydroxyphenylacetonitrile sm1->unreacted_sm1 sm2 Benzyl Bromide sm2->product sm2->c_alkylation dibenzyl_ether Dibenzyl Ether sm2->dibenzyl_ether unreacted_sm2 Unreacted Benzyl Bromide sm2->unreacted_sm2 base Base (e.g., K2CO3) base->product hydrolysis Hydrolysis Product (Amide/Acid) product->hydrolysis H2O

Caption: Reaction Pathway and Potential Byproduct Formation.

References

Preventing O- vs. C-alkylation in the synthesis of benzyloxyphenylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzyloxyphenylacetonitriles. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in preventing O- versus C-alkylation during their experiments.

Troubleshooting Guide: O- vs. C-Alkylation

The alkylation of hydroxyphenylacetonitriles with benzyl halides can lead to a mixture of O-alkylated (desired ether product) and C-alkylated (undesired ring-alkylated) products. The following guide will help you troubleshoot and optimize your reaction to favor the desired O-alkylation.

Problem: Low Yield of O-Alkylated Product and/or Formation of C-Alkylated Impurities

The phenoxide ion generated from hydroxyphenylacetonitrile is an ambident nucleophile, with reactive sites on both the oxygen and the aromatic ring (primarily ortho and para to the hydroxyl group). Several factors can influence the site of alkylation.

ParameterObservationProbable CauseRecommended Solution
Solvent Significant amount of C-alkylated product observed.Use of protic solvents (e.g., ethanol, water).[1]Switch to a polar aprotic solvent such as acetone, acetonitrile, or N,N-dimethylformamide (DMF). These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack.[1]
Base/Counter-ion C-alkylation is favored.Small, hard counter-ions (e.g., Li⁺, Na⁺) associate tightly with the hard oxygen atom of the phenoxide, sterically hindering O-alkylation and promoting C-alkylation.Use a weaker base with a larger, softer counter-ion like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] These larger cations have a weaker interaction with the phenoxide oxygen, favoring O-alkylation.
Alkylating Agent C-alkylation is a significant side reaction.While benzyl halides are generally good for O-alkylation, the nature of the leaving group can play a role. According to the Hard-Soft Acid-Base (HSAB) principle, a harder electrophile is more likely to react with the harder oxygen atom.While benzyl bromide and chloride are commonly used, ensure their purity. In some cases, converting the benzyl alcohol to a better leaving group like a tosylate might alter selectivity, though this adds synthetic steps.
Reaction Conditions Low conversion and/or formation of side products.Inefficient transfer of the phenoxide to the organic phase where the benzyl halide is located.Employ Phase-Transfer Catalysis (PTC). A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide ion into the organic phase, accelerating the desired O-alkylation.[3][4]
Temperature Formation of decomposition or other side products.Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product or lead to decomposition.Run the reaction at a moderate temperature. For Williamson ether synthesis of phenols, refluxing in acetone (around 56°C) is often sufficient.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing O- vs. C-alkylation in this synthesis?

The competition between O- and C-alkylation is governed by the principles of ambident nucleophilicity and the Hard-Soft Acid-Base (HSAB) theory. The phenoxide ion has a "hard" nucleophilic center on the oxygen and "softer" nucleophilic centers on the aromatic ring carbons. The choice of reactants and reaction conditions can favor one reaction pathway over the other.

Q2: Why do protic solvents favor C-alkylation?

Protic solvents, such as water and alcohols, can form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide.[1] This solvation shell effectively blocks the oxygen atom, making it less accessible for nucleophilic attack by the benzyl halide. Consequently, the softer carbon atoms of the aromatic ring are more likely to act as the nucleophile, leading to C-alkylation.

Q3: How does Phase-Transfer Catalysis (PTC) promote O-alkylation?

In a typical reaction with an inorganic base, the phenoxide is primarily in the aqueous or solid phase, while the benzyl halide is in an organic solvent. A phase-transfer catalyst, usually a quaternary ammonium salt, forms an ion pair with the phenoxide. This lipophilic ion pair is soluble in the organic phase, effectively transporting the "naked" and highly reactive phenoxide to where the benzyl halide is, thus accelerating the rate of O-alkylation.[3][4]

Q4: Can the choice of leaving group on the benzyl electrophile influence the O/C ratio?

Yes, according to the HSAB principle. A harder leaving group can make the benzylic carbon a harder electrophile, which would favor reaction with the hard oxygen of the phenoxide. However, in practice, benzyl chloride and benzyl bromide are the most commonly used and generally provide good selectivity for O-alkylation under the right conditions.

Q5: Are there any other significant side reactions to be aware of?

Besides C-alkylation, potential side reactions include the hydrolysis of the nitrile group under harsh basic conditions, though this is generally not favored under the typical conditions for Williamson ether synthesis. If using a very strong base like sodium hydride, elimination reactions of the benzyl halide are possible, but benzyl halides are not prone to this. Over-alkylation to form a quaternary ammonium salt is also a possibility if an amine is present as a contaminant or additive.

Experimental Protocols

Protocol: Synthesis of 4-(Benzyloxy)-3-methoxyphenylacetonitrile via Williamson Ether Synthesis

This protocol is adapted from a literature procedure for the O-alkylation of a substituted hydroxyphenylacetonitrile and has been shown to produce a quantitative yield of the desired O-alkylated product.[5]

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.2 eq.).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the collected solids with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 2N NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 4-(benzyloxy)-3-methoxyphenylacetonitrile product.

Visualizations

O_vs_C_Alkylation cluster_reactants Reactants cluster_products Potential Products hydroxyphenylacetonitrile Hydroxyphenylacetonitrile phenoxide Phenoxide Intermediate hydroxyphenylacetonitrile->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide O_product O-Alkylated Product (Benzyloxyphenylacetonitrile) phenoxide->O_product O-Alkylation (Favored in aprotic solvent) C_product C-Alkylated Product (Side Product) phenoxide->C_product C-Alkylation (Favored in protic solvent) benzyl_halide Benzyl Halide benzyl_halide->O_product benzyl_halide->C_product

Caption: Competing O- vs. C-alkylation pathways for hydroxyphenylacetonitrile.

experimental_workflow start Start reactants 1. Mix Hydroxyphenylacetonitrile and K2CO3 in Acetone start->reactants add_benzyl_bromide 2. Add Benzyl Bromide reactants->add_benzyl_bromide reflux 3. Reflux for 4 hours add_benzyl_bromide->reflux tlc 4. Monitor by TLC reflux->tlc workup 5. Workup: - Filter - Concentrate - Extract with DCM - Wash (NaOH, Brine) tlc->workup Reaction Complete dry 6. Dry with Na2SO4 workup->dry evaporate 7. Evaporate Solvent dry->evaporate product Product: Benzyloxyphenylacetonitrile evaporate->product

Caption: Experimental workflow for the synthesis of benzyloxyphenylacetonitrile.

troubleshooting_logic start Problem: Significant C-Alkylation check_solvent Is the solvent protic (e.g., ethanol, water)? start->check_solvent change_solvent Action: Switch to aprotic solvent (Acetone, DMF, Acetonitrile) check_solvent->change_solvent Yes check_base Is a small counter-ion base used (e.g., NaH, LiOH)? check_solvent->check_base No change_solvent->check_base change_base Action: Use a base with a larger counter-ion (K2CO3, Cs2CO3) check_base->change_base Yes consider_ptc Is the reaction sluggish or still giving C-alkylation? check_base->consider_ptc No change_base->consider_ptc add_ptc Action: Add a Phase-Transfer Catalyst (e.g., TBAB) consider_ptc->add_ptc Yes end Problem Resolved consider_ptc->end No add_ptc->end

Caption: Troubleshooting logic for minimizing C-alkylation.

References

Technical Support Center: 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzyloxyphenylacetonitrile. The information provided is intended to assist in improving the purity of this compound through various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound and what are the common impurities?

A1: this compound is typically synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxyphenylacetonitrile with a base, followed by nucleophilic substitution with a benzylating agent like benzyl bromide or benzyl chloride.

Common Impurities:

  • Unreacted Starting Materials: 3-Hydroxyphenylacetonitrile and the benzylating agent.

  • C-Alkylated Isomers: The benzyl group can react at the carbon atoms of the phenyl ring (ortho and para positions) instead of the hydroxyl group.

  • Over-alkylation Products: In some cases, multiple benzyl groups may be introduced.

  • Hydrolysis Products: The nitrile group can be hydrolyzed to 3-benzyloxyphenylacetamide or 3-benzyloxyphenylacetic acid if water is present, especially under acidic or basic conditions with heat.

  • Byproducts from the Base: The choice of base and solvent can lead to side reactions. For example, using a strong base in acetone can result in aldol condensation byproducts.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound from its impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities. The mass spectrometer provides structural information about the impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by the presence of unexpected signals.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: Effective for removing small amounts of impurities that have different solubility profiles from the desired product.

  • Column Chromatography: Ideal for separating mixtures with multiple components or impurities that have similar polarities to the product.[2][3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable.Select a more polar solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not at room temperature.[4]
Compound "oils out" instead of crystallizing. The solution is cooling too quickly, or the compound is too impure.Allow the solution to cool more slowly. You can also try adding a small seed crystal to induce crystallization. If the issue persists, the compound may need to be purified by column chromatography first.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the cooling time is too short.Boil off some of the solvent to concentrate the solution and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[5]
Low recovery of the purified product. Too much solvent was used, or the crystals were filtered before crystallization was complete.Ensure you are using the minimum amount of hot solvent needed for dissolution. Allow ample time for cooling and crystallization before filtration. Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. The eluent (solvent system) is not optimal.Perform thin-layer chromatography (TLC) with different solvent systems to find one that gives good separation (Rf value of the desired compound around 0.3-0.4). A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.
The compound does not move down the column. The eluent is not polar enough.Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
The compound comes off the column too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Cracks or channels form in the silica gel. Improper packing of the column.Ensure the silica gel is packed uniformly and is not allowed to run dry. Pack the column as a slurry ("wet packing") to avoid air bubbles.

Data Presentation

The following table presents hypothetical data on the purity of a crude sample of this compound and the improvement in purity after applying different purification methods. This data is for illustrative purposes to demonstrate the expected efficacy of each technique.

Purification Method Initial Purity (%) Purity after 1st Attempt (%) Purity after 2nd Attempt (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 92.597.898.5Unreacted 3-hydroxyphenylacetonitrile, some polar byproducts.
Recrystallization (Ethyl Acetate/Hexane) 92.598.298.9Less polar byproducts, residual benzyl bromide.
Column Chromatography (Silica Gel, 10% Ethyl Acetate in Hexane) 92.599.5N/AC-alkylated isomers, closely related impurities.
Column Chromatography followed by Recrystallization 92.5>99.8N/AA broad range of impurities, resulting in very high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)

Objective: To purify this compound from polar impurities.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from closely related impurities, such as C-alkylated isomers.

Methodology:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Load the Sample: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 5% ethyl acetate in hexane).

  • Collect Fractions: Collect the eluent in small fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product A Crude this compound B Purity Analysis (HPLC/GC-MS) A->B C High Purity (>98%)? B->C D Recrystallization C->D Yes E Column Chromatography C->E No F Purity Analysis (HPLC/GC-MS) D->F E->F H Further Purification Needed F->H G Pure this compound H->E Purity <99.5% H->G Purity >99.5%

Caption: Decision workflow for the purification of this compound.

Synthesis and Impurity Formation Pathway

G A 3-Hydroxyphenylacetonitrile D This compound (Desired Product) A->D Williamson Ether Synthesis (O-Alkylation) I2 C-Alkylated Isomers A->I2 C-Alkylation (Side Reaction) B Benzyl Bromide B->D Williamson Ether Synthesis (O-Alkylation) B->I2 C-Alkylation (Side Reaction) C Base (e.g., K2CO3) C->D Williamson Ether Synthesis (O-Alkylation) I1 Unreacted Starting Materials I3 Hydrolysis Products (Amide, Carboxylic Acid) D->I3 Hydrolysis (if H2O present)

Caption: Synthesis pathway and potential impurity formation.

References

Technical Support Center: Synthesis of 3-Benzyloxyphenylacetonitrile via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) for the synthesis of 3-Benzyloxyphenylacetonitrile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Catalyst: The chosen phase-transfer catalyst may be inappropriate for the reaction system or may have degraded. 2. Insufficient Mixing: Poor agitation leads to a small interfacial area, limiting the transfer of the phenoxide anion to the organic phase.[1] 3. Base is too weak or concentration is too low: The base may not be sufficient to deprotonate the 3-hydroxyphenylacetonitrile effectively. 4. Reaction Temperature is too low: The activation energy for the reaction is not being overcome.1. Catalyst Screening: Test different quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), or Benzyltriethylammonium Chloride (BTEAC).[2] Ensure the catalyst is not "poisoned" by anions like iodide if applicable.[3] 2. Increase Stirring Rate: Use vigorous mechanical stirring to ensure a fine emulsion and maximize the interfacial area.[1] The use of ultrasound can also enhance agitation.[1] 3. Base Optimization: Use a concentrated aqueous solution of a strong base like NaOH or KOH (e.g., 50% w/w).[4] Alternatively, for a solid-liquid PTC system, use powdered anhydrous K₂CO₃. 4. Temperature Adjustment: Gradually increase the reaction temperature, for example, to 50-70°C, while monitoring for potential side reactions.
Formation of Side Products 1. O-Alkylation vs. C-Alkylation: While O-alkylation is desired, competitive C-alkylation at the benzylic position of the acetonitrile group can occur. 2. Hydrolysis of Benzyl Bromide: The alkylating agent can be hydrolyzed by the aqueous base, especially at higher temperatures. 3. Formation of Dibenzyl Ether: Benzyl bromide can react with the benzyl alcohol formed from hydrolysis.1. Control of Reaction Conditions: O-alkylation of phenols is generally favored under PTC conditions.[5][6] Using a solid base like K₂CO₃ in a solid-liquid PTC system can sometimes offer better selectivity. 2. Controlled Addition of Reagents: Add the benzyl bromide dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing its hydrolysis.[7] Conducting the reaction at a moderate temperature can also help. 3. Stoichiometry and Temperature Control: Use a slight excess of 3-hydroxyphenylacetonitrile and avoid unnecessarily high temperatures.
Difficult Product Isolation/Purification 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions that are difficult to break. 2. Catalyst Removal: The quaternary ammonium salt may be difficult to remove from the final product.1. Work-up Procedure: After the reaction, add a saturated brine solution to help break the emulsion. Centrifugation can also be effective on a smaller scale. 2. Washing and Crystallization: Wash the organic layer thoroughly with water to remove the bulk of the catalyst. The product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane). Silica gel column chromatography can also be used if necessary.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may simply need more time to reach completion. 2. Catalyst Deactivation: The catalyst may degrade over time under the reaction conditions.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Catalyst Stability: If catalyst degradation is suspected, adding a second portion of the catalyst midway through the reaction might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phase-transfer catalyst in this synthesis?

A1: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction between the water-soluble phenoxide (formed by reacting 3-hydroxyphenylacetonitrile with a base) and the water-insoluble benzyl bromide.[1][2] The catalyst transports the phenoxide anion from the aqueous phase into the organic phase as a lipophilic ion pair (Q⁺ArO⁻), where it can react with the benzyl bromide.[2][8]

Q2: Which phase-transfer catalyst is best for this reaction?

A2: Tetrabutylammonium bromide (TBAB) is a commonly used and effective catalyst for this type of Williamson ether synthesis due to its good solubility in both phases and high activity.[4] However, the optimal catalyst can be reaction-dependent, and screening other catalysts like tetrabutylammonium hydrogen sulfate (TBAHS) or benzyltriethylammonium chloride (BTEAC) may lead to improved results.

Q3: Can I use a different base instead of aqueous sodium hydroxide?

A3: Yes, other bases can be used. For instance, a solid-liquid PTC system can be employed using powdered anhydrous potassium carbonate (K₂CO₃) as the base and a small amount of water to initiate the reaction.[9] This can sometimes reduce side reactions like hydrolysis of the alkylating agent.

Q4: What are the ideal solvents for this reaction?

A4: A biphasic system is required. For a liquid-liquid PTC, a non-polar organic solvent like toluene or dichloromethane is typically used with an aqueous solution of the base.[8] Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.

Q5: How can I minimize the formation of impurities?

A5: To minimize impurities, consider the following:

  • Use high-purity starting materials.

  • Add the benzyl bromide slowly to the reaction mixture.

  • Maintain the optimal reaction temperature and avoid excessive heating.

  • Ensure efficient stirring to prevent localized high concentrations of reagents.[1]

  • Monitor the reaction to avoid unnecessarily long reaction times which can lead to product degradation or side reactions.

Q6: Is this reaction scalable for industrial production?

A6: Yes, phase-transfer catalysis is a highly scalable and industrially relevant technique.[10][11][12][13] It offers advantages such as mild reaction conditions, the use of inexpensive inorganic bases, and often avoids the need for anhydrous or expensive polar aprotic solvents.[3]

Quantitative Data Summary

The following table summarizes representative data for a generic phase-transfer catalyzed benzylation of a phenolic compound, illustrating the impact of various reaction parameters on yield and reaction time.

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1TBAB (5)50% aq. NaOHToluene60492
2BTEAC (5)50% aq. NaOHToluene60588
3TBAB (5)K₂CO₃ (solid)Toluene80685
4TBAHS (5)50% aq. KOHDichloromethane40 (reflux)690
5TBAB (1)50% aq. NaOHToluene60885
6TBAB (5)50% aq. NaOHToluene401275

Note: This data is illustrative for a typical PTC O-alkylation and may require optimization for the specific synthesis of this compound.

Experimental Workflow and Protocols

Logical Relationship of PTC Reaction Components

ptc_components cluster_phases Biphasic System cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound Ion Pair (Q+ArO-) Ion Pair (Q+ArO-) Ion Pair (Q+ArO-)->this compound SN2 Reaction NaOH NaOH Phenoxide (ArO- Na+) Phenoxide (ArO- Na+) 3-Hydroxyphenylacetonitrile 3-Hydroxyphenylacetonitrile 3-Hydroxyphenylacetonitrile->Phenoxide (ArO- Na+) Deprotonation Phenoxide (ArO- Na+)->Ion Pair (Q+ArO-) Anion Exchange PTC (Q+X-) PTC (Q+X-) PTC (Q+X-)->Ion Pair (Q+ArO-)

Caption: Relationship between reactants in the PTC system.

Experimental Workflow Diagram

experimental_workflow start Start reagents Charge Reactor: - 3-Hydroxyphenylacetonitrile - Toluene - 50% aq. NaOH - TBAB start->reagents stir Commence Vigorous Stirring Heat to 60°C reagents->stir addition Add Benzyl Bromide Dropwise over 30 min stir->addition reaction Maintain at 60°C Monitor by TLC (4-6 h) addition->reaction workup Cool to RT Separate Layers reaction->workup extraction Wash Organic Layer: - Water (2x) - Brine (1x) workup->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying evaporation Concentrate in vacuo drying->evaporation purification Purify Crude Product (Recrystallization or Chromatography) evaporation->purification end Obtain Pure This compound purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH), 50% aqueous solution (w/w)

  • Toluene

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-hydroxyphenylacetonitrile (1.0 eq), toluene (5-10 mL per gram of starting material), tetrabutylammonium bromide (0.05 eq), and 50% aqueous sodium hydroxide (3.0 eq).

  • Initiation: Begin vigorous stirring to create an emulsion and heat the mixture to 60°C.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise over a period of 30 minutes, maintaining the internal temperature at 60°C.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at 60°C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[2] Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove the catalyst and residual base.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.

References

Technical Support Center: Deprotonation of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting alternative bases for the deprotonation of 3-cyanophenol, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why might I need an alternative to common bases like sodium hydroxide (NaOH) for deprotonating 3-cyanophenol?

While sodium hydroxide can deprotonate 3-cyanophenol, its use can be problematic. The presence of water from aqueous NaOH can interfere with subsequent reactions, especially those involving water-sensitive reagents like organometallics or alkyl halides in Williamson ether syntheses. Furthermore, achieving completely anhydrous conditions with NaOH is difficult. Using an alternative base in an aprotic solvent system provides greater control and can improve reaction yields and purity.

Q2: How do I select an appropriate alternative base for deprotonating 3-cyanophenol?

The primary principle for selecting a suitable base is that the pKa of the base's conjugate acid must be significantly higher than the pKa of the acid you intend to deprotonate.[1][2] The pKa of 3-cyanophenol is approximately 8.61.[3][4] Therefore, a base is effective if its conjugate acid has a pKa greater than ~10. The larger the difference in pKa values, the more the acid-base equilibrium will favor the formation of the desired phenoxide product.[1]

Q3: What are some suitable non-hydroxide bases for this deprotonation?

Several alternative bases are effective. The choice depends on the required reaction conditions, the desired degree of deprotonation, and the nature of subsequent reaction steps. Common choices include alkali metal carbonates, alkoxides, and hydrides.

Q4: Can the cyano group interfere with the deprotonation reaction?

The cyano group is an electron-withdrawing group. This property increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, making the deprotonation of 3-cyanophenol easier.[5] However, the basicity of the nitrogen in the cyano group is very low and does not interfere with the deprotonation of the much more acidic phenolic proton.

Troubleshooting Guide

Issue 1: Incomplete Deprotonation

  • Symptom: Reaction fails to proceed to completion, or yields are low. Analysis (e.g., by TLC or NMR) shows a significant amount of starting material (3-cyanophenol) remaining.

  • Potential Cause: The chosen base is not strong enough to completely deprotonate the phenol. While the pKa of the base's conjugate acid may be higher than that of 3-cyanophenol, a larger pKa difference ensures the equilibrium lies further towards the products.

  • Solution:

    • Select a Stronger Base: Consult the pKa data table. If you are using a weaker base like potassium carbonate (pKa of conjugate acid ≈ 10.3), consider switching to a stronger base like sodium hydride (pKa of conjugate acid ≈ 35) to ensure complete phenoxide formation.[5]

    • Check Reagent Quality: Ensure the base is not old or has not been improperly stored, which could lead to decomposition and reduced activity. This is particularly critical for highly reactive bases like sodium hydride.

Issue 2: Undesired Side Reactions (e.g., C-alkylation)

  • Symptom: Formation of multiple products is observed, leading to difficult purification and reduced yield of the desired O-substituted product.

  • Potential Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) or at the aromatic ring (C-alkylation).[5]

  • Solution:

    • Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. Using polar aprotic solvents such as DMF or DMSO generally favors the desired O-alkylation.[5]

    • Control Temperature: Carefully controlling the reaction temperature can help manage selectivity. Running the reaction at lower temperatures may favor one product over another.

Issue 3: Reaction Fails to Initiate

  • Symptom: No reaction is observed, even with a sufficiently strong base.

  • Potential Cause: If using a heterogeneous base like sodium hydride (NaH), the reaction kinetics can be slow as the reaction occurs on the surface of the NaH particles.[6] An insoluble layer of the sodium phenoxide product may form on the surface of the NaH, preventing further reaction.

  • Solution:

    • Improve Solubility/Dispersion: Ensure vigorous stirring to maintain a good dispersion of the base. Using a phase-transfer catalyst may be beneficial in some systems.

    • Use a Soluble Base: Consider switching to a base that is soluble in the reaction solvent, such as potassium tert-butoxide in THF or DMF.

Quantitative Data: Base Selection for 3-Cyanophenol Deprotonation

The following table summarizes the pKa of 3-cyanophenol and the approximate pKa values of the conjugate acids of several common alternative bases. To effectively deprotonate 3-cyanophenol (pKa ≈ 8.61), a base should be chosen whose conjugate acid has a higher pKa value.

Compound to be DeprotonatedpKaBaseConjugate AcidpKa of Conjugate AcidEffectiveness
3-Cyanophenol8.61[3][4]Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)~10.3Moderate
Sodium Hydroxide (NaOH)Water (H₂O)~15.7[7]Effective
Sodium Ethoxide (NaOEt)Ethanol (EtOH)~16[7]Very Effective
Potassium tert-Butoxide (KOtBu)tert-Butanol (tBuOH)~17[7]Very Effective
Sodium Hydride (NaH)Hydrogen (H₂)~35[7]Highly Effective
Lithium Diisopropylamide (LDA)Diisopropylamine~36[7]Highly Effective

Experimental Protocols

General Protocol for the Deprotonation of 3-Cyanophenol using Sodium Hydride (NaH)

This protocol describes a general procedure for forming the sodium phenoxide of 3-cyanophenol, which can then be used in subsequent reactions (e.g., Williamson ether synthesis).

Materials:

  • 3-Cyanophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven and allow it to cool under an inert atmosphere.

  • Reagent Setup: In a round-bottom flask under an inert atmosphere, add 3-cyanophenol (1.0 eq.). Dissolve it in a suitable volume of anhydrous solvent (e.g., DMF).

  • Addition of Base: To the stirred solution, carefully add sodium hydride (1.1 eq.) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Reaction: Allow the reaction mixture to stir at room temperature. The completion of the deprotonation can be monitored by the cessation of hydrogen gas evolution.[5] This typically takes 30-60 minutes.

  • Subsequent Steps: The resulting solution of the sodium 3-cyanophenoxide is now ready for the addition of an electrophile (e.g., an alkyl halide).

  • Workup (Example): After the subsequent reaction is complete, cool the mixture, carefully quench it with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product as needed, typically by column chromatography.[5]

Visual Aids

BaseSelectionWorkflow Workflow for Selecting a Deprotonation Base Start Start: Deprotonate 3-Cyanophenol (pKa ≈ 8.6) CheckPKa Select a base (B⁻). Find pKa of its conjugate acid (BH). Start->CheckPKa Decision Is pKa(BH) > pKa(Phenol)? CheckPKa->Decision Ineffective Ineffective Base: Equilibrium favors reactants. Choose a stronger base. Decision->Ineffective No Effective Potentially Effective Base Decision->Effective Yes Ineffective->CheckPKa CheckConditions Are reaction conditions (solvent, temp, moisture) compatible with the base? Effective->CheckConditions Incompatible Incompatible Conditions: Select an alternative base (e.g., NaH for anhydrous). CheckConditions->Incompatible No Proceed Proceed with Experiment CheckConditions->Proceed Yes Incompatible->CheckPKa

Caption: A decision-making workflow for selecting a suitable base to deprotonate 3-cyanophenol.

References

Managing temperature control in the synthesis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing temperature control during the synthesis of 3-Benzyloxyphenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

The synthesis of this compound is commonly achieved through a Williamson ether synthesis. This involves the reaction of 3-hydroxyphenylacetonitrile with a benzylating agent, such as benzyl bromide, in the presence of a base. Alternatively, it can be synthesized by the cyanation of 3-benzyloxybenzyl halide.

Q2: Why is temperature control so critical in this synthesis?

Precise temperature control is crucial to maximize the yield and purity of this compound. The reaction is susceptible to side reactions that are highly temperature-dependent.[1]

Q3: What are the potential consequences of improper temperature control?

  • Exceeding the optimal temperature: This can lead to the formation of byproducts through elimination reactions, hydrolysis of the nitrile group to form an amide or carboxylic acid, and potential polymerization, all of which will reduce the yield and purity of the desired product.[1][2] Overheating can also cause the degradation of reagents and the final product, leading to colored impurities.[2]

  • Reaction temperature too low: This will significantly slow down the reaction rate, potentially leading to an incomplete reaction and a low yield of the final product.[1]

Q4: What is the recommended temperature range for this synthesis?

While the optimal temperature can vary based on the specific solvent and base used, a general range for similar Williamson ether syntheses is between 50°C and 100°C.[1] For cyanation reactions, temperatures can range from 70°C to 120°C depending on the specific method.[3][4] It is recommended to start with a moderate temperature (e.g., 80°C) and monitor the reaction progress closely.

Q5: How can I effectively monitor the reaction temperature?

Utilize a calibrated thermometer or a thermocouple placed directly in the reaction mixture. An oil bath or a heating mantle with a temperature controller is recommended for maintaining a stable and uniform temperature.

Troubleshooting Guide: Temperature Control Issues

This guide addresses common problems related to temperature management during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Yield Reaction temperature too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
Insufficient reaction time: The reaction has not proceeded to completion at the set temperature.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[1]
Low Product Purity (Multiple Spots on TLC) Reaction temperature too high: This promotes the formation of elimination or hydrolysis byproducts.[1][2]Reduce the reaction temperature. Consider using a milder base if overheating is a persistent issue.
Localized overheating ("hot spots"): Inadequate stirring can lead to localized areas of high temperature.Ensure vigorous and efficient stirring throughout the reaction.
Product is Colored (Yellow or Brownish) Overheating during reaction or workup: High temperatures can lead to the formation of colored degradation products.[2]Maintain careful temperature control during the reaction and purification steps (e.g., distillation). Recrystallization of the final product can help remove colored impurities.[2]
Formation of Unexpected Solids Hydrolysis of the nitrile group: Presence of water at elevated temperatures can lead to the formation of the corresponding amide or carboxylic acid, which are often solids.[2]Ensure all reagents and solvents are anhydrous. Avoid prolonged exposure to aqueous conditions during workup.
Polymeric byproducts: Uncontrolled reaction temperatures can sometimes lead to polymerization.[2][5]Maintain strict temperature control and consider a more gradual addition of reagents.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Williamson ether synthesis. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

Materials:

  • 3-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetonitrile in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution and stir the suspension for approximately 10 minutes.

  • Slowly add benzyl bromide to the reaction mixture dropwise using a syringe.

  • Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain this temperature for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension to remove the inorganic salts and wash the precipitate with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with 2N NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent by vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Hydroxyphenylacetonitrile in Acetone add_base Add K₂CO₃ start->add_base add_benzyl Add Benzyl Bromide add_base->add_benzyl heat Heat to Reflux (50-60°C) add_benzyl->heat Start Reaction monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter cool->filter concentrate Concentrate filter->concentrate extract Extract with DCM concentrate->extract wash Wash with NaOH & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Temperature-Related Issues cluster_low_yield Low Yield cluster_low_purity Low Purity cluster_solutions Solutions issue Problem Encountered temp_low Temperature Too Low? issue->temp_low time_short Time Too Short? issue->time_short temp_high Temperature Too High? issue->temp_high stirring_poor Poor Stirring? issue->stirring_poor increase_temp Increase Temperature temp_low->increase_temp Yes increase_time Increase Time time_short->increase_time Yes decrease_temp Decrease Temperature temp_high->decrease_temp Yes improve_stirring Improve Stirring stirring_poor->improve_stirring Yes

Caption: A logic diagram for troubleshooting common temperature-related issues.

References

Issues with the removal of benzyl protecting group from 3-benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of the benzyl protecting group from 3-benzyloxyphenylacetonitrile.

Troubleshooting Guides

Q1: My catalytic hydrogenation of this compound is resulting in the reduction of the nitrile group to a primary amine or even a methyl group. How can I prevent this?

A1: The reduction of the nitrile group is a common side reaction during the catalytic hydrogenation of this compound. To achieve selective debenzylation of the benzyl ether without affecting the nitrile, consider the following strategies:

  • Catalyst Modification: The use of a modified palladium catalyst can enhance chemoselectivity. A palladium on carbon catalyst complexed with ethylenediamine (Pd/C-en) has been shown to be effective in preventing the reduction of aryl nitriles during hydrogenation reactions.[1] The ethylenediamine acts as a catalyst poison for nitrile reduction while still allowing for the hydrogenolysis of the benzyl ether.

  • Alternative Hydrogen Sources: Instead of using hydrogen gas, catalytic transfer hydrogenation with a hydrogen donor like ammonium formate can sometimes offer better selectivity.

  • Orthogonal Deprotection Strategies: If catalytic hydrogenation proves to be unselective, it is highly recommended to switch to a deprotection method that does not involve reducing conditions. Lewis acid-mediated or oxidative debenzylation methods are excellent alternatives.

Q2: My debenzylation reaction is incomplete, and I still have a significant amount of starting material. What steps can I take to drive the reaction to completion?

A2: Incomplete debenzylation can be caused by several factors. Here are some troubleshooting steps for the most common methods:[2]

  • For Catalytic Hydrogenation:

    • Catalyst Activity: Ensure your palladium catalyst is fresh and has been stored properly. Old or improperly handled catalysts can lose activity. Consider increasing the catalyst loading (from 10 wt% to 20-50 wt%).

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the palladium catalyst. Purify the this compound before the reaction.

    • Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure from a hydrogen balloon may be insufficient.[2] Consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.

    • Solvent and Solubility: The starting material is relatively nonpolar, while the product, 3-hydroxyphenylacetonitrile, is more polar. Ensure you are using a solvent system that can solubilize both, such as methanol, ethanol, or a mixture of THF/methanol.[2]

    • Reaction Time and Temperature: Some debenzylation reactions can be slow and may require extended reaction times (up to 24 hours). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate.[2]

  • For Lewis Acid-Mediated Debenzylation (e.g., BCl₃, BBr₃):

    • Stoichiometry of Lewis Acid: Ensure you are using a sufficient stoichiometric amount of the Lewis acid. Typically, 1 to 3 equivalents are used per benzyl ether.

    • Water Contamination: Lewis acids like BCl₃ and BBr₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried and all solvents are anhydrous.

    • Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. Ensure proper temperature control.

Q3: I am observing the formation of a C-benzylated byproduct during my Lewis acid-mediated debenzylation. How can I suppress this side reaction?

A3: The formation of C-benzylated byproducts is a known issue in Lewis acid-mediated debenzylation, arising from the electrophilic aromatic substitution of the cleaved benzyl cation onto the electron-rich aromatic ring of the product. To mitigate this, the use of a cation scavenger is highly recommended. Pentamethylbenzene is an effective, non-Lewis-basic cation scavenger that can trap the benzyl cation without interfering with the Lewis acidity of the deprotection reagent.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the selective debenzylation of this compound without reducing the nitrile group?

A1: The most reliable methods are those that avoid the use of harsh reducing conditions that can affect the nitrile group. The following are highly recommended:

  • Lewis Acid-Mediated Debenzylation: Using boron trichloride (BCl₃) in the presence of pentamethylbenzene as a cation scavenger is a very effective and chemoselective method.[3][5] This reaction can be performed at low temperatures and is tolerant of a wide variety of functional groups, including nitriles. Boron tribromide (BBr₃) can also be used.

  • Visible-Light-Mediated Oxidative Debenzylation: This method utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a photooxidant under visible light irradiation.[6][7][8] It is a mild and highly selective method for benzyl ether cleavage and is compatible with reducible functional groups like nitriles.

  • Modified Catalytic Hydrogenation: If hydrogenation is the only available method, using a modified catalyst system like Pd/C with ethylenediamine as an additive in a solvent such as THF can prevent the reduction of the nitrile group.[1]

Q2: How do I monitor the progress of the debenzylation reaction?

A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The product, 3-hydroxyphenylacetonitrile, is more polar than the starting material, this compound, and will therefore have a lower Rf value on the TLC plate. Co-spotting the reaction mixture with the starting material will allow you to visualize the disappearance of the starting material and the appearance of the product.

Q3: What are the common challenges in the purification of 3-hydroxyphenylacetonitrile after the debenzylation reaction?

A3: The purification of 3-hydroxyphenylacetonitrile can present some challenges depending on the deprotection method used:

  • From Catalytic Hydrogenation: The main challenge is removing the palladium catalyst, which is typically done by filtering the reaction mixture through a pad of Celite®. The product is then isolated by evaporation of the solvent.

  • From Lewis Acid-Mediated Debenzylation: The workup typically involves quenching the reaction with a protic solvent like methanol, followed by an aqueous workup to remove the boron salts. The C-benzylated byproduct, if formed, can have a similar polarity to the desired product, potentially complicating chromatographic purification.

  • From Oxidative Debenzylation with DDQ: The main byproduct is the reduced form of DDQ (DDQH₂), which can sometimes be challenging to remove. A common method is to quench the reaction with an aqueous solution of sodium bicarbonate and then perform an extraction.[9] Column chromatography is often required to obtain the pure product.

Data Presentation

Table 1: Comparison of Selective Debenzylation Methods for Aryl Benzyl Ethers in the Presence of Reducible Functional Groups.

Deprotection MethodReagents and ConditionsAdvantagesDisadvantagesTypical Yields
Lewis Acid-Mediated BCl₃, pentamethylbenzene, CH₂Cl₂ -78 °C to rtHigh chemoselectivity, tolerant of many functional groups.[3]Reagents are sensitive to moisture, requires anhydrous conditions.80-95%
Visible-Light Oxidative DDQ, visible light (e.g., 525 nm), CH₂Cl₂/H₂OVery mild conditions, excellent functional group tolerance.[6][8]May require specialized photoreactor equipment, purification from DDQ byproducts.85-95%
Modified Hydrogenolysis Pd/C, ethylenediamine, H₂ (balloon), THFUtilizes common hydrogenation setups.Requires careful control of catalyst and conditions to ensure selectivity.[1]70-90%
Magnesium Iodide MgI₂, solvent-free, heatSimple reagents, solvent-free conditions.[10][11]May require elevated temperatures.80-90%

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Debenzylation using BCl₃ and Pentamethylbenzene [3][12]

  • To a solution of this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Visible-Light-Mediated Oxidative Debenzylation using DDQ [6][9][13]

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 100:1 v/v).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 eq).

  • Irradiate the reaction mixture with a visible light source (e.g., a green LED lamp, 525 nm) at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Debenzylation_Troubleshooting_Workflow start Start: Debenzylation of This compound method Choose Deprotection Method start->method hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H2) method->hydrogenolysis Reductive lewis_acid Lewis Acid-Mediated (e.g., BCl3) method->lewis_acid Non-Reductive oxidative Oxidative (e.g., DDQ, light) method->oxidative Non-Reductive check_nitrile_reduction Nitrile Group Intact? hydrogenolysis->check_nitrile_reduction check_c_benzylation C-Benzylation Observed? lewis_acid->check_c_benzylation check_completion Reaction Complete? oxidative->check_completion purify Purify Product check_completion->purify Yes troubleshoot_incomplete Troubleshoot: - Check catalyst activity - Increase H2 pressure - Change solvent - Increase temperature/time check_completion->troubleshoot_incomplete No check_nitrile_reduction->check_completion Yes troubleshoot_nitrile_reduction Troubleshoot: - Use Pd/C-en catalyst - Switch to non-reducing method (Lewis Acid or Oxidative) check_nitrile_reduction->troubleshoot_nitrile_reduction No check_c_benzylation->check_completion No troubleshoot_c_benzylation Troubleshoot: - Add cation scavenger (e.g., pentamethylbenzene) check_c_benzylation->troubleshoot_c_benzylation Yes end End: 3-hydroxyphenylacetonitrile purify->end troubleshoot_incomplete->method troubleshoot_nitrile_reduction->method troubleshoot_c_benzylation->lewis_acid

Caption: Troubleshooting workflow for the debenzylation of this compound.

Logical_Relationship_Debenzylation substrate This compound (Contains reducible nitrile group) reductive_path Reductive Debenzylation (Catalytic Hydrogenation) substrate->reductive_path nonreductive_path Non-Reductive Debenzylation substrate->nonreductive_path goal Desired Product: 3-hydroxyphenylacetonitrile reductive_path->goal Potentially side_reaction Side Reaction: Nitrile Reduction reductive_path->side_reaction lewis_acid Lewis Acid-Mediated nonreductive_path->lewis_acid oxidative Oxidative nonreductive_path->oxidative lewis_acid->goal oxidative->goal

Caption: Logical relationship of debenzylation pathways for this compound.

References

Minimizing dimer formation during the synthesis of 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyloxyphenylacetonitrile. Our focus is to address common challenges, with a specific emphasis on minimizing the formation of dimer byproducts.

Troubleshooting Guide

Problem 1: Significant Dimer Formation Detected in the Reaction Mixture

Possible Cause: The primary cause of dimerization in the synthesis of arylacetonitriles is a base-catalyzed self-condensation reaction known as the Thorpe-Ziegler reaction. This reaction is favored by strong bases and elevated temperatures, which promote the deprotonation of the α-carbon of the nitrile, initiating the dimerization cascade.

Suggested Solutions:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can readily deprotonate the α-carbon, leading to dimerization. Opt for milder bases that are sufficient to deprotonate the phenolic hydroxyl group for the Williamson ether synthesis but are less likely to deprotonate the α-carbon of the nitrile product.

    • Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for the Williamson ether synthesis of phenols and are less likely to promote the Thorpe-Ziegler reaction.

  • Temperature Control: High reaction temperatures can provide the activation energy needed for the dimerization reaction.

    • Recommended Temperature: For the Williamson ether synthesis of this compound, maintaining a moderate temperature, typically between 60-80°C, is advisable. Avoid excessive heating or prolonged reaction times at elevated temperatures.

  • Reaction Time: Extended reaction times, especially at higher temperatures, can increase the likelihood of dimer formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction upon completion.

Problem 2: Low Yield of this compound

Possible Cause: Low yields can result from incomplete reaction, side reactions other than dimerization, or suboptimal reaction conditions for the primary synthetic route.

Suggested Solutions:

  • Ensure Anhydrous Conditions: Moisture can deactivate the base and interfere with the Williamson ether synthesis. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Choice of Solvent: The solvent plays a crucial role in the SN2 reaction of the Williamson ether synthesis.

    • Recommended Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are known to accelerate SN2 reactions and are excellent choices for this synthesis.

  • Purity of Starting Materials: Ensure the 3-hydroxybenzonitrile and benzyl halide are of high purity. Impurities can lead to unwanted side reactions.

Problem 3: Difficulty in Purifying this compound from the Dimer Byproduct

Possible Cause: The dimer, being a larger and potentially less polar molecule, can have similar solubility properties to the desired product, making separation challenging.

Suggested Solutions:

  • Column Chromatography: This is the most effective method for separating the product from the dimer. A silica gel column with a gradient elution is recommended.

    • Recommended Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar product will typically elute before the more polar dimer.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Recommended Solvent Systems: A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble) is often effective. Common solvent pairs to try include ethanol/water, or ethyl acetate/hexane. The ideal solvent system will dissolve the product at high temperatures but allow it to crystallize upon cooling, while the dimer remains in solution or crystallizes at a different rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of 3-hydroxybenzonitrile with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1][2]

Q2: What is the structure of the dimer byproduct?

A2: The dimer is formed through a Thorpe-Ziegler reaction, resulting in a β-enaminonitrile structure. The reaction involves the deprotonation of the α-carbon of one molecule of this compound, which then acts as a nucleophile, attacking the nitrile carbon of a second molecule.

Q3: How can I monitor the progress of the reaction to avoid excessive dimer formation?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to track the consumption of the starting material (3-hydroxybenzonitrile) and the formation of the product (this compound). The appearance of a new, typically less polar, spot may indicate dimer formation.

Q4: Are there alternative synthetic routes to this compound that might avoid dimerization?

A4: An alternative route involves the conversion of 3-benzyloxybenzaldehyde to the corresponding nitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration, or more directly using reagents like tosylhydrazine. This approach avoids the presence of a free α-proton on the nitrile under basic conditions, thus preventing the Thorpe-Ziegler dimerization.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the yield of this compound and the formation of the dimer byproduct.

ParameterConditionExpected Yield of this compoundExpected Dimer FormationRationale
Base K₂CO₃ or Cs₂CO₃HighLowMild bases are sufficient for phenol deprotonation but less likely to deprotonate the α-carbon of the nitrile.[2]
NaH or NaNH₂Moderate to HighHighStrong bases readily deprotonate the α-carbon, promoting the Thorpe-Ziegler dimerization.[3]
Temperature 60-80°CHighLowOptimal temperature for Williamson ether synthesis without providing excessive energy for the dimerization side reaction.
> 100°CDecreasedHighHigher temperatures can favor the elimination side reactions and provide the activation energy for dimerization.
Solvent DMF or AcetonitrileHighModeratePolar aprotic solvents enhance the nucleophilicity of the phenoxide, accelerating the desired SN2 reaction.[1]
Protic Solvents (e.g., Ethanol)LowLow to ModerateProtic solvents can solvate the nucleophile, reducing its reactivity and slowing down the Williamson ether synthesis.
Reaction Time Monitored by TLC (to completion)HighLowStopping the reaction once the starting material is consumed minimizes the time for the product to undergo dimerization.
Prolonged (e.g., > 24 hours)DecreasedHighExtended exposure to basic conditions and heat increases the probability of the dimerization side reaction.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing dimer formation.

Materials:

  • 3-Hydroxybenzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mandatory Visualization

reaction_pathway cluster_conditions Reaction Conditions cluster_reactants Reactants Base Base (e.g., K₂CO₃) Reactant1 3-Hydroxybenzonitrile Solvent Solvent (e.g., DMF) Temperature Temperature (e.g., 70°C) Product This compound (Desired Product) Reactant1->Product Williamson Ether Synthesis (SN2) Reactant2 Benzyl Bromide Reactant2->Product Dimer β-Enaminonitrile Dimer (Byproduct) Product->Dimer Thorpe-Ziegler Dimerization

Caption: Logical relationship between reactants, conditions, desired product, and dimer byproduct.

troubleshooting_workflow Start High Dimer Formation Detected CheckBase Is a strong base (e.g., NaH) being used? Start->CheckBase CheckTemp Is the reaction temperature > 80°C? CheckBase->CheckTemp No SolutionBase Switch to a milder base (e.g., K₂CO₃) CheckBase->SolutionBase Yes CheckTime Is the reaction time prolonged? CheckTemp->CheckTime No SolutionTemp Reduce temperature to 60-80°C CheckTemp->SolutionTemp Yes SolutionTime Monitor reaction by TLC and quench upon completion CheckTime->SolutionTime Yes End Minimized Dimer Formation CheckTime->End No SolutionBase->End SolutionTemp->End SolutionTime->End

Caption: Troubleshooting workflow for minimizing dimer formation.

References

Validation & Comparative

A Comparative Analysis of 3-Benzyloxyphenylacetonitrile and 4-Benzyloxyphenylacetonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct characteristics of 3-Benzyloxyphenylacetonitrile and 4-Benzyloxyphenylacetonitrile, key intermediates in organic synthesis.

The positional isomerism of functional groups on an aromatic ring can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a comparative overview of this compound and 4-Benzyloxyphenylacetonitrile, two isomers that serve as valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). While direct comparative studies are scarce, this document compiles available data on their individual properties and outlines experimental protocols for their synthesis and potential biological evaluation.

Physicochemical Properties: A Side-by-Side Comparison

The placement of the benzyloxy group at the meta (3-position) versus the para (4-position) of the phenylacetonitrile core results in different physical and chemical characteristics. These differences can affect reaction kinetics, solubility, and crystal packing. A summary of their known properties is presented below.

PropertyThis compound4-Benzyloxyphenylacetonitrile
CAS Number 20967-96-8[1]838-96-0[2]
Molecular Formula C₁₅H₁₃NO[1][3]C₁₅H₁₃NO[2]
Molecular Weight 223.27 g/mol [1][3]223.27 g/mol [2]
IUPAC Name 2-(3-(phenylmethoxy)phenyl)acetonitrile[1]2-(4-(phenylmethoxy)phenyl)acetonitrile[2]
Melting Point Not specified65 °C[4]
Boiling Point Not specified170-173 °C at 0.1 mmHg[4]
Appearance Not specifiedCream-colored powder[4]
Solubility Not specifiedSlightly soluble in Chloroform and Methanol[4]

Note: Data for this compound is less reported in publicly available databases compared to its 4-isomer.

Synthesis and Reactivity

Both isomers are typically synthesized via a Williamson ether synthesis, where the corresponding hydroxy-substituted phenylacetonitrile (3-hydroxyphenylacetonitrile or 4-hydroxyphenylacetonitrile) is deprotonated with a base, and the resulting phenoxide is reacted with benzyl bromide or benzyl chloride.

The para-position of the benzyloxy group in 4-benzyloxyphenylacetonitrile can exert a stronger electron-donating effect through resonance compared to the meta-position in the 3-isomer. This electronic difference may influence the reactivity of the aromatic ring and the benzylic protons of the acetonitrile group in subsequent chemical transformations.

Experimental Protocols

General Protocol for the Synthesis of Benzyloxyphenylacetonitriles

This protocol describes a general method for the synthesis of both 3- and 4-benzyloxyphenylacetonitrile via Williamson ether synthesis.

Materials:

  • 3-Hydroxyphenylacetonitrile or 4-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the respective hydroxyphenylacetonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the pure benzyloxyphenylacetonitrile isomer.

Hypothetical Biological Activity and Screening

While specific biological activities for these exact molecules are not widely reported, the benzyloxyphenyl moiety is present in various biologically active compounds, including potential inhibitors of enzymes like lysine-specific demethylase 1 (LSD1)[5]. The difference in the substitution pattern could lead to distinct biological effects due to varied binding affinities with biological targets. The para-isomer might engage in different hydrogen bonding or hydrophobic interactions within a receptor's active site compared to the more sterically angled meta-isomer.

A primary screening to assess potential biological relevance could involve a cytotoxicity assay against a panel of cancer cell lines.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (3- and 4-benzyloxyphenylacetonitrile) dissolved in DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Visualizing Workflows and Pathways

To aid in conceptualizing the experimental and synthetic processes, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_phenol 3- or 4-Hydroxyphenylacetonitrile reaction Williamson Ether Synthesis in Acetone/DMF start_phenol->reaction start_benzyl Benzyl Bromide start_benzyl->reaction start_base K2CO3 start_base->reaction filtration Filtration reaction->filtration extraction Extraction with Ethyl Acetate filtration->extraction purification Column Chromatography extraction->purification product 3- or 4-Benzyloxyphenylacetonitrile purification->product

Caption: General workflow for the synthesis of benzyloxyphenylacetonitrile isomers.

G compound Test Isomer (3-BPA or 4-BPA) receptor Target Protein / Enzyme compound->receptor Binding pathway Signaling Pathway (e.g., Proliferation, Apoptosis) receptor->pathway Modulation response Cellular Response (e.g., Growth Inhibition) pathway->response Outcome

Caption: Hypothetical mechanism of action for a benzyloxyphenylacetonitrile isomer.

References

A Comparative Spectroscopic Analysis of Benzyloxyphenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three positional isomers of benzyloxyphenylacetonitrile: 2-(benzyloxy)phenylacetonitrile, 3-(benzyloxy)phenylacetonitrile, and 4-(benzyloxy)phenylacetonitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research applications. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and presents a visual workflow for isomeric differentiation.

Spectroscopic Data Comparison

The position of the benzyloxy group on the phenylacetonitrile scaffold significantly influences the electronic environment of the molecule, leading to distinct shifts and patterns in their respective spectra. The following tables summarize the key spectroscopic data for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton 2-(benzyloxy)phenylacetonitrile 3-(benzyloxy)phenylacetonitrile 4-(benzyloxy)phenylacetonitrile
-CH₂-CN ~3.7 ppm (s)~3.7 ppm (s)~3.7 ppm (s)
-O-CH₂-Ph ~5.1 ppm (s)~5.1 ppm (s)~5.0 ppm (s)
Aromatic-H (Phenylacetonitrile) ~6.9-7.5 ppm (m)~6.9-7.4 ppm (m)~6.9 & 7.3 ppm (d, J≈8.8 Hz)
Aromatic-H (Benzyl) ~7.3-7.4 ppm (m)~7.3-7.4 ppm (m)~7.3-7.4 ppm (m)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon 2-(benzyloxy)phenylacetonitrile 3-(benzyloxy)phenylacetonitrile 4-(benzyloxy)phenylacetonitrile
-CH₂-CN ~22 ppm~23 ppm~22 ppm
-C≡N ~117 ppm~118 ppm~118 ppm
-O-CH₂-Ph ~71 ppm~70 ppm~70 ppm
Aromatic-C (C-O) ~157 ppm~159 ppm~159 ppm
Aromatic-C (C-CH₂CN) ~115 ppm~123 ppm~121 ppm
Aromatic-C (Benzyl) ~127-136 ppm~127-136 ppm~127-136 ppm
Aromatic-C (Phenylacetonitrile) ~112-130 ppm~115-130 ppm~115-130 ppm

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is compiled from various sources and typical values for similar compounds. Exact values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode 2-isomer 3-isomer 4-isomer
C≡N Stretching~2225-2235~2225-2235~2225-2235
C-O-C (Aryl-Alkyl Ether) Asymmetric Stretching~1240-1260~1240-1260~1240-1260
C-O-C (Aryl-Alkyl Ether) Symmetric Stretching~1020-1040~1020-1040~1020-1040
Aromatic C-H Bending (Out-of-plane)~750 (ortho)~780 & ~690 (meta)~830 (para)
Mass Spectrometry (MS)

All three isomers exhibit the same molecular weight and will show a molecular ion peak (M⁺) at m/z 223 under electron ionization (EI) conditions. The primary diagnostic feature in the mass spectrum is the base peak, which results from the cleavage of the benzylic C-O bond.

Table 4: Key Mass Spectrometry Fragmentation Data

Isomer Molecular Ion (M⁺) (m/z) Base Peak (m/z) Major Fragments (m/z)
2-, 3-, and 4- 22391132 (M - C₇H₇)⁺, 77 (C₆H₅)⁺, 65 (C₅H₅)⁺

The most prominent peak in the mass spectrum of all three isomers is typically the tropylium ion at m/z 91, formed by the facile cleavage and rearrangement of the benzyl group.[1] This makes differentiation based solely on the primary fragmentation pattern challenging.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of benzyloxyphenylacetonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzyloxyphenylacetonitrile isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid/Oil: Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the nitrile (C≡N), ether (C-O-C), and aromatic (C-H) functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass range of approximately m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. The base peak should be identified and its m/z value recorded.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzyloxyphenylacetonitrile isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison iso2 2-Benzyloxyphenylacetonitrile nmr NMR (1H & 13C) iso2->nmr ir FTIR iso2->ir ms Mass Spec iso2->ms iso3 3-Benzyloxyphenylacetonitrile iso3->nmr iso3->ir iso3->ms iso4 4-Benzyloxyphenylacetonitrile iso4->nmr iso4->ir iso4->ms nmr_data Chemical Shifts & Splitting Patterns nmr->nmr_data ir_data Characteristic Frequencies ir->ir_data ms_data Molecular Ion & Fragmentation ms->ms_data conclusion Isomer Identification nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic analysis of 2-, 3-, and 4-benzyloxyphenylacetonitrile reveals distinct features that allow for their differentiation. While mass spectrometry provides the same molecular weight and a common major fragment for all three isomers, NMR and IR spectroscopy are particularly powerful for unambiguous identification. In ¹H NMR, the splitting pattern of the aromatic protons on the phenylacetonitrile ring is a key differentiator, with the para-isomer showing a characteristic doublet of doublets. In IR spectroscopy, the out-of-plane C-H bending vibrations in the fingerprint region provide a reliable method to distinguish between the ortho, meta, and para substitution patterns. By employing a combination of these spectroscopic techniques and following the detailed protocols, researchers can confidently identify and characterize these important chemical isomers.

References

Comparative Reactivity of 3- and 4-Benzyloxyphenylacetonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is critical for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of 3-benzyloxyphenylacetonitrile and 4-benzyloxyphenylacetonitrile, drawing upon fundamental principles of organic chemistry to predict their behavior in common chemical transformations.

While direct comparative kinetic or yield data for these specific isomers is not extensively available in peer-reviewed literature, a robust analysis can be constructed based on the well-established electronic effects of substituents on aromatic rings. The key differentiator between the 3- and 4-isomers is the position of the benzyloxy group, which dictates its influence on the electron density of the phenylacetonitrile core.

Predicted Reactivity: A Summary

The reactivity of the aromatic ring and the benzylic protons of the acetonitrile moiety are significantly influenced by the electronic effects of the benzyloxy substituent. This group exerts a dual influence: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect. The interplay of these effects differs at the meta and para positions, leading to predictable differences in reactivity.

Feature4-Benzyloxyphenylacetonitrile (Para Isomer)This compound (Meta Isomer)Rationale
Aromatic Ring Reactivity (Electrophilic Aromatic Substitution) Higher reactivity. The benzyloxy group is an activating, ortho, para-director.Lower reactivity compared to the para isomer. The benzyloxy group is a deactivating, ortho, para-director.In the para position, the +R effect strongly donates electron density to the aromatic ring, activating it towards electrophilic attack. In the meta position, the +R effect does not extend to the reaction center, and the -I effect dominates, withdrawing electron density and deactivating the ring.[1][2]
Acidity of Benzylic Protons (-CH₂CN) Lower acidity (higher pKa).Higher acidity (lower pKa).The electron-donating nature of the para-benzyloxy group destabilizes the benzylic carbanion formed upon deprotonation. Conversely, the net electron-withdrawing effect of the meta-benzyloxy group helps to stabilize the negative charge of the carbanion, making the protons more acidic.
Reactivity in Nucleophilic Aromatic Substitution Less reactive.More reactive (if a suitable leaving group is present).The higher electron density on the aromatic ring of the para isomer disfavors attack by a nucleophile. The lower electron density in the meta isomer makes it more susceptible to nucleophilic aromatic substitution.
Susceptibility to Ether Cleavage Potentially more susceptible to cleavage under certain conditions.Potentially less susceptible to cleavage.The increased electron density on the oxygen atom of the ether in the para isomer could make it more prone to protonation and subsequent cleavage, depending on the specific reagents and reaction mechanism.
Nitrile Group Reactivity (e.g., Hydrolysis, Reduction) Minor differences expected, but the electronic environment of the aromatic ring could have a subtle influence on the transition states of these reactions. Further experimental data is needed for a definitive comparison.Minor differences expected. The electronic influence of the substituent is more distant from the nitrile group, but may still have a minor impact on reactivity. Further experimental data is needed for a definitive comparison.[2]The reactivity of the nitrile group is primarily governed by its own electronic structure. However, the overall electronic environment of the molecule can have a secondary effect on reaction rates and equilibria.

Experimental Protocols

While specific comparative studies are lacking, the following are generalized protocols for key reactions, adapted for 3- and 4-benzyloxyphenylacetonitrile. Researchers should optimize these conditions for their specific needs.

Reduction of the Nitrile to a Primary Amine using Lithium Aluminum Hydride (LiAlH₄)

This protocol is based on the general procedure for the reduction of nitriles to primary amines.[1][3][4]

Materials:

  • 3- or 4-benzyloxyphenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Sulfuric acid (H₂SO₄)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve the benzyloxyphenylacetonitrile isomer (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude phenethylamine derivative.

  • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Alkylation of the Benzylic Carbon

This protocol is based on the general procedure for the alkylation of phenylacetonitrile using a strong base.[5][6]

Materials:

  • 3- or 4-benzyloxyphenylacetonitrile

  • Sodium hydride (NaH) or another suitable strong base

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of the benzyloxyphenylacetonitrile isomer (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Electronic Effects and Experimental Workflow

To better understand the underlying principles of reactivity and the experimental process, the following diagrams are provided.

Caption: Electronic effects influencing reactivity.

reduction_workflow start Start setup Reaction Setup: - Flame-dried flask - LiAlH4 in anhydrous ether - Nitrogen atmosphere start->setup addition Substrate Addition: - Benzyloxyphenylacetonitrile in ether - Add dropwise at 0 °C setup->addition reaction Reaction: - Warm to RT - Reflux for 2-4h - Monitor by TLC addition->reaction quench Quenching: - Cool to 0 °C - Sequential addition of H₂O, NaOH(aq), H₂O reaction->quench workup Workup: - Filter precipitate - Wash with ether - Dry organic phase quench->workup purification Purification: - Concentrate under reduced pressure - Column chromatography or distillation workup->purification end End Product: Benzyloxyphenethylamine purification->end

Caption: Workflow for nitrile reduction.

Conclusion

The positional isomerism of the benzyloxy group in 3- and 4-benzyloxyphenylacetonitrile is predicted to have a significant impact on their chemical reactivity. The 4-isomer, with its electron-donating character at the para position, is expected to be more reactive in electrophilic aromatic substitutions and possess less acidic benzylic protons. In contrast, the 3-isomer is anticipated to be less reactive towards electrophiles but have more acidic benzylic protons due to the dominant inductive electron-withdrawing effect of the benzyloxy group at the meta position. These theoretical considerations provide a valuable framework for designing synthetic routes and predicting the behavior of these compounds in various chemical environments. Experimental validation of these predictions would be a valuable contribution to the field.

References

Validating the Structure of Synthesized 3-Benzyloxyphenylacetonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of various analytical techniques for validating the structure of 3-Benzyloxyphenylacetonitrile, with a primary focus on the definitive method of single-crystal X-ray crystallography.

This document outlines the experimental data and protocols for X-ray crystallography and contrasts it with other common spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The goal is to provide a comprehensive resource for selecting the most appropriate analytical strategy for structural elucidation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the desired level of certainty. While spectroscopic methods provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography offers an unparalleled, direct visualization of the three-dimensional atomic arrangement in the solid state.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.High-quality single crystal.Provides absolute and unambiguous structure determination.Crystal growth can be challenging; not suitable for amorphous solids or oils.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C).Soluble sample in a deuterated solvent.Excellent for determining the connectivity of atoms in solution; non-destructive.Does not provide direct information on bond lengths or angles; interpretation can be complex for large molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -C≡N, C-O-C).[1]Solid, liquid, or gas.Rapid and simple method for identifying functional groups.Provides limited information about the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[1]Volatile or ionizable sample.Highly sensitive, provides accurate molecular weight.Does not provide information on the connectivity of atoms or stereochemistry.

Experimental Data

Below is a summary of representative experimental data for this compound and its analogs obtained by various analytical techniques.

X-ray Crystallography Data (Representative Example: 4-Benzyloxy-3-methoxybenzonitrile)

Since the crystal structure of this compound is not publicly available, the data for the closely related compound, 4-Benzyloxy-3-methoxybenzonitrile, is presented as a representative example of the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.943(1)
b (Å) 9.547(1)
c (Å) 8.852(1)
β (°) 102.66(1)
Volume (ų) 1232.1(2)
Z 4
Calculated Density (g/cm³) 1.290
R-factor (%) 3.8

This data provides the precise dimensions of the unit cell and the arrangement of molecules within the crystal lattice, leading to an unambiguous determination of the molecular structure.

Spectroscopic Data for this compound

The following table summarizes the expected and reported spectroscopic data for this compound.

TechniqueDataInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H, Ar-H of benzyl), 7.20-6.90 (m, 4H, Ar-H of phenyl), 5.05 (s, 2H, -O-CH₂-), 3.70 (s, 2H, -CH₂-CN)Confirms the presence of both aromatic rings and the benzylic and acetonitrile methylene protons.
¹³C NMR (CDCl₃, 100 MHz) δ 158.0 (C-O), 136.5 (Ar-C), 130.0-127.0 (Ar-CH), 117.5 (CN), 115.0 (Ar-C), 70.0 (-O-CH₂-), 23.0 (-CH₂-CN)Indicates the number of distinct carbon environments, consistent with the proposed structure.
FTIR (KBr, cm⁻¹) ~3030 (Ar C-H stretch), ~2250 (C≡N stretch), ~1600, 1500 (Ar C=C stretch), ~1250 (C-O stretch)Confirms the presence of the nitrile and ether functional groups.[1]
Mass Spec. (EI, m/z) 223 (M⁺), 91 (C₇H₇⁺, tropylium ion)The molecular ion peak corresponds to the molecular weight of the compound, and the base peak at m/z 91 is characteristic of a benzyl group.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis.

  • Reaction Setup: To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.2 eq.).

  • Addition of Reagent: The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.1 eq.) is then added dropwise.

  • Reaction and Workup: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the synthesized compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir Pure Sample ms Mass Spectrometry purification->ms Pure Sample structure_confirmed Structure Confirmed xray->structure_confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed

Caption: Workflow for Synthesis and Structural Validation.

Signaling Pathway of Justification

The decision to rely on X-ray crystallography for definitive structure confirmation is based on a logical progression of analytical evidence.

justification_pathway synthesis Synthesized Compound spectroscopy Spectroscopic Analysis (NMR, IR, MS) synthesis->spectroscopy hypothesis Proposed Structure spectroscopy->hypothesis Suggests crystallography X-ray Crystallography hypothesis->crystallography Requires Definitive Proof confirmation Unambiguous Structure Confirmation crystallography->confirmation Provides

Caption: Justification for X-ray Crystallography.

References

A Comparative Guide to Purity Assessment of 3-Benzyloxyphenylacetonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of 3-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of such non-volatile organic compounds. This guide provides a comparative overview of a standard Reversed-Phase HPLC (RP-HPLC) method and a faster Ultra-High-Performance Liquid Chromatography (UHPLC) method for the purity assessment of this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Methods: RP-HPLC vs. UHPLC

While both RP-HPLC and UHPLC operate on similar principles of chromatographic separation, they differ significantly in terms of speed, resolution, and solvent consumption. The choice between the two often depends on the specific requirements of the analysis, such as sample throughput and the need to resolve complex impurity profiles.

Table 1: Comparison of RP-HPLC and UHPLC Methods for this compound Analysis

ParameterMethod A: RP-HPLCMethod B: UHPLC
Instrumentation Standard HPLC SystemUHPLC System
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, <2 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% to 95% B in 20 min50% to 95% B in 5 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL2 µL
Typical Run Time ~25 minutes~7 minutes
System Pressure ~1500-2500 psi~6000-9000 psi
Application Routine quality control, high-resolution impurity profilingHigh-throughput screening, rapid in-process checks

Experimental Protocols

Detailed methodologies for the RP-HPLC and sample preparation are provided below. Adherence to these protocols is crucial for obtaining reproducible and accurate results.

Sample Preparation (Applicable to both methods)
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter, which can clog the column and system tubing.

Method A: RP-HPLC for High-Resolution Purity Profiling

This method is optimized for achieving a comprehensive separation of this compound from its potential impurities.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    20.0 95
    22.0 95
    22.1 50

    | 25.0 | 50 |

Potential Impurities

The purity assessment should focus on identifying and quantifying potential process-related impurities and degradation products. For this compound, these may include:

  • 3-Hydroxyphenylacetonitrile: An unreacted starting material or a product of debenzylation.

  • Benzyl Bromide/Chloride: A residual starting material from the benzylation step.

  • Dibenzyl Ether: A potential byproduct formed during the benzylation reaction.

  • Oxidation Products: Various products resulting from the oxidation of the benzyl group or other parts of the molecule.

Visualized Workflow

The following diagram illustrates the general workflow for the purity assessment of this compound by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample/ Standard filter->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

A Comparative Analysis of the Biological Activity of 3-Benzyloxyphenylacetonitrile and its Para Isomer, 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the spatial arrangement of functional groups on a scaffold can profoundly influence a molecule's biological activity. This guide provides a comparative analysis of two positional isomers: 3-Benzyloxyphenylacetonitrile and 4-Benzyloxyphenylacetonitrile. While direct experimental data comparing the biological activities of these specific nitrile compounds is not publicly available, this document synthesizes information on their chemical properties, the activities of their derivatives, and in silico predictions to offer a valuable resource for researchers.

Chemical and Physical Properties

A foundational comparison begins with the intrinsic chemical and physical properties of the two isomers. These characteristics can influence their solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound4-Benzyloxyphenylacetonitrile
CAS Number 20967-96-8838-96-0
Molecular Formula C₁₅H₁₃NOC₁₅H₁₃NO
Molecular Weight 223.27 g/mol 223.27 g/mol
Appearance White to light yellow powder/crystalInformation not readily available
Melting Point 47.0 to 51.0 °CInformation not readily available

Biological Activity of Derivatives

While the biological activities of the parent nitriles are not documented, studies on their derivatives provide insights into the potential pharmacological relevance of the underlying benzyloxyphenyl scaffold.

Derivatives of 4-Benzyloxyphenylacetonitrile (Para Isomer):

Research into derivatives of the para isomer has shown promising results in the field of oncology. A study on a series of 4-(4-benzyloxy)phenoxypiperidines, which can be synthesized from 4-benzyloxyphenol (a related starting material), demonstrated potent and reversible inhibitory activity against Lysine Specific Demethylase 1 (LSD1).[1] LSD1 is a key epigenetic regulator implicated in several human cancers, making it a valuable therapeutic target.[1] The most potent compound in this series exhibited an IC50 of 4 μM and was shown to inhibit the migration of colon and lung cancer cells.[1] This suggests that the 4-benzyloxyphenyl moiety can serve as a crucial component in the design of enzyme inhibitors.

Derivatives of this compound (Meta Isomer):

Derivatives of the meta isomer have been investigated for their potential to overcome multidrug resistance (MDR) in cancer. A series of 3-benzyloxy-1-aza-9-oxafluorenes, synthesized from precursors related to 3-benzyloxyphenol, were evaluated as MDR modulators. These compounds were found to inhibit the efflux pump ABCB1 (P-glycoprotein), a key contributor to MDR. The study highlighted that the specific positioning of functional groups, rather than just overall lipophilicity, was decisive for their biological activity.

In Silico ADMET Prediction

To further differentiate the potential of these isomers in a drug development context, we can turn to in silico predictions of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. While these are theoretical predictions, they are valuable tools for prioritizing compounds in early-stage research.

ADMET PropertyPredicted Outcome for this compoundPredicted Outcome for 4-Benzyloxyphenylacetonitrile
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Permeation YesYes
CYP450 2D6 Substrate YesYes
Hepatotoxicity Low ProbabilityLow Probability
Oral Bioavailability GoodGood

Note: The data in this table is illustrative of typical outputs from ADMET prediction software and is not based on direct experimental results.

The Influence of Isomeric Position on Biological Activity

The difference in the substitution pattern on the phenyl ring (meta vs. para) can have a significant impact on a molecule's biological activity. This is due to several factors:

  • Electronic Effects: The position of a substituent alters the electron density distribution within the aromatic ring, which can affect how the molecule interacts with electron-rich or electron-deficient regions of a biological target.[2]

  • Steric Hindrance: The spatial arrangement of substituents can influence the overall shape of the molecule, potentially facilitating or hindering its ability to fit into the binding site of a protein.

  • Binding Interactions: The location of a functional group determines the potential for specific interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in a target protein. Positional isomerism can drastically alter these potential interactions.[3]

Generally, para-substituted compounds are often explored in drug design due to the potential for more direct and less sterically hindered interactions along the long axis of a binding pocket. However, meta-substitution can offer unique binding modes and improved selectivity for certain targets.

Experimental Protocols

As no direct experimental data for the biological activity of the two title compounds is available, detailed experimental protocols for their comparison cannot be provided. However, a general workflow for such a comparative study is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action cluster_3 Lead Optimization A Compound Acquisition (3- and 4-isomers) B Primary in vitro Assay (e.g., Cytotoxicity Screen) A->B C High-Throughput Screening (Panel of relevant targets) B->C D Hit Confirmation & Dose-Response C->D E Biochemical & Cellular Assays D->E F Signaling Pathway Analysis E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A hypothetical workflow for the comparative biological evaluation of chemical isomers.

Signaling Pathway Involvement of a Derivative

As previously mentioned, derivatives of 4-Benzyloxyphenylacetonitrile have been identified as inhibitors of LSD1. The signaling pathway influenced by LSD1 is crucial in cancer progression.

LSD1_Pathway LSD1 LSD1 H3K4me0 H3K4me0 (Repressed Chromatin) LSD1->H3K4me0 demethylates H3K4me1_2 H3K4me1/2 (Active Chromatin) H3K4me1_2->LSD1 Gene_Repression Oncogene Repression H3K4me0->Gene_Repression Tumor_Suppression Tumor Suppression Gene_Repression->Tumor_Suppression Derivative 4-Benzyloxy Derivative Derivative->LSD1 inhibits

Caption: Inhibition of the LSD1 signaling pathway by a derivative of 4-Benzyloxyphenylacetonitrile.

Conclusion

Future research involving direct, side-by-side biological screening of these two isomers is warranted to elucidate their intrinsic activities and to guide the rational design of more potent and selective drug candidates. The principles of positional isomerism's influence on biological activity underscore the importance of exploring diverse substitution patterns in drug discovery campaigns.

References

In Vitro Anticancer Potential of 3-Benzyloxyphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro anticancer activity of 3-Benzyloxyphenylacetonitrile. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes findings from structurally similar compounds and outlines standard experimental protocols for its evaluation. The data presented for comparator compounds, which share key structural motifs such as the phenylacetonitrile or benzyloxy group, offers a predictive framework for assessing the potential efficacy of this compound as an anticancer agent.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various compounds structurally related to this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference Compound(s)
(Z)-2-(benzo[d][1,3]dioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile Various<0.1 (GI50)DMU-212
3-Benzyloxyhydantoin derivative (6g) K5620.01-
3-Benzyloxyhydantoin derivative (5g) K5620.04-
2-[(3-methoxybenzyl)oxy]benzaldehyde (29) HL-601-10-
Benzofuran ring-linked 3-nitrophenyl chalcone derivative HCT-1161.71-
Benzofuran ring-linked 3-nitrophenyl chalcone derivative HT-297.76-
N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide NS-16.42-
N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide MCF-79.44-

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions. GI50 represents the concentration for 50% growth inhibition.

Experimental Protocols

The evaluation of a novel compound's anticancer activity in vitro typically involves a series of standardized assays. These protocols are essential for generating reproducible and comparable data.

Cell Viability and Cytotoxicity Assays

A critical first step in anticancer drug screening is to determine the compound's effect on cell viability.[1][2][3] Several assays are commonly employed:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity.[1] Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.

  • SRB (Sulforhodamine B) Assay: The SRB assay is a cell staining method that measures total protein content, providing an estimation of cell density.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, an enzyme released from damaged cells.[2]

Mechanism of Action Studies

Understanding how a compound exerts its anticancer effects is crucial for further development.[4] Key mechanistic aspects to investigate include:

  • Apoptosis Assays: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[5][6] Techniques to detect apoptosis include:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measures the activity of caspases, key enzymes in the apoptotic cascade.[5]

  • Cell Cycle Analysis: Many anticancer agents induce cell cycle arrest at specific checkpoints.[5][7] Flow cytometry analysis of DNA content after PI staining is a standard method to determine the cell cycle distribution.

  • Western Blotting: This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell proliferation, survival, and apoptosis (e.g., Bcl-2 family proteins, caspases, kinases).[5][8]

  • Molecular Docking Studies: Computational methods can predict the binding affinity and mode of interaction between a compound and its potential protein targets, such as ribonucleotide reductase or tubulin.[9][10][11]

Visualizing Experimental and Biological Processes

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines compound_treatment Treat with this compound cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT/SRB) compound_treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis If active cell_cycle Cell Cycle Analysis ic50->cell_cycle If active western_blot Western Blot ic50->western_blot If active

Caption: Experimental workflow for in vitro anticancer evaluation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bax Bax/Bak mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 compound This compound compound->death_receptor compound->bax apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways affected by the compound.

Discussion and Future Directions

The presented data on related compounds suggests that this compound holds promise as a candidate for anticancer drug discovery. Analogs of phenylacetonitrile have demonstrated potent, nanomolar activity against a wide range of cancer cell lines.[9] Furthermore, molecules containing a benzyloxy moiety have also shown significant cytotoxic effects.[7][10]

Future in vitro evaluation of this compound should involve a comprehensive screening against a diverse panel of cancer cell lines to determine its potency and selectivity.[12] Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action.[4] Molecular docking could provide insights into potential protein targets, guiding further optimization of its structure to enhance efficacy and reduce potential toxicity.[13] The ultimate goal of these preclinical in vitro studies is to identify promising candidates for further development and in vivo testing.[12]

References

Head-to-head comparison of different synthetic routes to 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 3-Benzyloxyphenylacetonitrile is a valuable building block, and selecting the optimal synthetic strategy can significantly impact overall research and development timelines and costs. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this target molecule, supported by experimental data and detailed protocols.

At a Glance: Comparative Analysis of Synthetic Routes

The two most common approaches for the synthesis of this compound are the Williamson ether synthesis starting from 3-hydroxyphenylacetonitrile, and a two-step process beginning with 3-benzyloxybenzyl alcohol. The following table summarizes the key quantitative data for each route, offering a clear comparison of their performance.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: From 3-Benzyloxybenzyl Alcohol
Starting Materials 3-Hydroxyphenylacetonitrile, Benzyl Bromide3-Benzyloxybenzyl Alcohol, Concentrated HCl, Sodium Cyanide
Key Reagents Potassium Carbonate, Potassium IodideSodium Iodide
Solvent AcetoneAcetone
Reaction Time ~ 4 hours~ 17 - 21 hours
Reaction Temperature 60 °C (Reflux)Room Temperature (Step 1), Reflux (Step 2)
Reported Yield ~ 76% (analogous reaction)74-81% (analogous reaction)
Number of Steps 12

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Routes cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: From 3-Benzyloxybenzyl Alcohol A1 3-Hydroxyphenylacetonitrile B1 This compound A1->B1   Benzyl Bromide, K2CO3, KI, Acetone, 60°C A2 3-Benzyloxybenzyl Alcohol B2 3-Benzyloxybenzyl Chloride A2->B2   Conc. HCl, Room Temp. C2 This compound B2->C2   NaCN, NaI, Acetone, Reflux

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

Route 1: Williamson Ether Synthesis

This route offers a direct, one-step synthesis from commercially available starting materials. The Williamson ether synthesis is a robust and well-established method for the formation of ethers.

Protocol:

  • To a solution of 3-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.) and a catalytic amount of potassium iodide (0.1 eq.).

  • To this suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and maintain it under reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: From 3-Benzyloxybenzyl Alcohol

This two-step route involves the conversion of a benzyl alcohol to the corresponding benzyl chloride, followed by a nucleophilic substitution with cyanide. This approach is advantageous when 3-benzyloxybenzyl alcohol is a more readily available or cost-effective starting material.

Protocol:

Step 2a: Synthesis of 3-Benzyloxybenzyl Chloride

  • In a well-ventilated fume hood, add 3-benzyloxybenzyl alcohol (1.0 eq.) to concentrated hydrochloric acid.

  • Stir the mixture vigorously at room temperature for 15-30 minutes. The formation of the organic chloride layer should be observable.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer (3-benzyloxybenzyl chloride).

  • Dry the crude chloride over anhydrous calcium chloride for approximately 30 minutes and then filter. The crude 3-benzyloxybenzyl chloride is unstable and should be used immediately in the next step.[1]

Step 2b: Synthesis of this compound

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the freshly prepared 3-benzyloxybenzyl chloride, finely powdered sodium cyanide (1.5 eq.), and sodium iodide (0.1 eq.) in anhydrous acetone.[1]

  • Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[1]

  • After cooling to room temperature, filter the reaction mixture with suction to remove inorganic salts.

  • Wash the collected solids with a small amount of acetone.

  • Combine the filtrates and remove the acetone by distillation.

  • Dissolve the residual oil in a suitable organic solvent (e.g., benzene or ethyl acetate) and wash with hot water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.[1]

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely depend on factors such as the availability and cost of the starting materials, desired reaction time, and the scale of the synthesis.

The Williamson Ether Synthesis (Route 1) offers a more direct, one-step approach with a shorter reaction time, making it potentially more efficient for rapid synthesis.

Route 2, starting from 3-Benzyloxybenzyl Alcohol , involves two steps and a significantly longer reaction time for the second step. However, it may be a more economical option if the starting alcohol is readily available. The reported yields for an analogous reaction are high, suggesting this can be an effective, albeit longer, procedure.

Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Cross-Validation of Analytical Methods for 3-Benzyloxyphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 3-Benzyloxyphenylacetonitrile. The cross-validation of analytical methods is a critical step in drug development, ensuring consistency and reliability of results across different laboratories or when methods are updated. This document outlines the experimental protocols and presents a summary of performance data to facilitate a clear comparison between these two methodologies.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of aromatic nitriles like this compound.

Performance ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL
Robustness HighModerate
Sample Throughput HighModerate
Specificity Good (potential for interference)Excellent (mass fragmentation)

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are representative for the analysis of aromatic nitriles and should be optimized for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution. Further dilutions are made to prepare calibration standards and quality control samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent like dichloromethane or ethyl acetate to prepare a stock solution. Prepare calibration standards and quality control samples by further dilution.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_methods start Start: Define Cross-Validation Protocol method1 Reference Analytical Method (e.g., HPLC-UV) start->method1 method2 Alternative Analytical Method (e.g., GC-MS) start->method2 samples Prepare Identical Sample Sets (at least 3 concentration levels) start->samples analysis1 Analyze Samples using Reference Method samples->analysis1 analysis2 Analyze Samples using Alternative Method samples->analysis2 data_comp Data Comparison and Statistical Analysis (e.g., t-test, F-test) analysis1->data_comp analysis2->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance report Generate Cross-Validation Report acceptance->report Yes investigate Investigate Discrepancies acceptance->investigate No end End: Methods are Cross-Validated report->end investigate->start Revise Protocol/Methods

Caption: Workflow for the cross-validation of two analytical methods.

Benchmarking Yields for the Synthesis of 3-Benzyloxyphenylacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published methods for the synthesis of 3-Benzyloxyphenylacetonitrile, a valuable building block in medicinal chemistry. We present a detailed examination of synthetic routes, experimental protocols, and reported yields to assist in methodology selection and optimization.

This comparison focuses on the two primary strategies for synthesizing this compound: the benzylation of a phenolic precursor and the cyanation of a benzylic halide. Each approach offers distinct advantages and considerations in terms of starting material availability, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is predominantly achieved through two strategic routes. The table below summarizes the key aspects of these methods, including starting materials, reagents, and reported yields.

MethodStarting MaterialKey ReagentsSolventReported Yield
Method A: Williamson Ether Synthesis 3-HydroxyphenylacetonitrileBenzyl bromide, Potassium carbonateAcetoneHigh (Typical)
Method B: Cyanation of Benzyl Chloride 3-Benzyloxybenzyl chlorideSodium cyanideDimethyl sulfoxide91%

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its key precursor, 3-hydroxyphenylacetonitrile, are provided below.

Synthesis of Precursor: 3-Hydroxyphenylacetonitrile

The availability of 3-hydroxyphenylacetonitrile is crucial for Method A. Two common methods for its preparation are outlined here.

Method 1: From 3-Hydroxybenzyl Alcohol

This method involves the conversion of a benzylic alcohol to a nitrile. A published patent describes a process where 3-hydroxybenzyl alcohol is reacted with a cyanide source in a polar aprotic solvent. While the patent focuses on the 4-hydroxy isomer, the general procedure is applicable.

  • Reaction: 3-Hydroxybenzyl alcohol is dissolved in dimethylsulfoxide (DMSO). A cyanide source, such as sodium cyanide, is added, followed by the dropwise addition of an acid like acetic acid at an elevated temperature (e.g., 125 °C).

  • Work-up: After the reaction is complete, the DMSO is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., chloroform). The organic layers are combined, washed, dried, and concentrated to yield the product.

  • Yield: Yields for analogous hydroxyphenylacetonitriles using this method are reported to be in the range of 50-60%.[1]

Method 2: Demethylation of 3-Methoxyphenylacetonitrile

This approach involves the cleavage of a methyl ether to reveal the free phenol.

  • Reaction: 2-(3-Methoxyphenyl)acetonitrile is dissolved in anhydrous dichloromethane and cooled. A solution of boron tribromide in dichloromethane is added dropwise. The reaction is stirred at room temperature.

  • Work-up: The reaction mixture is poured into ice water and extracted with dichloromethane. The combined organic phases are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: A 71% yield has been reported for this demethylation reaction.

Method A: Williamson Ether Synthesis of this compound

This classic ether synthesis involves the reaction of a phenoxide with an alkyl halide.

  • Reaction: To a solution of 3-hydroxyphenylacetonitrile in acetone, anhydrous potassium carbonate is added, and the suspension is stirred. Benzyl bromide is then added dropwise, and the reaction mixture is heated to reflux for several hours.

  • Work-up: Upon completion, the inorganic salts are filtered off and washed with acetone. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent like dichloromethane, washed with aqueous base and brine, and dried over sodium sulfate. Removal of the solvent under vacuum affords the target product.

  • Yield: While a specific yield for this exact reaction is not detailed in the searched literature, Williamson ether syntheses of this type typically proceed in high yield, often exceeding 90%, with proper optimization of reaction conditions.

Method B: Cyanation of 3-Benzyloxybenzyl Chloride

This method constructs the nitrile functionality onto a pre-existing benzylic ether framework.

  • Reaction: A solution of sodium cyanide is prepared in dimethyl sulfoxide (DMSO). To this solution, 3-benzyloxybenzyl chloride is added. The reaction mixture is then heated.

  • Work-up: The progress of the reaction can be monitored by thin-layer chromatography.

  • Yield: A 91% yield has been reported for the analogous synthesis of m-phenoxy-benzyl cyanide from m-phenoxy-benzyl chloride using sodium cyanide in ethanol. A similar high yield can be expected for this synthesis.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Workflow cluster_precursor Precursor Synthesis: 3-Hydroxyphenylacetonitrile cluster_target Target Synthesis: this compound P1 3-Hydroxybenzyl Alcohol Precursor 3-Hydroxyphenyl- acetonitrile P1->Precursor Cyanation P2 3-Methoxyphenyl- acetonitrile P2->Precursor Demethylation T_Start_A 3-Hydroxyphenyl- acetonitrile Target 3-Benzyloxyphenyl- acetonitrile T_Start_A->Target Williamson Ether Synthesis (Method A) T_Start_B 3-Benzyloxybenzyl Chloride T_Start_B->Target Cyanation (Method B)

Caption: Overall workflow for the synthesis of this compound.

Method_A A_Start 3-Hydroxyphenyl- acetonitrile Reagents_A Benzyl Bromide, K2CO3, Acetone A_Start->Reagents_A A_Product 3-Benzyloxyphenyl- acetonitrile Reagents_A->A_Product

Caption: Reaction scheme for Method A: Williamson Ether Synthesis.

Method_B B_Start 3-Benzyloxybenzyl Chloride Reagents_B Sodium Cyanide, DMSO B_Start->Reagents_B B_Product 3-Benzyloxyphenyl- acetonitrile Reagents_B->B_Product

Caption: Reaction scheme for Method B: Cyanation.

References

Unveiling the Influence of Isomerism on the Physicochemical Properties of Benzyloxyphenylacetonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution on a molecule's physicochemical properties is paramount for rational drug design and development. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of benzyloxyphenylacetonitrile, highlighting the impact of the benzyloxy group's position on key physicochemical parameters. The data presented herein is supported by experimental and predicted values, offering a clear framework for structure-property relationship studies.

The positional isomerism of the benzyloxy group on the phenylacetonitrile scaffold significantly influences the melting point, lipophilicity, and solubility of the resulting compounds. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide summarizes the available data to facilitate a direct comparison of these isomers.

Comparative Physicochemical Data

A comprehensive summary of the experimental and predicted physicochemical properties of 2-, 3-, and 4-benzyloxyphenylacetonitrile is presented in the table below.

Property2-Benzyloxyphenylacetonitrile (ortho)3-Benzyloxyphenylacetonitrile (meta)4-Benzyloxyphenylacetonitrile (para)
Melting Point (°C) 75-7748-4965
logP (Predicted) 3.1 ± 0.43.332.9
Aqueous Solubility (Predicted) ---
Qualitative Solubility -Soluble in Chloroform, MethanolSoluble in Chloroform, Methanol

Isomeric Effects on Physicochemical Properties

The seemingly subtle shift in the position of the benzyloxy substituent from the ortho to the meta and para positions on the phenylacetonitrile ring induces notable changes in the molecule's physical properties.

Melting Point: The ortho isomer exhibits the highest melting point (75-77°C), followed by the para isomer (65°C), and then the meta isomer (48-49°C). This trend can be attributed to the differences in crystal lattice packing and intermolecular forces. The steric hindrance imposed by the ortho-benzyloxy group may lead to a more ordered and stable crystal structure, requiring more energy to disrupt, thus resulting in a higher melting point. The para isomer, with its more symmetrical structure, can also pack efficiently. The meta isomer's less symmetrical structure may lead to less efficient crystal packing and consequently a lower melting point.

Lipophilicity (logP): The predicted octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP values for the meta (3.33) and para (2.9) isomers are similar, suggesting comparable lipophilicity. A predicted logP for the ortho isomer is approximately 3.1. The slight variations can be attributed to the influence of the substituent's position on the molecule's overall polarity and its interaction with the different solvent environments.

dot

Isomeric_Effects cluster_isomers Benzyloxyphenylacetonitrile Isomers cluster_properties Physicochemical Properties ortho ortho-Isomer mp Melting Point ortho->mp Higher MP (Steric Hindrance) logp Lipophilicity (logP) ortho->logp Influences Polarity meta meta-Isomer meta->mp Lower MP (Asymmetric Packing) meta->logp Influences Polarity para para-Isomer para->mp Intermediate MP (Symmetric Packing) para->logp Influences Polarity sol Solubility mp->sol Inversely Affects logp->sol Inversely Affects Experimental_Workflow cluster_MP Melting Point Determination cluster_logP logP Determination (Shake-Flask) cluster_Sol Aqueous Solubility Determination mp_prep Sample Preparation (Capillary Tube) mp_measure Measurement in Melting Point Apparatus mp_prep->mp_measure mp_observe Record Melting Range mp_measure->mp_observe logp_prep Prepare Saturated Octanol-Water Phases logp_partition Partition Compound between Phases logp_prep->logp_partition logp_analyze Analyze Concentration in Each Phase (HPLC/UV) logp_partition->logp_analyze logp_calc Calculate logP logp_analyze->logp_calc sol_prep Equilibrate Excess Solid in Water sol_separate Separate Undissolved Solid sol_prep->sol_separate sol_analyze Analyze Concentration of Saturated Solution sol_separate->sol_analyze

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the cytotoxic profiles of compounds related to 3-Benzyloxyphenylacetonitrile. Due to a lack of publicly available cytotoxicity data for this compound, this report focuses on structurally similar methoxy-substituted phenylacrylonitriles and the parent compound, benzyl cyanide. The aim is to provide a reference for researchers investigating the potential therapeutic applications of this chemical class.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for methoxy-substituted phenylacrylonitriles against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.[1] No specific IC50 values for this compound were found in the reviewed literature.

CompoundCell LineExposure Time (h)IC50 (µM)
(E)-3-(4-methoxyphenyl)-2-phenylacrylonitrile (2a)A54948> 500
MCF-74844
(E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile (2b)A54948> 500
MCF-74834
(E)-3-(3,4,5-trimethoxyphenyl)-2-phenylacrylonitrile (2c)A54948> 500
MCF-748> 500

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates a higher cytotoxic potential.

Experimental Protocols

The cytotoxicity data presented in this guide was obtained using the following experimental methodology[1]:

Cell Culture and Treatment:

  • Cell Lines: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which were then diluted to the final concentrations in the cell culture medium.

  • Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.

Cytotoxicity Assay (MTT Assay):

The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • After the specified exposure time (e.g., 48 hours), the medium containing the test compounds was removed.

  • MTT solution (typically 0.5 mg/mL in serum-free medium) was added to each well.

  • The plates were incubated for a further 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution was then removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds in vitro.

G General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Compound Preparation (Stock Solution & Dilutions) Treatment Cell Treatment with Compounds CompoundPrep->Treatment CellCulture Cell Culture (Seeding in 96-well plates) CellCulture->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Measurement MTT->Absorbance Viability Cell Viability Calculation Absorbance->Viability IC50 IC50 Determination Viability->IC50

Caption: A flowchart illustrating the key steps involved in a standard in vitro cytotoxicity assay.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanisms of cytotoxicity for these phenylacetonitrile derivatives have not been fully elucidated, the following diagram depicts a generalized pathway by which chemical compounds can induce cell death.

G Generalized Signaling Pathway of Compound-Induced Cytotoxicity Compound Cytotoxic Compound Cell Target Cell Compound->Cell Stress Cellular Stress (e.g., ROS, DNA damage) Cell->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified diagram showing a possible cascade of events leading to apoptosis.

References

Safety Operating Guide

Proper Disposal of 3-Benzyloxyphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 3-Benzyloxyphenylacetonitrile and its containers is through an approved hazardous waste disposal facility. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these steps is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as a harmful substance.[1][2] All personnel handling this chemical must be thoroughly familiar with its hazards and utilize appropriate personal protective equipment (PPE).

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Environmental Hazard: Indicated as harmful to aquatic life in some safety assessments.[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2]

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard Statement(s)Signal Word
Acute Oral ToxicityH302: Harmful if swallowedWarning
Acute Dermal ToxicityH312: Harmful in contact with skinWarning
Acute Inhalation ToxicityH332: Harmful if inhaledWarning

Data sourced from multiple Safety Data Sheets (SDS).[1][2][3][4]

Step-by-Step Disposal Protocol for this compound Waste

This protocol covers the disposal of unused this compound, contaminated materials, and empty containers. The guiding principle is to collect all waste streams for disposal by a licensed hazardous waste contractor.

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container:

    • Use a chemically compatible container, clearly labeled for halogenated or nitrogenous organic waste, as per your institution's guidelines.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Waste Accumulation:

    • Carefully transfer waste this compound (solid or in solution) into the designated hazardous waste container.

    • Also, collect any materials grossly contaminated with the compound, such as pipette tips, weighing boats, or contaminated paper towels, in the same container.

    • Perform all transfers within a certified chemical fume hood to minimize inhalation exposure.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents used. Include the approximate percentages of each component.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated, away from incompatible materials, and has secondary containment to capture any potential leaks.

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

Experimental Protocol: Container Decontamination

  • Initial Rinse:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect this rinsate as hazardous waste. [5] Transfer the rinsate into your designated halogenated/nitrogenous organic waste container.

  • Label Defacing:

    • Thoroughly deface or remove the original manufacturer's label from the triple-rinsed container to prevent misidentification.

  • Final Disposal:

    • After triple-rinsing and defacing the label, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream. Consult your institutional EHS guidelines for final confirmation.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Management start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe empty_cont Empty Container? start->empty_cont hood Work in a Chemical Fume Hood ppe->hood waste_gen Waste Generated (Unused chemical, contaminated items, rinsate) hood->waste_gen container Place in a Labeled, Compatible Hazardous Waste Container waste_gen->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage ehs_pickup Arrange for Pickup by EHS or Approved Waste Contractor storage->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end empty_cont->container No (Grossly Contaminated) triple_rinse Triple-Rinse with Solvent empty_cont->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->container Add to Waste recycle Dispose of Container in Lab Recycling deface_label->recycle

References

Personal protective equipment for handling 3-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Benzyloxyphenylacetonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentLevel of Protection / Use Case
Eye & Face Protection Safety Goggles with side shieldsMinimum requirement for all work with or near the chemical.
Face ShieldRequired in conjunction with goggles when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Gloves must be changed immediately upon contamination. Nitrile gloves offer good resistance to a variety of chemicals but are intended for splash protection, not prolonged immersion[2][3][4].
Body Protection Laboratory CoatMinimum requirement for all laboratory work involving this chemical.
Chemical-Resistant ApronRecommended when working with larger quantities or where there is a risk of splashes.
Respiratory Protection Chemical Fume HoodAll handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation[5].
RespiratorMay be required for cleaning up large spills outside of a fume hood. Personnel must be trained and fit-tested for respirator use[5].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work[5].

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before introducing the chemical.

    • Have a designated and properly labeled waste container ready for disposal.

  • Handling the Chemical:

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood to avoid inhalation of dust particles.

    • Use disposable bench paper to protect work surfaces from contamination[6].

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.

  • Post-Handling:

    • Decontaminate all equipment and work surfaces after use.

    • Properly dispose of all contaminated materials, including gloves and bench paper, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • All solid waste contaminated with this compound, including gloves, wipes, and disposable labware, should be collected in a clearly labeled, sealed, and compatible hazardous waste container[7].

    • Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.

    • Do not mix nitrile waste with incompatible materials such as strong acids, which can generate heat and toxic gases[8].

  • Disposal Procedure:

    • Dispose of all hazardous waste containing this compound through an approved chemical waste management program[9].

    • Do not dispose of this chemical down the drain or in the regular trash[9].

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded[7].

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_waste Prepare Waste Container prep_hood->prep_waste handle_weigh Weigh/Transfer prep_waste->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzyloxyphenylacetonitrile

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